molecular formula C23H18F4N2O B560303 TRPM8-IN-1

TRPM8-IN-1

Cat. No.: B560303
M. Wt: 414.4 g/mol
InChI Key: ADCDUDFEGFKKQH-UHFFFAOYSA-N
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Description

TRPM8 channel blocker. Inhibits icilin-induced TRPM8 channel activation in rTRPM8-expressing CHO cells (IC50 = 53 nM).

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDUDFEGFKKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action for TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a technical overview of TRPM8-IN-1, a known inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The available data on this compound is currently limited in the public domain, restricting a full elucidation of its detailed mechanism of action and comprehensive pharmacological profile. This guide summarizes the existing information and places it within the broader context of TRPM8 inhibition.

Introduction to TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1][2] It is activated by temperatures below 28°C, as well as by cooling agents such as menthol and icilin.[1][3] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of sensory neurons and the generation of an action potential that signals the perception of cold.[2] TRPM8 is primarily expressed in a subset of sensory neurons and has been identified as a therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain.

This compound: A Novel Inhibitor

This compound is identified as an inhibitor of the TRPM8 channel.[4] Information from commercially available sources indicates its inhibitory activity, although detailed studies on its specific mechanism are not yet widely published.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (μM)Source
This compoundTRPM8< 5[4]

This IC50 value suggests that this compound is a moderately potent inhibitor of the TRPM8 channel. Further characterization is necessary to determine its precise potency and selectivity. The designation of this compound as "(example 14)" by its supplier suggests it may have originated from a larger series of compounds detailed in a patent or research publication, which has not yet been publicly identified.[4]

Postulated Mechanism of Action of this compound

While the specific binding site and mode of inhibition for this compound have not been publicly disclosed, its action can be understood within the known mechanisms of TRPM8 channel inhibition. TRPM8 activity is modulated by various signaling pathways, and inhibitors can act through several mechanisms.

Direct Channel Blockade

It is plausible that this compound acts as a direct blocker of the TRPM8 ion channel pore, thereby preventing the influx of cations. This is a common mechanism for ion channel inhibitors.

Allosteric Modulation

Alternatively, this compound may bind to an allosteric site on the TRPM8 protein, distinct from the agonist binding site. This binding could induce a conformational change in the channel that leads to its closure or stabilization in a non-conductive state.

Interference with Signaling Pathways

The activity of TRPM8 is known to be regulated by intracellular signaling cascades. For instance, the Gαq-protein coupled receptor signaling pathway can lead to the inhibition of TRPM8. It is possible that this compound interacts with components of these pathways to indirectly inhibit channel function.

A potential inhibitory signaling pathway for TRPM8 is depicted below.

TRPM8_Inhibition_Pathway cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel Ca_influx TRPM8->Ca_influx allows GPCR Gq-coupled Receptor Gq Gαq GPCR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 PIP2->TRPM8 is required for channel activity IP3_DAG IP3 + DAG PIP2->IP3_DAG Ligand Ligand Ligand->GPCR activates Gq->TRPM8 directly inhibits Gq->PLC activates Inhibition Channel Inhibition IP3_DAG->Inhibition leads to Depolarization Depolarization Inhibition->TRPM8 TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 inhibits

Caption: Postulated inhibitory pathways of the TRPM8 channel.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public literature. However, standard assays for evaluating TRPM8 inhibitors typically include:

Calcium Influx Assays

These assays are commonly used for high-throughput screening of TRPM8 modulators.

  • Cell Line: HEK293 cells stably expressing human or rodent TRPM8 are often used.

  • Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, after which the test compound (this compound) is added. Subsequently, a TRPM8 agonist (e.g., menthol or icilin) is introduced to activate the channel. A decrease in the agonist-induced fluorescence signal in the presence of the inhibitor indicates its blocking activity. The IC50 is determined by measuring the response over a range of inhibitor concentrations.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a more direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Configuration: Whole-cell patch-clamp recordings are performed on TRPM8-expressing cells.

  • Protocol: The cell is held at a negative membrane potential (e.g., -60 mV). TRPM8 currents are elicited by the application of a cold ramp, voltage steps, or a chemical agonist. The inhibitory effect of this compound is assessed by applying it to the bath solution and measuring the reduction in the TRPM8 current. Dose-response curves are generated to calculate the IC50.

The workflow for screening and validating TRPM8 inhibitors is illustrated in the diagram below.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Calcium Influx Assay) Electrophysiology Electrophysiology (Patch-Clamp) HTS->Electrophysiology Confirm Hits Selectivity Selectivity Assays (vs. other TRP channels) Electrophysiology->Selectivity Mechanism Mechanism of Action Studies (e.g., binding site mapping) Electrophysiology->Mechanism InVivo In Vivo Efficacy Models (e.g., cold allodynia) Electrophysiology->InVivo Lead Candidates PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD

Caption: General experimental workflow for TRPM8 inhibitor discovery.

Conclusion and Future Directions

This compound is a novel inhibitor of the TRPM8 channel with an IC50 in the low micromolar range. While this initial data is promising, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on:

  • Elucidation of the specific mechanism of inhibition.

  • Determination of its selectivity profile against other TRP channels and off-target proteins.

  • Evaluation of its efficacy in in vivo models of pain and other TRPM8-mediated pathologies.

  • Pharmacokinetic and toxicological profiling.

The public availability of more detailed studies will be crucial for the scientific community to fully assess the utility of this compound as a research tool and a potential therapeutic agent.

References

The Role of TRPM8 Inhibition in a Technical Guide to Cold Sensation Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the transient receptor potential melastatin 8 (TRPM8) channel and its antagonists in the study of thermosensation, for researchers, scientists, and drug development professionals.

The transient receptor potential melastatin 8 (TRPM8) ion channel is a critical molecular sensor for cold temperatures and cooling agents like menthol.[1][2][3][4] Its role in both normal cold sensation and pathological conditions such as neuropathic pain and cold allodynia has made it a significant target for therapeutic intervention.[2][5][6] This technical guide provides an in-depth overview of the use of TRPM8 inhibitors, with a focus on a representative antagonist, to investigate the mechanisms of cold sensation. While the specific compound "TRPM8-IN-1" is noted as a commercially available inhibitor with a reported IC50 of less than 5 µM, detailed peer-reviewed data on its specific characteristics are limited.[7] Therefore, this guide will utilize data from well-characterized TRPM8 antagonists to illustrate the principles and methodologies in this field of research.

Mechanism of TRPM8 Activation and Inhibition

TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (typically below 28°C) or chemical agonists, allows the influx of Na+ and Ca2+ ions. This influx leads to depolarization of sensory neurons and the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of cold.[1] The activity of TRPM8 is modulated by various intracellular signaling pathways.

Several mechanisms of TRPM8 inhibition have been identified, providing multiple avenues for pharmacological intervention. These include:

  • Direct channel block: Small molecules can physically occlude the ion channel pore, preventing ion flux.

  • Allosteric modulation: Inhibitors can bind to sites on the channel protein distinct from the pore, inducing conformational changes that reduce channel activity.

  • Modulation of signaling pathways: The activity of TRPM8 is dependent on the plasma membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9][10][11] G-protein coupled receptors (GPCRs) linked to Gq proteins can activate phospholipase C (PLC), leading to PIP2 hydrolysis and subsequent TRPM8 inhibition.[5][8][9][10][12][13] Additionally, protein kinase A (PKA) and protein kinase C (PKC) have been shown to regulate TRPM8 function.[5][8][14]

Quantitative Data for a Representative TRPM8 Antagonist

To provide a framework for understanding the potency and efficacy of TRPM8 inhibitors, the following table summarizes key quantitative data for a well-characterized antagonist, Compound X. Note: This is a representative compilation based on typical data for potent TRPM8 antagonists described in the literature.

ParameterValueAssay ConditionsReference
IC50 (Icilin-induced Ca2+ influx) 11 nMRat TRPM8 expressed in CHO cellsFictional Example
IC50 (Menthol-induced current) 42 nMWhole-cell patch clamp on HEK293 cells expressing human TRPM8Fictional Example
Selectivity >100-fold vs. TRPV1, TRPA1Cellular and electrophysiological assaysFictional Example
In vivo efficacy (cold allodynia model) Reduction in cold-induced paw withdrawalOxaliplatin-induced neuropathy in ratsFictional Example

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving TRPM8 inhibitors. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Calcium Influx Assay

This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a TRPM8 agonist.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rodent TRPM8.[7][15]

  • Reagents:

    • Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • TRPM8 agonist (e.g., Icilin or Menthol).[15]

    • TRPM8 inhibitor (e.g., this compound or other test compound).

  • Procedure:

    • Seed TRPM8-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

    • Load cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash cells with assay buffer to remove extracellular dye.

    • Add the TRPM8 inhibitor at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a TRPM8 agonist (e.g., 100 nM Icilin) to stimulate calcium influx.[15]

    • Immediately measure the fluorescence intensity over time.

    • Calculate the inhibition of the agonist-induced calcium response for each concentration of the inhibitor and determine the IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is used to characterize the mechanism of inhibition.[16]

  • Cell Line: HEK293 cells transiently or stably expressing TRPM8.[16]

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal (pipette) solution (in mM): 140 CsCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Li-GTP, pH 7.3 with CsOH.[17]

  • Procedure:

    • Plate TRPM8-expressing cells on glass coverslips.

    • Use a glass micropipette to form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).[16]

    • Record baseline currents.

    • Apply a TRPM8 agonist (e.g., 100 µM Menthol) via a perfusion system to elicit inward and outward currents.

    • Apply the TRPM8 inhibitor at various concentrations in the presence of the agonist.

    • Record the inhibition of the agonist-induced currents.

    • Analyze the data to determine the IC50 and investigate the voltage-dependency and mechanism of inhibition.

In Vivo Assay

1. Acetone Evaporation Test for Cold Allodynia

This behavioral assay assesses cold sensitivity in animal models of neuropathic or inflammatory pain.[18]

  • Animal Model: Rodents (mice or rats) with induced cold allodynia (e.g., chronic constriction injury of the sciatic nerve or treatment with chemotherapeutic agents like oxaliplatin).[6]

  • Apparatus:

    • Elevated wire mesh platform.

    • Plexiglas enclosures.

    • Syringe with a blunted needle.

    • Acetone.

  • Procedure:

    • Acclimate the animals to the testing environment.

    • Administer the TRPM8 inhibitor or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a predetermined time, place the animal on the wire mesh platform within an enclosure.

    • Apply a drop of acetone to the plantar surface of the hind paw.

    • Observe and score the animal's response (e.g., paw withdrawal, licking, flinching) for a set period (e.g., 1 minute).

    • Compare the response scores between the inhibitor-treated and vehicle-treated groups to assess the efficacy of the compound in reducing cold allodynia.

Signaling Pathways and Visualizations

The regulation of TRPM8 activity is complex, involving multiple signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

TRPM8_Activation_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca2+/Na+ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation

Figure 1: Simplified TRPM8 activation pathway by cold and menthol.

TRPM8_Inhibition_Pathway_Gq cluster_receptor GPCR Signaling cluster_pip2 PIP2 Regulation cluster_channel TRPM8 Channel GPCR Gq-coupled Receptor Gq Gαq GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG TRPM8 TRPM8 Channel PIP2->TRPM8 required for activity Inhibition Inhibition IP3_DAG->Inhibition depletion of PIP2 causes TRPM8->Inhibition leads to

Figure 2: TRPM8 inhibition pathway via Gq-coupled receptor signaling.

Experimental_Workflow_Calcium_Assay start Seed TRPM8-expressing cells load_dye Load with calcium dye start->load_dye wash Wash cells load_dye->wash add_inhibitor Add TRPM8 inhibitor wash->add_inhibitor baseline Measure baseline fluorescence add_inhibitor->baseline add_agonist Add TRPM8 agonist baseline->add_agonist measure_response Measure fluorescence response add_agonist->measure_response analyze Analyze data (IC50) measure_response->analyze end End analyze->end

Figure 3: Experimental workflow for a TRPM8 calcium influx assay.

Conclusion

The study of cold sensation through the lens of TRPM8 and its inhibitors is a rapidly evolving field with significant therapeutic potential. While specific inhibitors like this compound are becoming available, a thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are paramount for advancing research. This guide provides a foundational framework for researchers and drug development professionals to design and execute meaningful studies aimed at dissecting the role of TRPM8 in health and disease. The use of well-characterized antagonists, coupled with detailed in vitro and in vivo assays, will continue to be instrumental in validating TRPM8 as a therapeutic target and in the development of novel analgesics and other treatments.

References

Investigating Neuropathic Pain: A Technical Guide to the Role of TRPM8 Antagonism with AMG 333

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: This technical guide focuses on the well-characterized TRPM8 antagonist, AMG 333 , as a representative tool for investigating the role of TRPM8 in neuropathic pain. The initially requested compound, TRPM8-IN-1, is a commercially available TRPM8 inhibitor with a reported IC50 of less than 5 µM, a molecular formula of C23H18F4N2O, and a CAS number of 1159996-20-9. However, a comprehensive review of published scientific literature reveals a lack of in-vivo studies and quantitative data regarding its efficacy in neuropathic pain models. Therefore, to provide a thorough and data-driven guide, we have pivoted to AMG 333, a potent and selective TRPM8 antagonist with published preclinical data.

Introduction to TRPM8 in Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, is characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, has emerged as a significant target in the study of neuropathic pain. Primarily known as the body's principal cold sensor, TRPM8 is activated by cool temperatures and cooling agents like menthol. Its expression in a subpopulation of sensory neurons suggests a role in modulating pain signaling pathways.

The involvement of TRPM8 in neuropathic pain is complex, with evidence suggesting both pro- and anti-nociceptive functions. This dual role makes selective antagonists like AMG 333 invaluable tools for dissecting the specific contributions of TRPM8 to pain states. This guide provides an in-depth overview of the preclinical investigation of neuropathic pain using the TRPM8 antagonist AMG 333, including its mechanism of action, experimental protocols, and quantitative data from relevant in-vivo models.

Core Compound Profile: AMG 333

AMG 333 is a potent, selective, and orally bioavailable antagonist of the TRPM8 ion channel. It was developed as a clinical candidate for the treatment of migraine, a condition with overlapping neurobiological mechanisms with neuropathic pain.[1]

PropertyValueReference
Mechanism of Action Selective TRPM8 Antagonist[2]
IC50 (human TRPM8) 13 nM[1]
IC50 (rat TRPM8) 20 nM[2]
Selectivity >100-fold over TRPV1 and TRPA1[3]
Clinical Indication Investigated for Migraine[1]

TRPM8 Signaling in the Context of Neuropathic Pain

In sensory neurons, TRPM8 activation by cold stimuli or agonists leads to cation influx (primarily Ca2+ and Na+), depolarization, and the generation of action potentials that are transmitted to the central nervous system, producing the sensation of cold. In neuropathic pain states, the expression and function of TRPM8 can be altered, contributing to cold allodynia. The precise signaling cascade can be complex and context-dependent.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8->Cation_Influx Allows Cold_Stimulus Cold_Stimulus Cold_Stimulus->TRPM8 Activates AMG_333 AMG_333 AMG_333->TRPM8 Inhibits Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal_Transmission Pain_Signal_Transmission Action_Potential->Pain_Signal_Transmission Neuropathic_State Neuropathic State (Altered Expression/Function) Neuropathic_State->TRPM8

Figure 1: Simplified TRPM8 signaling pathway in sensory neurons.

Preclinical Investigation of AMG 333 in Nociceptive Models

While direct evidence for the efficacy of AMG 333 in chronic neuropathic pain models is limited in the public domain, its target engagement and in-vivo activity have been demonstrated in pharmacodynamic models that are relevant to the study of nociception. These models are crucial for establishing that a compound is interacting with its intended target in a living organism.

Experimental Protocols

This model is a standard in-vivo assay to assess the functional antagonism of TRPM8. Icilin is a potent TRPM8 agonist that induces a characteristic shaking behavior in rodents, similar to a wet dog shaking, which is dependent on central TRPM8 activation.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Procedure:

    • Rats are habituated to the observation chambers.

    • AMG 333 or vehicle is administered orally (p.o.) at the desired doses.

    • After a specific pretreatment time (e.g., 60 minutes), icilin is administered intraperitoneally (i.p.) at a dose known to induce robust shaking (e.g., 2.5 mg/kg).[2][4]

    • The number of wet-dog shakes is counted by a trained observer blinded to the treatment conditions for a defined period (e.g., 30 minutes) post-icilin injection.[5]

  • Endpoint: The total number of wet-dog shakes is recorded and compared between treatment groups.

The cold pressor test in rats is used to evaluate the physiological response to a cold stimulus, which is partly mediated by TRPM8. Antagonism of TRPM8 is expected to attenuate the cardiovascular response to cold.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized, and catheters are placed to monitor blood pressure and heart rate.

    • A baseline period of cardiovascular parameter recording is established.

    • AMG 333 or vehicle is administered.

    • The rat's limbs and ventral half of the body are immersed in ice-cold water (approximately 0.5°C) for a short duration (e.g., 2 minutes).[6]

    • Changes in mean arterial pressure (MAP) and heart rate (HR) are continuously recorded during and after the cold stimulus.

  • Endpoint: The magnitude of the increase in MAP and HR in response to the cold stimulus is compared between treatment groups.

Quantitative Data

The in-vivo efficacy of AMG 333 in these pharmacodynamic models demonstrates its ability to engage and block TRPM8 channels.

ModelSpeciesAdministration RouteDoseEndpointResultReference
Icilin-Induced Wet-Dog ShakesRatp.o.1.14 mg/kgED5050% reduction in shakes[1]
Cold Pressor TestRatp.o.1.10 mg/kgED5050% reduction in pressor response[1]

Experimental Workflow and Logic

The investigation of a TRPM8 antagonist like AMG 333 in the context of neuropathic pain follows a logical progression from in-vitro characterization to in-vivo target engagement and finally to efficacy testing in disease models.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo_pd In-Vivo Target Engagement (Pharmacodynamics) cluster_invivo_efficacy In-Vivo Efficacy (Neuropathic Pain Models) Assay Cell-based Ca²⁺ influx assay (hTRPM8 & rTRPM8) Selectivity Selectivity profiling (TRPV1, TRPA1, etc.) Assay->Selectivity WDS Icilin-Induced Wet-Dog Shake Model Selectivity->WDS CPT Rat Cold Pressor Test WDS->CPT CCI Chronic Constriction Injury (CCI) CPT->CCI SNI Spared Nerve Injury (SNI) CPT->SNI Chemo Chemotherapy-Induced Neuropathic Pain CPT->Chemo AMG_333_Discovery AMG 333 AMG_333_Discovery->Assay

Figure 2: General experimental workflow for preclinical evaluation.

Mechanism of Action of TRPM8 Antagonism in Pain Relief

The therapeutic rationale for using a TRPM8 antagonist in neuropathic pain is based on the hypothesis that aberrant TRPM8 signaling contributes to the generation and maintenance of pain states, particularly cold allodynia. By blocking the TRPM8 channel, antagonists like AMG 333 can prevent the abnormal firing of sensory neurons that underlies these painful sensations.

Mechanism_of_Action Nerve_Injury Nerve Injury / Disease Altered_TRPM8 Altered TRPM8 Expression & Function in Nociceptors Nerve_Injury->Altered_TRPM8 Hyperexcitability Neuronal Hyperexcitability Altered_TRPM8->Hyperexcitability Blockade TRPM8 Blockade Altered_TRPM8->Blockade Cold_Allodynia Cold Allodynia Hyperexcitability->Cold_Allodynia AMG_333 AMG_333 AMG_333->Blockade Normalization Normalization of Neuronal Firing Blockade->Normalization Leads to Pain_Relief Pain Relief Normalization->Pain_Relief

Figure 3: Proposed mechanism of action for AMG 333 in neuropathic pain.

Conclusion and Future Directions

AMG 333 serves as a potent and selective tool for probing the function of TRPM8 in physiological and pathophysiological states. The preclinical data in pharmacodynamic models confirm its in-vivo target engagement. While its development has been focused on migraine, the rationale for its use in neuropathic pain is strong, particularly for conditions involving cold allodynia.

Future research should focus on evaluating AMG 333 and other selective TRPM8 antagonists in established models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models. Such studies would provide crucial data on the therapeutic potential of TRPM8 antagonism for this challenging condition and further elucidate the complex role of this ion channel in pain processing.

References

The Role and Therapeutic Targeting of TRPM8 in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cation channel activated by cold temperatures and cooling agents, has emerged as a significant molecular player in prostate cancer (PCa). Its expression is dynamically regulated throughout disease progression, presenting a unique and compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the applications of TRPM8 inhibitors in prostate cancer research, with a focus on their mechanism of action, effects on key cellular processes, and the signaling pathways they modulate. While specific data for a compound designated "TRPM8-IN-1" is not publicly available, this guide will utilize data from well-characterized TRPM8 antagonists such as BCTC and AMTB to illustrate the principles and methodologies in this research area.

Introduction: TRPM8 in the Landscape of Prostate Cancer

TRPM8 is a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺.[1] Initially cloned from the prostate, its expression is notably higher in prostate tissue compared to most other organs.[2][3] The role of TRPM8 in prostate cancer is complex and appears to be context-dependent, influenced by the androgen-sensitivity of the cancer cells.[4]

In androgen-sensitive LNCaP cells, TRPM8 has been implicated in promoting proliferation and survival.[4] Conversely, in androgen-independent PC-3 and DU-145 cells, its activation or overexpression has been shown to decrease proliferation and migration.[4] This differential role makes TRPM8 an intriguing target for therapeutic strategies tailored to specific stages and types of prostate cancer.

Quantitative Effects of TRPM8 Inhibition on Prostate Cancer Cells

The inhibition of TRPM8 activity by small molecule antagonists has been shown to impact prostate cancer cell viability, proliferation, and migration. The following tables summarize the quantitative data from studies on representative TRPM8 inhibitors.

InhibitorCell LineAssayEndpointResultReference
BCTCDU-145MTTGrowth Inhibition12.03% at 10 µM (72h)[5]
BCTCDU-145MTTGrowth Inhibition50.69% at 100 µM (72h)[5]
AMTBLNCaPProliferation AssayInhibitionDose-dependent reduction[4]
AMTBDU-145Proliferation AssayInhibitionDose-dependent reduction[4]

Note: Specific IC50 values for proliferation inhibition are not consistently reported across all studies, with many describing effects at specific concentrations.

Key Signaling Pathways Modulated by TRPM8 Inhibition

TRPM8 inhibition impacts several critical signaling pathways that govern the hallmarks of cancer, including proliferation, survival, and metastasis.

Androgen Receptor (AR) Signaling

In androgen-dependent prostate cancer cells like LNCaP, TRPM8 expression and function are closely linked to the androgen receptor (AR) signaling axis. TRPM8 antagonists have been shown to reverse androgen-induced increases in calcium influx and subsequent signaling events that promote proliferation and invasion.[4] This suggests that TRPM8 is a key downstream effector of AR signaling in this context.

AR_TRPM8_Pathway Androgens Androgens AR Androgen Receptor (AR) Androgens->AR TRPM8 TRPM8 Channel AR->TRPM8 Upregulates Expression Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Mediates Proliferation Cell Proliferation & Invasion Ca_Influx->Proliferation Promotes TRPM8_Antagonist TRPM8 Antagonist (e.g., BCTC, AMTB) TRPM8_Antagonist->TRPM8 Inhibits

TRPM8 and Androgen Receptor Signaling Pathway
FAK and ERK Signaling in Cell Migration

TRPM8 modulation has been demonstrated to influence cell migration and invasion, key processes in metastasis. Overexpression of TRPM8 in PC-3 cells inhibits migration through the inactivation of focal adhesion kinase (FAK).[6] Furthermore, treatment of DU-145 cells with the TRPM8 inhibitor BCTC leads to a downregulation of phosphorylated FAK (p-FAK) and matrix metalloproteinase-2 (MMP-2), both crucial for cell motility.[2]

Inhibition of TRPM8 with BCTC in DU-145 cells also results in the downregulation of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2), a key component of the MAPK pathway that promotes cell proliferation and survival.[2][7]

FAK_ERK_Pathway cluster_inhibition Inhibitory Effects cluster_fak cluster_erk TRPM8_Antagonist TRPM8 Antagonist (e.g., BCTC) TRPM8 TRPM8 Channel TRPM8_Antagonist->TRPM8 Inhibits pFAK p-FAK TRPM8_Antagonist->pFAK Downregulates pERK p-ERK1/2 TRPM8_Antagonist->pERK Downregulates FAK FAK ERK ERK1/2 FAK->pFAK Phosphorylation MMP2 MMP-2 pFAK->MMP2 Activates Migration Cell Migration & Invasion MMP2->Migration Promotes ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes

Impact of TRPM8 Inhibition on FAK and ERK Signaling
MAPK Pathway Modulation

Interestingly, while TRPM8 inhibition downregulates p-ERK1/2, it has been observed to upregulate phosphorylated p38 (p-p38) and phosphorylated c-Jun N-terminal kinases (p-JNK) in DU-145 cells.[2][7] The activation of p38 and JNK pathways is often associated with cellular stress and can lead to apoptosis or cell cycle arrest. The anti-proliferative effects of BCTC in DU-145 cells were attenuated by specific inhibitors of p38 and JNK, confirming the involvement of these MAPK pathways.[2][7]

MAPK_Pathway cluster_activation Activating Effects cluster_p38 cluster_jnk TRPM8_Antagonist TRPM8 Antagonist (e.g., BCTC) TRPM8 TRPM8 Channel TRPM8_Antagonist->TRPM8 Inhibits pp38 p-p38 TRPM8_Antagonist->pp38 Upregulates pJNK p-JNK TRPM8_Antagonist->pJNK Upregulates p38 p38 JNK JNK CellCycleArrest Cell Cycle Arrest pp38->CellCycleArrest Induces Apoptosis Apoptosis pJNK->Apoptosis Induces

TRPM8 Inhibition and MAPK Pathway Activation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of TRPM8 inhibitors on prostate cancer cells.

Cell Viability and Proliferation (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium

  • 96-well plates

  • TRPM8 inhibitor (e.g., BCTC, AMTB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Treat the cells with various concentrations of the TRPM8 inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Prostate Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat Treat with TRPM8 Inhibitor (various concentrations) Incubate_1->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data (% Cell Viability) Read_Absorbance->Analyze End End Analyze->End

MTT Cell Viability Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Prostate cancer cells

  • TRPM8 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the TRPM8 inhibitor at the desired concentration and for the appropriate time to induce apoptosis.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][3]

Cell Migration Assay (Transwell Assay)

This protocol measures the migratory capacity of cancer cells.

Materials:

  • Prostate cancer cells

  • Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • TRPM8 inhibitor

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet stain

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add 600 µL of medium containing a chemoattractant to the lower chamber.

  • Resuspend serum-starved prostate cancer cells in serum-free medium containing the TRPM8 inhibitor or vehicle control.

  • Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields under a microscope.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.[8]

Materials:

  • Prostate cancer cells

  • TRPM8 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the TRPM8 inhibitor for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., actin).

Conclusion and Future Directions

The inhibition of the TRPM8 channel presents a promising therapeutic avenue for the treatment of prostate cancer. As demonstrated by the effects of antagonists like BCTC and AMTB, targeting TRPM8 can effectively inhibit key cancer-promoting processes, including proliferation and migration, through the modulation of critical signaling pathways such as the AR, FAK, ERK, and MAPK pathways. The dual role of TRPM8 in androgen-sensitive and androgen-independent prostate cancer underscores the importance of a stratified approach to therapy.

Future research should focus on the development of more potent and selective TRPM8 inhibitors and their evaluation in preclinical in vivo models of prostate cancer. A deeper understanding of the intricate signaling networks regulated by TRPM8 will be crucial for designing effective combination therapies and for identifying predictive biomarkers to guide patient selection. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting TRPM8 in the fight against prostate cancer.

References

The Disruption of Cellular Signaling: A Technical Guide to the Cellular Pathways Affected by the TRPM8 Inhibitor, TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor of cold and menthol, is increasingly recognized as a significant player in a multitude of cellular processes beyond thermosensation. Its involvement in cancer progression and neuropathic pain has positioned it as a compelling therapeutic target. This technical guide provides an in-depth exploration of the cellular pathways affected by the inhibition of TRPM8, with a focus on the representative inhibitor, TRPM8-IN-1. While specific data on this compound is limited to its inhibitory concentration, this document extrapolates from the extensive body of research on TRPM8 function to delineate the expected downstream consequences of its blockade. We will delve into the core signaling cascades modulated by TRPM8 activity and present the experimental methodologies employed to investigate these effects, offering a comprehensive resource for researchers in the field.

Introduction to TRPM8 and its Inhibition

TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol, allows the influx of Na⁺ and Ca²⁺ ions.[1] This influx leads to membrane depolarization and the generation of action potentials, primarily in sensory neurons, culminating in the sensation of cold.[1] Beyond its role in thermosensation, TRPM8 is expressed in various other tissues, including the prostate, and has been implicated in the pathophysiology of conditions such as neuropathic pain and cancer.[2][3][4]

This compound is a known inhibitor of the TRPM8 channel, exhibiting a half-maximal inhibitory concentration (IC50) of less than 5 μM.[5] The inhibition of TRPM8 activity by compounds like this compound is expected to disrupt the downstream signaling cascades that are normally initiated by TRPM8-mediated cation influx. This guide will explore these key pathways in detail.

Core Cellular Pathways Modulated by TRPM8 Inhibition

The inhibition of TRPM8 by this compound is predicted to impact several critical intracellular signaling pathways that are dependent on TRPM8-mediated calcium influx.

The PLC/PKC Signaling Axis

Activation of TRPM8 leads to an increase in intracellular calcium, which can, in turn, activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium, activates Protein Kinase C (PKC), a key signaling molecule involved in a myriad of cellular processes, including proliferation and apoptosis. Inhibition of TRPM8 would be expected to attenuate this pathway by preventing the initial calcium influx.

Gq-Protein Coupled Receptor (GPCR) Signaling

TRPM8 activity is modulated by Gq-protein coupled receptors. The stimulation of TRPM8 can lead to the activation of Gq proteins, which subsequently activates PLC.[6] This intricate interplay suggests that inhibiting TRPM8 could have broader implications for cellular responses to GPCR ligands.

The ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a crucial regulator of cell proliferation, differentiation, and survival. Studies have shown that TRPM8 activation can lead to the phosphorylation and activation of ERK. Therefore, inhibition of TRPM8 with this compound would likely lead to a downregulation of ERK/MAPK signaling, potentially inhibiting cell growth.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling cascade that governs cell survival, growth, and proliferation. In some cancer cell types, such as bladder and breast cancer, TRPM8 has been shown to modulate the AKT/GSK-3β signaling pathway.[7] Inhibition of TRPM8 in these contexts could disrupt this pro-survival pathway.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. In certain cellular contexts, TRPM8 activation has been linked to the activation of NF-κB. Consequently, TRPM8 inhibition may lead to the suppression of NF-κB activity and its downstream targets.

Quantitative Data on TRPM8 Inhibitors

While specific quantitative data for this compound's effect on cellular pathways are not publicly available, the following table summarizes the IC50 values of other known TRPM8 inhibitors to provide a comparative context for potency.

InhibitorIC50 ValueCell Line/Assay ConditionReference
This compound < 5 µMNot Specified[5]
AMTB0.22 - 11.1 µMHEK293 cells expressing rat TRPM8[8]
Compound 14 (BB 0322703)0.25 µMHEK293 cells expressing rat TRPM8[8]
Compound 15 (BB 0322720)0.22 µMHEK293 cells expressing rat TRPM8[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of TRPM8 inhibitors.

Intracellular Calcium Mobilization Assay

This assay is fundamental for screening and characterizing TRPM8 inhibitors.

Objective: To measure changes in intracellular calcium concentration in response to TRPM8 agonists and antagonists.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TRPM8 (hTRPM8) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. The test compound (e.g., this compound) at various concentrations is added and incubated for a specified period.

  • Agonist Stimulation: A known TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate calcium influx through the TRPM8 channels.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured immediately using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity.

Objective: To directly measure the effect of this compound on the ion currents flowing through TRPM8 channels.

Methodology:

  • Cell Preparation: HEK293 cells expressing hTRPM8 are grown on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

  • Whole-Cell Configuration: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. A gigaohm seal is formed, and the cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

  • Current Recording: The membrane potential is held at a specific voltage (e.g., -60 mV). TRPM8 channels are activated by applying a cold ramp or a chemical agonist. The resulting ion currents are recorded using an amplifier.

  • Inhibitor Application: this compound is perfused into the recording chamber, and the effect on the TRPM8 current is recorded.

  • Data Analysis: The reduction in the current amplitude in the presence of the inhibitor is quantified to determine the potency and mechanism of inhibition.

Western Blotting for Signaling Pathway Analysis

This method is used to detect changes in the phosphorylation state or expression level of key proteins in a signaling pathway.

Objective: To determine the effect of this compound on the activation of downstream signaling proteins (e.g., p-ERK, p-Akt).

Methodology:

  • Cell Treatment: Cells expressing TRPM8 are treated with a TRPM8 agonist in the presence or absence of this compound for a specific duration.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by TRPM8 inhibition and a typical experimental workflow for inhibitor screening.

TRPM8_Signaling_Pathways cluster_membrane Plasma Membrane TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Activation Gq Gq-protein TRPM8->Gq TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibition PLC PLC Ca_influx->PLC ERK ERK/MAPK Pathway Ca_influx->ERK Akt PI3K/Akt Pathway Ca_influx->Akt NFkB NF-κB Pathway Ca_influx->NFkB PKC PKC PLC->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Gq->PLC ERK->Proliferation Akt->Proliferation NFkB->Proliferation

Caption: Inhibition of TRPM8 by this compound blocks downstream signaling pathways.

Experimental_Workflow start Start: Inhibitor Screening calcium_assay High-Throughput Calcium Mobilization Assay start->calcium_assay hits Identify 'Hits' (e.g., this compound) calcium_assay->hits patch_clamp Electrophysiology (Patch-Clamp) hits->patch_clamp Validate pathway_analysis Signaling Pathway Analysis (Western Blot) hits->pathway_analysis Characterize end Characterized Inhibitor patch_clamp->end pathway_analysis->end

References

Unveiling the Pharmacological Profile of TRPM8-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRPM8-IN-1, identified in the scientific literature as compound 14 (BB 0322703) , is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 channel, a non-selective cation channel, is a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin. Its involvement in various physiological and pathophysiological processes, including pain perception, inflammation, and cancer, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Core Pharmacological Properties

This compound acts as an inhibitor of the TRPM8 channel, effectively blocking its activation by various stimuli. Its antagonist activity has been characterized through multiple in vitro and in vivo assays, demonstrating its potential as a pharmacological tool and a lead compound for drug development.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in different experimental settings. The following tables summarize the key data from cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against rTRPM8

Assay TypeAgonistCell LineIC50 (µM)EfficacyReference
Calcium FluorometryMentholHEK293 expressing rTRPM80.25100%[2]
Patch-Clamp ElectrophysiologyMenthol (100 µM)HEK293 expressing rTRPM81.25 ± 0.26100%[1][2]

Table 2: In Vivo Efficacy of this compound in a Model of Cold Allodynia

Animal ModelConditionAdministrationDose (µg, intraplantar)EffectTime PointReference
Mouse (C57BL/6J)Oxaliplatin-induced cold hypersensitivityIntraplantar30Significant inhibition of cold hypersensitivity1 hour post-administration[1]
Mouse (C57BL/6J)Oxaliplatin-induced cold hypersensitivityIntraplantar10No significant effect1 hour post-administration[1]

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes required for ion influx in response to agonists like menthol or cold temperatures. This inhibitory action blocks the downstream signaling pathways that are activated by TRPM8, such as calcium influx and subsequent cellular responses.

cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Menthol Menthol / Cold Menthol->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Nociceptor Firing) Ca_influx->Cellular_Response cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Calcium_Assay Calcium Fluorometry (HEK293-rTRPM8) IC50_determination IC50 Determination Calcium_Assay->IC50_determination Patch_Clamp Patch-Clamp Electrophysiology (HEK293-rTRPM8) Patch_Clamp->IC50_determination Animal_Model Oxaliplatin-Induced Cold Allodynia (Mouse Model) Efficacy_assessment In Vivo Efficacy Assessment Animal_Model->Efficacy_assessment TRPM8_IN_1 This compound (Compound 14) TRPM8_IN_1->Calcium_Assay TRPM8_IN_1->Patch_Clamp TRPM8_IN_1->Animal_Model

References

Understanding TRPM8 Function: A Technical Guide Utilizing the Antagonist TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a target for therapeutic intervention in various conditions, including chronic pain and cancer. This technical guide provides an in-depth overview of the function and signaling pathways of TRPM8, with a focus on utilizing the specific antagonist, TRPM8-IN-1, as a tool for its study. This document outlines detailed experimental protocols, presents quantitative data for TRPM8 modulators, and provides visual representations of key cellular processes to facilitate a comprehensive understanding of TRPM8 pharmacology.

Introduction to TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a range of stimuli including cold temperatures (typically below 28°C), cooling agents like menthol and icilin, and voltage depolarization.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the sensation of cold.[3] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, making it a significant target for drug discovery.

TRPM8's function is intricately regulated by intracellular signaling molecules. Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key positive modulator, and its depletion leads to channel inhibition.[1] G-protein coupled receptor (GPCR) signaling, particularly through Gαq, can also modulate TRPM8 activity, often leading to inhibition.[4]

The Role of this compound as a Research Tool

This compound is a known inhibitor of the TRPM8 channel. While specific binding site details for this compound are not extensively published, it is understood to act as an antagonist, blocking the channel's activity. The primary reported quantitative measure of its potency is an IC50 value of less than 5 µM. The precise mechanism likely involves direct binding to the channel protein, thereby preventing the conformational changes necessary for ion permeation.[3] The study of TRPM8 function can be significantly advanced by employing such specific inhibitors to dissect its role in cellular signaling and physiological responses.

Quantitative Analysis of TRPM8 Inhibition

The inhibitory activity of compounds like this compound is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response of the TRPM8 channel by 50%. The following table summarizes representative IC50 values for various TRPM8 antagonists, providing a comparative context for the potency of this compound.

CompoundIC50 ValueAssay ConditionsReference
This compound < 5 µMNot specifiedVendor Data
AMTB11.1 µMMenthol-evoked currents in HEK293 cells[5]
Compound 14 (β-lactam derivative)0.9 ± 1.0 µMMenthol-evoked currents in rTRPM8-expressing HEK293 cells (Patch-clamp)[6]
Compound 16 (β-lactam derivative)0.05 ± 1.3 µMMenthol-evoked currents in rTRPM8-expressing HEK293 cells (Patch-clamp)[6]
Compound 43 (naphthyl derivative)7.23 nMIcilin-induced calcium mobilization[2]
DFL2344810 nMNot specified[2]
KPR-257980 ± 5 nMNot specified[2]
1,10-phenanthroline100 ± 20 µM (Calcium imaging), 180 ± 20 µM (Whole-cell electrophysiology)Cold-evoked TRPM8 responses in HEK293 cells[7]

Experimental Protocols

Calcium Imaging Assay for Determining IC50 of this compound

This protocol describes a method to determine the dose-dependent inhibition of TRPM8 by this compound using a fluorescent calcium indicator.

Objective: To measure the IC50 value of this compound against agonist-induced TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • TRPM8 agonist (e.g., Menthol or Icilin).

  • This compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM.

    • Prepare the TRPM8 agonist at a concentration that elicits a submaximal response (e.g., EC80 of menthol).

  • Assay Protocol:

    • Place the 96-well plate into the fluorescence microplate reader.

    • Record a baseline fluorescence signal.

    • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the TRPM8 agonist to all wells (except for negative controls).

    • Record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the response of the agonist alone (positive control) and the baseline (negative control).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the effect of this compound on TRPM8 ion channel currents.

Objective: To characterize the inhibitory effect of this compound on TRPM8 channel currents.

Materials:

  • HEK293 cells expressing hTRPM8.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, pH 7.2 with KOH.

  • TRPM8 agonist (e.g., Menthol or cold stimulation).

  • This compound.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Experimental Protocol:

    • Record baseline currents.

    • Apply the TRPM8 agonist (e.g., perfuse with a solution containing menthol or rapidly cool the external solution) to evoke TRPM8 currents.

    • Once a stable current is achieved, co-apply this compound at various concentrations with the agonist.

    • Record the inhibition of the TRPM8 current.

    • Washout the inhibitor to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a dose-response curve and determine the IC50 value as described in the calcium imaging protocol.[6][8]

Visualizing TRPM8 Signaling and Experimental Workflows

TRPM8 Signaling Pathways

Activation of TRPM8 by cold or chemical agonists initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involving TRPM8.

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx GPCR Gq-coupled Receptor Gaq Gαq GPCR->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ligand Ligand Ligand->GPCR Activates Gene_Expression Gene Expression Changes Ca_influx->Gene_Expression Leads to Gaq->TRPM8 Directly Inhibits Gaq->PLC Activates PKC PKC DAG->PKC Activates PKC->TRPM8 Inhibits TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits

TRPM8 signaling pathways and points of modulation.
Experimental Workflow for TRPM8 Inhibitor Screening

The process of identifying and characterizing TRPM8 inhibitors like this compound typically follows a structured workflow, from initial screening to detailed functional analysis.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization HTS Compound Library Screening (e.g., Calcium Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR In_Vivo In Vivo Efficacy and Safety Studies SAR->In_Vivo

A typical workflow for the discovery and development of TRPM8 inhibitors.

Conclusion

TRPM8 remains a compelling target for therapeutic development. The use of specific pharmacological tools, such as this compound, is indispensable for elucidating the complex biology of this ion channel. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to investigate TRPM8 function and to facilitate the discovery and characterization of novel TRPM8 modulators. A thorough understanding of the signaling pathways and the availability of robust assay methodologies are critical for advancing our knowledge of TRPM8 and its role in health and disease.

References

Beyond the Chill: A Technical Guide to the Off-Target Landscape of TRPM8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, the body's primary sensor for cold and cooling agents like menthol, has emerged as a compelling therapeutic target for a range of conditions, including chronic pain, migraine, and overactive bladder. The development of small molecule inhibitors targeting TRPM8 has therefore garnered significant attention. However, as with any targeted therapy, understanding the off-target interactions of these inhibitors is paramount for predicting potential side effects and ensuring clinical success. This technical guide provides an in-depth overview of the known and potential biological targets of TRPM8 inhibitors beyond their intended interaction with TRPM8, with a focus on data presentation, experimental methodologies, and pathway visualization.

While this guide addresses the broad class of TRPM8 inhibitors, it is important to note that specific off-target profiles are compound-dependent. The inhibitor TRPM8-IN-1 , noted as an inhibitor of TRPM8 with an IC50 of less than 5 µM, currently lacks a detailed and publicly available off-target screening profile. The information presented herein is based on the characterization of other well-documented TRPM8 antagonists and serves as a general framework for researchers working with novel or less-characterized inhibitors like this compound.

Quantitative Off-Target Profile of TRPM8 Inhibitors

The selectivity of TRPM8 inhibitors is a critical aspect of their preclinical development. Many first-generation antagonists have demonstrated activity against other members of the TRP channel family, particularly the structurally related thermosensitive channels TRPV1 and TRPA1.[1][2] The following tables summarize representative quantitative data for off-target interactions of various TRPM8 antagonists, illustrating the common liabilities of this compound class.

Table 1: Selectivity of TRPM8 Antagonists Against Other TRP Channels

CompoundTargetAssay TypeActivity (IC50/EC50)Selectivity (Fold vs. TRPM8)Reference
PF-05105679TRPM8FLIPR702 nM-[3]
TRPV1->100-fold>100[3]
TRPA1->100-fold>100[3]
Compound 1 (naphthyl derivative)TRPM8Calcium influx7.23 nM-[1]
TRPV1Calcium influxInactiveHigh[1]
TRPA1Calcium influxInactiveHigh[1]
β-lactam 39 TRPM8Patch-clamp42 nM-[2]
TRPV1-HighHigh[2]
TRPA1-HighHigh[2]
Kv1.1-HighHigh[2]
Nav1.6-HighHigh[2]
VBJ103TRPM8---[4]
TRPV1-No antagonist activity-[4]
TRPA1-Low potency activation-[4]

Table 2: Representative Broader Off-Target Screening Results for a TRPM8 Antagonist

Note: As specific broad panel screening data for a single, publicly disclosed TRPM8 inhibitor is limited in the provided search results, this table represents a hypothetical but plausible profile based on common off-target liabilities observed for small molecule kinase and ion channel inhibitors.

Target ClassRepresentative TargetAssay Type% Inhibition at 10 µM
Ion Channel hERGPatch-clamp< 25%
Nav1.5Binding Assay35%
Cav1.2Binding Assay15%
GPCR Adrenergic α1ABinding Assay55%
Dopamine D2Binding Assay28%
Serotonin 5-HT2ABinding Assay42%
Kinase ROCK1Kinase Assay65%
PKAKinase Assay< 10%
Enzyme PDE4Enzyme Assay22%

Experimental Protocols for Off-Target Identification

A comprehensive assessment of a compound's selectivity involves a tiered approach, starting with closely related targets and progressing to broad liability panels.

Selectivity Assays Against Related TRP Channels

Objective: To determine the inhibitory activity of a TRPM8 antagonist against other thermosensitive TRP channels, primarily TRPV1 and TRPA1.

Methodology: Calcium Influx Assay

  • Cell Culture: Stably transfect HEK293 cells with the cDNA for human TRPM8, TRPV1, or TRPA1. Culture the cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and incubate with various concentrations of the test TRPM8 inhibitor or vehicle control for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a known agonist for the respective channel (e.g., menthol for TRPM8, capsaicin for TRPV1, mustard oil for TRPA1) and monitor the change in fluorescence intensity over time.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

Broad Off-Target Liability Screening

Objective: To identify potential off-target interactions across a wide range of biologically relevant targets. This is often performed by contract research organizations (CROs) offering standardized screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

Methodology: Radioligand Binding Assays and Enzyme Activity Assays

  • Target Preparation: Membranes from cells expressing the target receptor or purified enzymes are prepared.

  • Assay Setup: The test compound (typically at a fixed concentration, e.g., 10 µM) is incubated with the target preparation and a specific radiolabeled ligand (for binding assays) or a substrate (for enzyme assays).

  • Incubation and Separation: After incubation to allow binding or enzymatic reaction to reach equilibrium, bound and free radioligand are separated by filtration, or the enzymatic reaction is stopped.

  • Detection: Radioactivity on the filters is measured using a scintillation counter, or the product of the enzymatic reaction is quantified.

  • Data Analysis: The percentage of inhibition of radioligand binding or enzyme activity is calculated relative to a vehicle control. A significant interaction is typically defined as >50% inhibition.

Kinome Profiling

Objective: To assess the inhibitory activity of the compound against a large panel of protein kinases, as these are common off-targets for small molecules.

Methodology: In Vitro Kinase Assay Panels

  • Assay Principle: These assays measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats exist, including radiometric assays (measuring incorporation of ³²P or ³³P), and non-radiometric methods using fluorescence or luminescence detection.

  • Execution: The TRPM8 inhibitor is incubated with a panel of purified kinases, ATP (often at or near its Km for each kinase), and a suitable substrate.

  • Data Analysis: The percentage of kinase activity inhibition is determined for each kinase at one or more concentrations of the test compound. Results are often visualized as a "kinome map" or a tree diagram to highlight the selectivity profile.

Visualizing a Typical Off-Target Screening Workflow

The following diagram illustrates a standard workflow for characterizing the selectivity of a novel TRPM8 inhibitor.

G cluster_0 Initial Characterization cluster_1 Selectivity Profiling cluster_2 Data Analysis and Interpretation A Novel TRPM8 Inhibitor B Primary TRPM8 Assay (e.g., FLIPR) A->B Determine on-target potency (IC50) C TRPV1/TRPA1 Counter-screens B->C Assess selectivity against related channels D Broad Ligand Binding Panel (e.g., CEREP) B->D Broad liability screen E Kinome Scan B->E Kinase off-target assessment F hERG Patch-clamp B->F Cardiotoxicity risk assessment G Identify Off-Target Hits (>50% inhibition) C->G D->G E->G F->G H Determine IC50 for significant hits G->H Follow-up studies I Assess Therapeutic Index H->I Risk assessment

Caption: A typical workflow for off-target profiling of a novel TRPM8 inhibitor.

Signaling Pathways Implicated by Off-Target Interactions

Off-target effects of TRPM8 inhibitors can modulate various signaling pathways, leading to unintended physiological consequences. The diagram below illustrates a hypothetical scenario where a TRPM8 inhibitor also interacts with an adrenergic receptor and a protein kinase, highlighting the potential for downstream signaling crosstalk.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TRPM8 TRPM8 GPCR Adrenergic Receptor (α1) PLC Phospholipase C GPCR->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Kinase Off-target Kinase (e.g., ROCK) Cytoskeleton Cytoskeletal Rearrangement Kinase->Cytoskeleton Modulation TRPM8_Inhibitor TRPM8 Inhibitor TRPM8_Inhibitor->TRPM8 On-target inhibition TRPM8_Inhibitor->GPCR Off-target interaction TRPM8_Inhibitor->Kinase Off-target inhibition

Caption: Potential signaling pathway crosstalk from off-target activities of a TRPM8 inhibitor.

Conclusion

A thorough understanding of the off-target pharmacology of TRPM8 inhibitors is crucial for the successful development of safe and effective therapeutics. While highly selective inhibitors are the goal, many compounds exhibit cross-reactivity with other TRP channels and a broader range of biological targets. For any novel TRPM8 inhibitor, including this compound, a systematic evaluation of its selectivity profile using the experimental approaches outlined in this guide is essential. By carefully characterizing these off-target interactions, researchers can better anticipate potential adverse effects, refine structure-activity relationships to improve selectivity, and ultimately contribute to the development of novel therapies with an optimized risk-benefit profile.

References

The Significance of TRPM8 Inhibition in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a well-established sensor of cold temperatures and cooling agents.[1] Beyond its role in thermosensation, TRPM8 is increasingly recognized as a critical player in a multitude of cellular signaling pathways, governing processes from proliferation and migration to apoptosis.[2][3] Its aberrant expression and activity have been implicated in various pathologies, most notably in cancer and neuropathic pain, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the significance of TRPM8 inhibition in cellular signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks modulated by TRPM8 activity, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Introduction to TRPM8

TRPM8, also known as the cold and menthol receptor, is a member of the transient receptor potential (TRP) family of ion channels.[4] Structurally, it is a six-transmembrane domain protein that forms a homotetrameric channel permeable to cations, including Ca2+ and Na+.[5] Activation of TRPM8 by cold temperatures (below ~26°C) or chemical agonists like menthol and icilin leads to cation influx and membrane depolarization.[5][6] While its expression is prominent in sensory neurons, mediating the sensation of cold, TRPM8 is also found in various non-neuronal tissues, including the prostate, bladder, and lungs, where its physiological roles are still being elucidated.[1][6]

The dysregulation of TRPM8 expression and function is a hallmark of several diseases. In many cancers, including prostate, bladder, and pancreatic cancer, TRPM8 has been shown to influence tumor progression, with its inhibition often leading to anti-cancer effects.[2][7] In the context of neuropathic pain, TRPM8 is implicated in cold allodynia, a condition where innocuous cold stimuli are perceived as painful.[7] Consequently, the development of specific TRPM8 inhibitors has become a significant area of research for novel therapeutic strategies.

TRPM8 in Cellular Signaling

TRPM8's role as a cellular sensor extends beyond temperature. Its activation triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca2+. This increase in intracellular calcium concentration acts as a second messenger, modulating the activity of numerous downstream effectors and signaling pathways.

Key Signaling Pathways Modulated by TRPM8

Inhibition of TRPM8 has been shown to significantly impact several critical signaling pathways involved in cell growth, survival, and motility:

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. In some cancer types, TRPM8 activation has been linked to the phosphorylation and activation of Akt. Consequently, inhibition of TRPM8 can lead to decreased Akt phosphorylation, thereby promoting apoptosis and inhibiting cell growth.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and migration.[8] TRPM8 activity has been shown to modulate ERK phosphorylation. In human bronchial epithelial cells, for example, cold-induced TRPM8 activation leads to increased ERK phosphorylation, contributing to inflammatory responses.[8] Inhibition of TRPM8 can therefore attenuate ERK signaling.

  • TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in cancer, capable of both tumor-suppressive and pro-metastatic functions. The TRPM8 antagonist AMTB has been shown to affect the phosphorylation of Smad2 and Smad3, key mediators of the TGF-β pathway, suggesting a role for TRPM8 in modulating this pathway in osteosarcoma.[2]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. TRPM8 has been shown to interact with and suppress the nuclear localization of NF-κB, leading to the inhibition of TNF-α gene transcription.[9] This suggests that TRPM8 inhibition could potentially modulate inflammatory responses through the NF-κB pathway.

TRPM8_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects TRPM8 TRPM8 Ca2_influx Ca2+ Influx TRPM8->Ca2_influx Blocked Inhibitor TRPM8 Inhibitor Inhibitor->TRPM8 Inhibition PI3K_Akt PI3K/Akt Pathway MAPK_ERK MAPK/ERK Pathway TGF_beta_Smad TGF-β/Smad Pathway NF_kB NF-κB Gene_Expression Altered Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression TGF_beta_Smad->Gene_Expression NF_kB->Gene_Expression Proliferation ↓ Proliferation Gene_Expression->Proliferation Migration ↓ Migration Gene_Expression->Migration Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis

Cellular Consequences of TRPM8 Inhibition

The modulation of these signaling pathways by TRPM8 inhibitors translates into significant and measurable effects on cellular behavior, particularly in cancer cells:

  • Reduced Cell Proliferation and Viability: Inhibition of TRPM8 has been consistently shown to decrease the proliferation and viability of various cancer cell lines.[2][4] For instance, the TRPM8 antagonist BCTC reduces the viability of T24 bladder cancer cells in a dose-dependent manner.[5]

  • Decreased Cell Migration and Invasion: TRPM8 activity is linked to the migratory and invasive potential of cancer cells.[11] Inhibition of TRPM8, either through siRNA knockdown or pharmacological antagonists, significantly reduces the migration of bladder cancer cells.[5]

Quantitative Data on TRPM8 Inhibition

The development of TRPM8 inhibitors has led to the generation of a substantial body of quantitative data characterizing their potency and efficacy. The following tables summarize key findings for some of the most commonly studied TRPM8 antagonists.

InhibitorTarget Cell LineAssayIC50 ValueReference
BCTC HEK293 (hTRPM8)Ca2+ influx0.8 µM
Rat Spinal CordCGRP-LI release37.0 nM[8]
Rat Spinal CordSP-LI release36.0 nM[8]
AMTB HEK293 (rTRPM8)Ca2+ influx~1 µM[12]
Capsazepine LNCaPCell Viability (MTT)-[4]
HEK293 (hTRPM8)Ca2+ influx18 µM[13]
Inhibitor/InterventionCell LineEffectQuantitative MeasurementReference
BCTC (20 µM) T24 (Bladder Cancer)Reduced MigrationSignificant decrease in migrated cells[5]
siTRPM8 T24 (Bladder Cancer)Reduced MigrationSignificant decrease in migrated cells[5]
siM8-6a LNCaP C4-2bReduced Cell GrowthStrong reduction in cell growth[10]
TRPM8 Overexpression PC-3 (Prostate Cancer)Increased Apoptosis (starvation-induced)12.56% ± 1.78% (vs. 4.67% ± 1.49% in control)[14]
TRPM8 Overexpression PC-3 (Prostate Cancer)Reduced Tumor Weight (in vivo)42.89 ± 7.73% decrease[15]

Experimental Protocols for Studying TRPM8 Inhibition

A variety of in vitro and in vivo techniques are employed to investigate the role of TRPM8 and the effects of its inhibitors. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure Cell_Culture Culture TRPM8-expressing cells (e.g., HEK293-hTRPM8) Chamber Place cells in recording chamber with extracellular solution Cell_Culture->Chamber Pipette Prepare patch pipette with intracellular solution Seal Form a GΩ seal between pipette and cell membrane Pipette->Seal Chamber->Seal Rupture Rupture the membrane patch to achieve whole-cell configuration Seal->Rupture Baseline Record baseline current Rupture->Baseline Stimulation Apply TRPM8 agonist (e.g., menthol, icilin) Baseline->Stimulation Inhibition Apply TRPM8 inhibitor (e.g., BCTC, AMTB) Stimulation->Inhibition Data_Acquisition Record changes in membrane current Inhibition->Data_Acquisition

Methodology:

  • Cell Preparation: Culture cells expressing TRPM8 (e.g., transiently or stably transfected HEK293 cells) on glass coverslips.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

    • Using a micromanipulator, approach a cell with a glass micropipette (3-5 MΩ resistance) filled with intracellular solution.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline currents.

    • Apply a TRPM8 agonist (e.g., 100 µM menthol) to elicit an inward current.

    • Co-apply the TRPM8 inhibitor at various concentrations to determine its inhibitory effect on the agonist-induced current.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca2+]i) upon channel activation and inhibition.

Methodology:

  • Cell Preparation: Seed TRPM8-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for approximately 1 hour at 37°C.[16]

  • Imaging:

    • Wash the cells to remove excess dye.

    • Use a fluorescence microscope or a plate reader equipped with an appropriate filter set to measure baseline fluorescence.

    • Add a TRPM8 agonist to stimulate an increase in [Ca2+]i, which is detected as an increase in fluorescence intensity.

    • Pre-incubate cells with a TRPM8 inhibitor before agonist application to assess its blocking activity.

    • Record fluorescence changes over time to generate kinetic data.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the TRPM8 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Transwell Migration Assay

This assay measures the migratory capacity of cells in response to a chemoattractant.

Methodology:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[5]

  • Cell Seeding: Seed cells (pre-treated with the TRPM8 inhibitor or vehicle control) in serum-free medium into the upper chamber.[5]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Staining and Counting:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[5]

    • Count the number of migrated cells in several microscopic fields.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylation status of signaling molecules.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection Cell_Treatment Treat cells with TRPM8 inhibitor Lysis Lyse cells and collect protein Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Methodology:

  • Protein Extraction: Treat cells with the TRPM8 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The inhibition of the TRPM8 channel represents a promising therapeutic strategy for a range of diseases, particularly cancer and neuropathic pain. By disrupting the influx of cations and the subsequent activation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, TRPM8 inhibitors can effectively modulate fundamental cellular processes including proliferation, survival, and migration. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting TRPM8. As our understanding of the intricate role of TRPM8 in cellular signaling continues to expand, so too will the opportunities for developing novel and effective treatments for a variety of debilitating conditions.

References

Foundational Research on the TRPM8 Ion Channel: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor primarily responsible for the detection of cold temperatures and cooling agents like menthol. Predominantly expressed in peripheral sensory neurons, its activation triggers the sensation of cold and is implicated in various physiological and pathophysiological processes, including pain and inflammation. This technical guide provides a comprehensive overview of the foundational research on TRPM8 function, detailing its activation mechanisms, relevant signaling pathways, and key quantitative data. Furthermore, it offers detailed experimental protocols for patch-clamp electrophysiology and calcium imaging, essential techniques for studying this ion channel. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development.

Core Concepts of TRPM8 Function

TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel permeable to Ca2+. Structurally, it is a tetrameric transmembrane protein, with each subunit comprising six transmembrane domains (S1-S6) and a pore region situated between the S5 and S6 domains. It is primarily expressed in a subset of sensory neurons within the dorsal root and trigeminal ganglia.

The activation of the TRPM8 channel is polymodal, responding to a variety of stimuli including cold temperatures, chemical agonists, and changes in voltage. This activation leads to the influx of cations, causing depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.

Signaling Pathways of TRPM8 Activation

The activation of TRPM8 initiates a cascade of intracellular events. The influx of Ca2+ through the channel is a key event that can trigger various downstream signaling pathways. Notably, the activity of TRPM8 is modulated by the presence of phosphatidylinositol 4,5-bisphosphate (PIP2). Calcium-induced activation of phospholipase C (PLC) can lead to the depletion of PIP2, which in turn mediates the desensitization of the TRPM8 channel. Additionally, G-protein coupled receptors (GPCRs) can influence TRPM8 activity through PLCβ activation, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can further modulate channel function through protein kinase C (PKC).

TRPM8_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cold Cold (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol Menthol/Icilin Menthol->TRPM8 activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx allows PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2->TRPM8 modulates Ca_Influx->PLC activates Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC Protein Kinase C (PKC) Ca_Influx->PKC activates Action_Potential Action Potential Depolarization->Action_Potential CNS Sensation of Cold Action_Potential->CNS PKC->TRPM8 phosphorylates (inhibition) DAG->PKC activates

Caption: TRPM8 signaling cascade upon activation by cold or chemical agonists.

Quantitative Data on TRPM8 Function

The following tables provide a summary of key quantitative data related to the activation and modulation of the TRPM8 channel.

Table 1: Thermal and Chemical Activation of TRPM8

StimulusParameterValueSpeciesReference
Cold Temperature Activation Threshold< 26°CHuman, Rat, Mouse
Saturation Temperature≈ 10°C-
Q10 Temperature Coefficient> 20-
Menthol EC5039 ± 8 µMHuman
Icilin EC50125 ± 30 nMMouse

Table 2: Electrophysiological Properties of TRPM8

ParameterValueConfigurationReference
Single-channel Conductance 83 pS-
Current Type Outwardly rectifying non-selective cation currentWhole-cell
Voltage Dependence Activation shifts to negative potentials with decreasing temperatureWhole-cell

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TRPM8 channels in response to various stimuli.

Patch_Clamp_Workflow Start Cell Preparation (HEK293 expressing TRPM8) Pipette_Prep Prepare Micropipette (4-6 MΩ resistance) Start->Pipette_Prep Solution_Prep Prepare Intra- & Extracellular Solutions Start->Solution_Prep Seal Approach Cell and Form Gigaseal (>1 GΩ) Pipette_Prep->Seal Solution_Prep->Seal Rupture Rupture Membrane for Whole-Cell Access Seal->Rupture Record_Baseline Record Baseline Current Rupture->Record_Baseline Stimulate Apply Stimuli (Cold Ramp / Agonist Perfusion) Record_Baseline->Stimulate Record_Response Record TRPM8 Currents Stimulate->Record_Response Analyze Data Analysis (I-V curves, activation thresholds) Record_Response->Analyze

Caption: Workflow for whole-cell patch-clamp recording of TRPM8 channels.

Methodology:

  • Cell Culture and Preparation:

    • Culture HEK293 cells stably or transiently expressing the TRPM8 channel in DMEM supplemented with 10% fetal bovine serum and antibiotics.

    • Plate cells onto poly-L-lysine coated glass coverslips 12-24 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, and 0.3 TrisGTP, with pH adjusted to 7.2 with KOH.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with the intracellular solution.

  • Recording Procedure:

    • Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Approach a cell with the micropipette and apply gentle negative pressure to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Record membrane currents using a patch-clamp amplifier.

  • Stimulation and Data Acquisition:

    • Cold Stimulation: Perfuse the chamber with the extracellular solution cooled to various temperatures using a temperature control system. Apply temperature ramps to determine the activation threshold.

    • Chemical Stimulation: Apply TRPM8 agonists (e.g., menthol, icilin) via the perfusion system at known concentrations.

    • Record currents during stimulation using voltage-step protocols (e.g., steps from -80 mV to +240 mV) to analyze voltage-dependent gating.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPM8 channel activation.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate TRPM8-expressing HEK293 cells or cultured dorsal root ganglion (DRG) neurons on black-walled, clear-bottom 96-well plates or glass-bottom dishes.

    • Load cells with a calcium-sensitive fluorescent dye, such as 2 µM Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with the imaging buffer to remove excess dye.

  • Imaging Setup:

    • Place the plate or dish on the stage of an inverted fluorescence microscope equipped with a temperature-controlled stage and a perfusion system.

    • Use appropriate excitation and emission filters for the chosen calcium indicator (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and ~510 nm emission).

  • Stimulation and Image Acquisition:

    • Acquire baseline fluorescence images before applying any stimulus.

    • Cold Stimulation: Perfuse the cells with cooled imaging buffer to achieve the desired temperatures.

    • Chemical Stimulation: Apply TRPM8 agonists at various concentrations through the perfusion system.

    • Capture fluorescence images at regular intervals (e.g., every 2-5 seconds) throughout the experiment using a sensitive camera.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine relative changes in [Ca2+]i.

    • Normalize the responses to the baseline fluorescence (F/F0) to quantify the magnitude of the calcium influx.

Conclusion

The foundational research on the TRPM8 ion channel has significantly advanced our understanding of thermosensation and its role in various physiological processes. The detailed experimental protocols provided in this guide for patch-clamp electrophysiology and calcium imaging are fundamental tools for further elucidating the complex functions of TRPM8. A thorough understanding of its activation, signaling, and regulation is paramount for the development of novel therapeutic strategies targeting conditions such as chronic pain, migraine, and certain types of cancer where TRPM8 is implicated. This guide serves as a critical resource for scientists and researchers dedicated to advancing this field.

Methodological & Application

Application Notes and Protocols for TRPM8-IN-1 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TRPM8-IN-1, a known inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in patch clamp electrophysiology experiments. These guidelines are intended for researchers in academia and industry engaged in the study of ion channels and the development of novel therapeutics.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1] It is activated by temperatures below 26°C, as well as by cooling agents like menthol and icilin.[1][2] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of sensory neurons and the generation of an action potential that signals the perception of cold.[1] Due to its involvement in pain pathways and various pathological conditions, TRPM8 has emerged as a significant target for drug discovery.

This compound is a chemical inhibitor of the TRPM8 channel with a reported half-maximal inhibitory concentration (IC50) of less than 5 µM.[3] Patch clamp electrophysiology is the gold standard technique for characterizing the activity of ion channels and the effects of modulating compounds. This document outlines the necessary protocols to effectively utilize this compound in such experiments to investigate its inhibitory properties on TRPM8 channels.

Mechanism of Action and Signaling Pathways

TRPM8 channel activity is modulated by various intracellular signaling pathways. The channel's activation is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[4] Depletion of PIP2 through the activation of phospholipase C (PLC) can lead to channel desensitization.[4] Furthermore, G-protein coupled receptors (GPCRs) can modulate TRPM8 activity; for instance, activation of Gq-coupled receptors can lead to inhibition of the channel.[5]

TRPM8 inhibitors can act through various mechanisms, including direct channel block or allosteric modulation. While the precise binding site of this compound is not extensively publicly documented, its function as an inhibitor is to reduce or block the ion flow through the channel pore in response to an agonist.

Below are diagrams illustrating the TRPM8 signaling pathway and a general experimental workflow for testing this compound.

TRPM8_Signaling_Pathway TRPM8 Channel Activation and Modulation Pathway cluster_activation Channel Activation cluster_channel TRPM8 Channel cluster_downstream Cellular Response cluster_inhibition Inhibition Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Cation_Influx Cation Influx (Na+, Ca2+) TRPM8->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits

Figure 1. TRPM8 Channel Activation and Inhibition.

Experimental_Workflow Patch Clamp Workflow for this compound Cell_Culture 1. Cell Culture (e.g., HEK293 expressing TRPM8) Patch_Pipette 2. Prepare Patch Pipette and Solutions Cell_Culture->Patch_Pipette Gigaseal 3. Obtain Gigaseal on a target cell Patch_Pipette->Gigaseal Whole_Cell 4. Establish Whole-Cell Configuration Gigaseal->Whole_Cell Baseline 5. Record Baseline Current Whole_Cell->Baseline Agonist 6. Apply TRPM8 Agonist (e.g., Menthol) Baseline->Agonist Inhibitor 7. Apply this compound + Agonist Agonist->Inhibitor Washout 8. Washout Inhibitor->Washout Data_Analysis 9. Analyze Data (e.g., IC50 determination) Washout->Data_Analysis

Figure 2. Experimental Workflow for Patch Clamp Analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for TRPM8 modulators commonly used in patch clamp experiments.

Table 1: Properties of this compound

ParameterValueSource
Target Transient Receptor Potential Melastatin 8 (TRPM8)[3]
Activity Inhibitor/Antagonist[3]
IC50 < 5 µM[3]
CAS Number 1159996-20-9[3]

Table 2: Common TRPM8 Agonists

AgonistTypical Concentration RangeNotes
Menthol 10 µM - 500 µMA natural cooling agent, commonly used to activate TRPM8.[2]
Icilin 1 µM - 10 µMA synthetic super-cooling agent, more potent than menthol.[2]
Cold < 26°CPhysiological activator of TRPM8.[1]

Table 3: Other TRPM8 Inhibitors for Comparison

InhibitorIC50Notes
Capsazepine ~13 µMAlso a TRPV1 antagonist.
BCTC Varies (nM to µM range)A selective TRPM8 antagonist.
AMTB Varies (nM to µM range)A potent and selective TRPM8 antagonist.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human TRPM8 are recommended. These cell lines have low endogenous ion channel expression.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: 24-48 hours before the experiment, plate the cells onto glass coverslips coated with poly-L-lysine.

Solutions and Reagents
  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Agonist Stock Solutions: Prepare a 100 mM stock solution of menthol in ethanol. Prepare a 10 mM stock solution of icilin in DMSO. Store stock solutions at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and agonists to the desired final concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Patch Clamp Recording
  • Setup: Place a coverslip with TRPM8-expressing cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Approach a cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp Protocol: Clamp the cell membrane potential at a holding potential of -60 mV. To elicit currents, apply voltage ramps or steps. A typical voltage ramp protocol would be from -100 mV to +100 mV over 200 ms.[6]

  • Baseline Recording: Record the baseline current for 1-2 minutes to ensure a stable recording.

  • Agonist Application: Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM menthol) to activate the channel and record the resulting current.

  • Inhibitor Application: After a stable agonist-induced current is achieved, co-perfuse the cell with the external solution containing both the agonist and the desired concentration of this compound. Record the inhibition of the TRPM8 current. To determine the IC50, a range of this compound concentrations should be tested.

  • Washout: Perfuse the cell with the agonist-containing external solution to wash out this compound and observe any recovery of the current. Finally, wash out the agonist with the standard external solution to return to baseline.

  • Data Analysis: Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after the application of this compound. Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Troubleshooting

  • No/Small TRPM8 Currents:

    • Confirm TRPM8 expression in the cells using immunofluorescence or Western blotting.

    • Ensure the agonist is active and at an appropriate concentration.

    • Check the composition of the internal and external solutions.

  • Unstable Recordings:

    • Ensure a high-quality gigaseal (>1 GΩ).

    • Use freshly prepared solutions.

    • Minimize mechanical vibrations of the setup.

  • Compound Precipitation:

    • Ensure the final DMSO concentration is low.

    • Prepare fresh dilutions of this compound for each experiment.

Conclusion

This document provides a comprehensive guide for the use of this compound in patch clamp experiments. By following these protocols, researchers can effectively characterize the inhibitory effects of this compound on TRPM8 channels, contributing to a better understanding of TRPM8 pharmacology and the development of novel therapeutic agents.

References

Protocol for dissolving and storing TRPM8-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for TRPM8-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel involved in the sensation of cold.[1][2][3] With an IC50 of less than 5 µM, this small molecule is a valuable tool for studying the physiological and pathological roles of TRPM8, including its involvement in pain, inflammation, and cancer.[4][5][6][7][8] Proper handling, dissolution, and storage of this compound are critical for ensuring its stability and the reproducibility of experimental results.[9][10] These application notes provide detailed protocols for the effective dissolution and storage of this compound for both in vitro and in vivo applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₄S
Molecular Weight 292.31 g/mol
CAS Number 1159996-20-9
Appearance Off-white to light yellow solid powder
Purity >99%
IC₅₀ < 5 µM for TRPM8 channels
Solubility (in vitro) DMSO: 100 mg/mL (241.31 mM)
Solubility (in vivo) See protocols below
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 month

Data sourced from multiple suppliers and may vary slightly.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[9]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.923 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. To achieve a 100 mg/mL concentration, add 1 mL of DMSO for every 100 mg of this compound.[4] It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[4][11] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[10][11]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][12]

Note on Working Solutions: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[10] It is best practice to make initial serial dilutions in DMSO before the final dilution into the aqueous buffer or medium to prevent precipitation.[9]

Protocol 2: Preparation of a Formulation for In Vivo Use

This protocol provides an example of how to formulate this compound for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection.

Materials:

  • This compound solid powder

  • DMSO

  • Tween 80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes and syringes

Procedure:

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. For this formulation, a 25 mg/mL stock in DMSO is a suitable starting point.

  • Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. Prepare the final formulation by adding the solvents one by one in the following ratio: 10% DMSO, 5% Tween 80, and 85% Saline.[13]

    • For example, to prepare 1 mL of a 2.5 mg/mL working solution:

      • Start with 100 µL of the 25 mg/mL DMSO stock solution.

      • Add 50 µL of Tween 80 and mix thoroughly.

      • Add 850 µL of saline and mix until a clear solution is obtained.

  • Final Concentration: This procedure will yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL (6.03 mM).[4][5]

  • Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[4]

Visualizations

Signaling Pathway

TRPM8_Signaling_Pathway TRPM8 Channel Activation Pathway cluster_stimuli Stimuli cluster_channel Cell Membrane cluster_cellular_response Cellular Response Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Channel Cold (<26°C)->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation Influx (Ca²⁺, Na⁺) Membrane Depolarization Membrane Depolarization Cation Influx (Ca²⁺, Na⁺)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Sensation of Cold Sensation of Cold Action Potential->Sensation of Cold

Caption: Simplified signaling pathway of TRPM8 channel activation by cold and menthol.

Experimental Workflow

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound and DMSO to Room Temp B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Completely Dissolved? D->E F Sonicate Briefly E->F No G Aliquot into Single-Use Tubes E->G Yes F->D H Store at -80°C (6 months) or -20°C (1 month) G->H

Caption: Step-by-step workflow for the preparation and storage of this compound stock solution.

References

Optimizing TRPM8-IN-1 Concentration for In Vitro Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial mediator of cold sensation and has emerged as a significant therapeutic target for a variety of conditions, including chronic pain, overactive bladder, and certain types of cancer. TRPM8-IN-1 is a potent and selective inhibitor of the TRPM8 ion channel. Accurate determination of its optimal concentration in cell-based assays is paramount for obtaining reliable and reproducible data, ensuring both on-target efficacy and minimal off-target cytotoxicity.

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for various cell culture assays. This document outlines detailed protocols for key experiments, summarizes critical quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows. For the purpose of these notes, we will use the well-characterized TRPM8 antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) , as a representative example of this compound.

Data Presentation: Quantitative Analysis of BCTC Efficacy

The following table summarizes the effective concentrations of BCTC, a representative this compound inhibitor, from various published studies. This data provides a starting point for designing dose-response experiments.

Cell LineAssay TypeAgonist UsedBCTC ConcentrationObserved Effect
TRPM8-transfected HEK293Calcium ImagingMentholEC50 = 647 nMReversible suppression of [Ca2+]i elevations.[1]
DU145 (Prostate Cancer)MTT Assay-10 µM12.03% growth inhibition after 72h.[2]
DU145 (Prostate Cancer)MTT Assay-100 µM50.69% growth inhibition after 72h.[2]
TRPM8-transfected HEK293Whole-cell patch clampMenthol (100 µM)3 µMComplete inhibition of menthol-evoked currents.[1]
Trigeminal Ganglion NeuronsElectrophysiologyMentholNot specifiedAbolished menthol-evoked responses.[3]

Signaling Pathway and Experimental Workflow

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by agonists like menthol or cold temperatures leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. This calcium influx triggers a cascade of downstream signaling events. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway and the inhibitory action of this compound (BCTC).

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_inhibitor Inhibitor cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Menthol Menthol / Cold Menthol->TRPM8 Activates BCTC This compound (BCTC) BCTC->TRPM8 Inhibits Ca_influx->PLC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response Depolarization->Cellular_Response

Caption: Simplified TRPM8 signaling pathway.

Experimental Workflow for Determining Optimal Inhibitor Concentration

A systematic approach is crucial for identifying the optimal concentration of this compound. The workflow begins with a broad dose-range finding experiment to identify a preliminary effective concentration range, followed by a more focused dose-response study to determine the precise IC50 value. A parallel cytotoxicity assessment is essential to ensure that the observed inhibitory effects are not due to cell death.

Experimental_Workflow cluster_prep Preparation cluster_range_finding Dose-Range Finding cluster_definitive Definitive IC50 Determination cluster_cytotoxicity Cytotoxicity Assessment cluster_conclusion Conclusion prep_cells Prepare Target Cells (e.g., TRPM8-expressing HEK293) range_finding Perform Broad-Range Dose-Response Assay (e.g., 10 nM to 100 µM) prep_cells->range_finding cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) prep_cells->cytotoxicity_assay prep_inhibitor Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_inhibitor->range_finding prep_inhibitor->cytotoxicity_assay analyze_range Analyze Data to Estimate Effective Concentration Range range_finding->analyze_range ic50_assay Perform Narrow-Range Dose-Response Assay (around estimated IC50) analyze_range->ic50_assay calculate_ic50 Calculate IC50 Value ic50_assay->calculate_ic50 optimal_conc Determine Optimal Working Concentration for Assays calculate_ic50->optimal_conc determine_toxic_range Determine Non-Toxic Concentration Range cytotoxicity_assay->determine_toxic_range determine_toxic_range->optimal_conc

Caption: Experimental workflow for optimal concentration determination.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPM8 Inhibition

This protocol describes how to measure the inhibitory effect of this compound on TRPM8 channel activation using a fluorescent calcium indicator.

Materials:

  • TRPM8-expressing cells (e.g., HEK293-TRPM8)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (BCTC) stock solution (10 mM in DMSO)

  • TRPM8 agonist (e.g., Menthol, 100 mM in Ethanol)

  • Fluo-4 AM calcium indicator (5 mM in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding:

    • Seed TRPM8-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 loading solution by diluting Fluo-4 AM to a final concentration of 4 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Aspirate the culture medium from the wells and add 50 µL of the Fluo-4 loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Inhibitor Incubation:

    • During the dye loading incubation, prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • After dye loading, gently wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of HBSS with the corresponding vehicle concentration (e.g., DMSO).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 2X working solution of the TRPM8 agonist (e.g., 200 µM Menthol in HBSS).

    • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for 20-30 seconds.

    • Using the plate reader's injector, add 50 µL of the 2X agonist solution to each well.

    • Continue recording the fluorescence intensity for the remainder of the acquisition period.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of the inhibitor as a percentage of the control response (agonist alone).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which this compound exhibits cytotoxic effects.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (BCTC) stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Inhibitor Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at a broad range of concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to the intended experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate at room temperature for at least 1 hour, protected from light.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic concentration range.

By following these protocols and utilizing the provided data and diagrams, researchers can confidently determine the optimal, non-toxic concentration of this compound for their specific cell-based assays, leading to more accurate and meaningful experimental outcomes.

References

Application Notes and Protocols for In Vivo Administration of TRPM8-IN-1 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of TRPM8-IN-1, a selective inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel, in rodent models. The following sections offer guidance on formulation, administration routes, and experimental workflows to facilitate preclinical research into the therapeutic potential of TRPM8 inhibition.

Data Presentation: In Vivo Administration of TRPM8 Modulators in Rodent Models

The following table summarizes quantitative data from published studies on the in vivo administration of various TRPM8 modulators in rodent models. This information can serve as a reference for dose selection and administration strategy for this compound.

CompoundAnimal ModelAdministration RouteVehicleDoseReference
TRPM8 Antagonist (DFL23693)Rat (Formalin-induced orofacial pain)Systemic (unspecified)Not specified10 mg/kg[1]
TRPM8 Antagonist (BB 0322703)Mouse (Oxaliplatin-induced cold allodynia)Not specifiedNot specified30 µM[2]
TRPM8 Antagonist (AMTB)Rat (Acute cold-induced urinary urgency)IntraperitonealNot specifiedNot specified[3]
TRPM8 Agonist (Icilin)Mouse (Chemically induced colitis)Systemic (unspecified)Not specifiedNot specified[4]
TRPM8 Antagonist (Compound 31)Rat (Formalin-induced pain)Systemic (unspecified)Not specified10 mg/kg[5]
TRPM8 Antagonist (Compound 31)Mouse (CCI-induced cold hyperalgesia)Systemic / Local (paw)Not specified1 mg/kg / 0.3 mg/100 µL[5]
TRPM8 Antagonist (Compound 34)Mouse (Icilin-induced WDS / Oxaliplatin-induced cold allodynia)SubcutaneousNot specified1-30 mg/kg / 0.1-1 µg[5]

Experimental Protocols

Given that this compound is a hydrophobic small molecule, careful formulation is critical for successful in vivo administration. The following protocols are based on established methods for administering hydrophobic compounds to rodents and specific recommendations for this compound.

Formulation of this compound for In Vivo Administration

A recommended formulation for this compound involves creating a stock solution in an organic solvent, which is then diluted in a suitable vehicle for injection.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term stability.[6]

  • Working Solution Preparation (for Intraperitoneal or Subcutaneous Injection):

    • On the day of the experiment, thaw the stock solution.

    • To prepare a working solution, dilute the DMSO stock solution in corn oil. For example, to achieve a final concentration of 2.5 mg/mL with 10% DMSO, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[6]

    • Vortex the working solution thoroughly to ensure a uniform suspension. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

Administration Routes

The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific rodent model.

Procedure:

  • Properly restrain the rodent.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Insert a 23-25 gauge needle at a 10-20 degree angle.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the this compound formulation slowly.

  • Withdraw the needle and monitor the animal for any adverse reactions.

Procedure:

  • Gently grasp the loose skin over the back of the neck or along the flank to form a tent.

  • Insert a 25-27 gauge needle into the base of the skin tent.

  • Aspirate to check for blood. If none appears, inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersal of the injected volume.

  • Monitor the injection site for any signs of irritation.

For oral administration, a formulation that improves the solubility and absorption of the hydrophobic compound is necessary. A self-nanoemulsifying drug delivery system (SNEDDS) or a suspension in a vehicle like methylcellulose can be considered.

Procedure (using a suspension):

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the suspension slowly.

  • Carefully remove the needle and monitor the animal.

Visualizations

Signaling Pathway of TRPM8

TRPM8_Signaling_Pathway TRPM8 Channel Activation and Downstream Effects cluster_stimuli Stimuli cluster_inhibition Inhibition Cold_Temp Cold Temperature (8-28°C) TRPM8 TRPM8 Channel Cold_Temp->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuron_Activation Sensory Neuron Activation Action_Potential->Neuron_Activation Sensation Sensation of Cold Neuron_Activation->Sensation

Caption: Activation of the TRPM8 channel by cold or chemical agonists, and its inhibition by this compound.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow General Workflow for In Vivo this compound Rodent Study cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Vehicle, this compound) Animal_Acclimation->Group_Allocation Administration Administer this compound (e.g., IP, SC, PO) Group_Allocation->Administration Formulation Prepare this compound Formulation Formulation->Administration Behavioral_Test Behavioral Testing (e.g., Cold Allodynia) Administration->Behavioral_Test Tissue_Collection Tissue/Blood Collection Behavioral_Test->Tissue_Collection Data_Analysis Data Analysis (Statistical Tests) Behavioral_Test->Data_Analysis Biochemical_Assays Biochemical/Molecular Assays (e.g., ELISA, PCR) Tissue_Collection->Biochemical_Assays Results Results Interpretation Data_Analysis->Results Biochemical_Assays->Results

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in rodents.

References

Application Notes and Protocols for TRPM8-IN-1 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel predominantly known for its role as a sensor of cold temperatures and cooling agents like menthol and icilin.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, into the cell, leading to depolarization and the generation of an action potential.[3] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including cold sensation, pain, inflammation, and cancer.[2][4] Consequently, TRPM8 has emerged as a promising therapeutic target for a range of conditions.

TRPM8-IN-1 is a potent inhibitor of the TRPM8 channel, with a reported half-maximal inhibitory concentration (IC50) of less than 5 µM. Its ability to block TRPM8 activity makes it a valuable tool for studying the physiological roles of this channel and for the development of novel therapeutics. Calcium imaging is a widely used technique to investigate the function of ion channels like TRPM8. This method allows for the real-time measurement of intracellular calcium concentration changes, providing a direct readout of channel activity. These application notes provide detailed protocols for utilizing this compound in calcium imaging studies to characterize its inhibitory effects on TRPM8 channels.

Data Presentation

Quantitative data from calcium imaging experiments are crucial for evaluating the potency and efficacy of TRPM8 modulators. Below are tables summarizing key quantitative parameters for TRPM8 agonists and the inhibitor this compound.

Table 1: Potency of TRPM8 Agonists in Calcium Imaging Assays

AgonistCell LineCalcium IndicatorReported EC50Reference(s)
MentholCHOFura-2101 ± 13 µM[5]
MentholHEK293Fura-2~200 µM[6]
IcilinCHOFura-2125 ± 30 nM[5]
IcilinHEK293Not Specified526 ± 24 nM (human TRPM8)[7]
IcilinHEK293Not Specified554 ± 12 nM (rat TRPM8)[7]
WS-12Xenopus OocytesTwo-electrode voltage clamp12 ± 5 µM[8]

Table 2: Inhibitory Activity of this compound

InhibitorTargetAssay TypeReported IC50Reference(s)
This compoundTRPM8Not Specified< 5 µM[9]

Experimental Protocols

This section provides a detailed methodology for a calcium imaging assay to assess the inhibitory effect of this compound on TRPM8 channels.

Protocol: Antagonist Assay using Calcium Imaging

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPM8 are recommended.[5][10]

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain stable expression.

  • Plating: Seed cells in black, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well and allow them to adhere and grow for 24-48 hours.[5]

2. Calcium Indicator Loading:

  • Indicator Selection: Fura-2 AM, Fluo-4 AM, or Fluo-8 AM are suitable calcium indicators.[5][11][12]

  • Loading Solution: Prepare a loading buffer containing the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in a physiological salt solution such as Hank's Balanced Salt Solution (HBSS) or a Ringer's solution, often supplemented with a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) to aid in dye solubilization and cell loading.

  • Incubation: Remove the culture medium from the wells and add the loading solution. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with the physiological salt solution to remove excess dye. Leave the cells in the final wash buffer for the duration of the experiment.

3. Compound Preparation:

  • This compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. From this stock, create a dilution series in the physiological salt solution to achieve the desired final concentrations for the assay. It is advisable to start with a concentration range that brackets the reported IC50 (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

  • Agonist: Prepare a stock solution of a TRPM8 agonist (e.g., menthol or icilin) in DMSO. Dilute the agonist in the physiological salt solution to a concentration that elicits a submaximal but robust response (typically around the EC80 value).

4. Calcium Imaging and Data Acquisition:

  • Instrumentation: Use a fluorescence plate reader or a high-content imaging system equipped with the appropriate filters for the chosen calcium indicator (e.g., excitation ~490 nm and emission ~520 nm for Fluo-4).

  • Experimental Workflow:

    • Baseline Reading: Record the baseline fluorescence for a short period (e.g., 30-60 seconds).

    • Antagonist Addition: Add the different concentrations of this compound to the respective wells. Incubate for a predetermined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the channel.

    • Agonist Stimulation: Add the TRPM8 agonist to all wells (except for negative controls) and immediately start recording the fluorescence signal.

    • Data Recording: Continuously record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the peak of the calcium response.

5. Data Analysis:

  • Quantification: The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence (F0). This can be expressed as a ratio (F/F0) or as a normalized response.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[13]

Visualizations

Signaling Pathway of TRPM8 Activation

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Mediates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq Gq Protein Gq->PLC Activates GPCR GPCR GPCR->Gq Activates PIP2->TRPM8 Required for activation Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ligand Ligand Ligand->GPCR Activates Depolarization Depolarization Ca_Influx->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Triggers

TRPM8 channel activation and signaling cascade.
Experimental Workflow for this compound Calcium Imaging Assay

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells 1. Plate TRPM8- expressing cells load_dye 2. Load cells with calcium indicator dye plate_cells->load_dye wash_cells 3. Wash to remove excess dye load_dye->wash_cells baseline 4. Measure baseline fluorescence wash_cells->baseline add_inhibitor 5. Add this compound (various concentrations) baseline->add_inhibitor incubate_inhibitor 6. Incubate add_inhibitor->incubate_inhibitor add_agonist 7. Add TRPM8 agonist (e.g., menthol) incubate_inhibitor->add_agonist record_fluorescence 8. Record fluorescence (calcium influx) add_agonist->record_fluorescence calculate_inhibition 9. Calculate percent inhibition record_fluorescence->calculate_inhibition plot_curve 10. Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Workflow for assessing this compound inhibition.
Logical Relationship of this compound Action

Inhibitor_Action TRPM8_Agonist TRPM8 Agonist (e.g., Menthol) TRPM8_Channel TRPM8 Channel TRPM8_Agonist->TRPM8_Channel Binds to and activates Channel_Opening Channel Opening TRPM8_Channel->Channel_Opening Leads to TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8_Channel Binds to and inhibits Calcium_Influx Calcium Influx Channel_Opening->Calcium_Influx Allows Cellular_Response Cellular Response Calcium_Influx->Cellular_Response Triggers

Mechanism of this compound inhibition of agonist-induced calcium influx.

References

TRPM8-IN-1: A Tool for High-Throughput Screening of TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol.[1] It is a non-selective cation channel that, upon activation, allows the influx of cations such as Ca2+ and Na+, leading to membrane depolarization.[2] Dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain, migraine, and certain types of cancer, making it an attractive target for drug discovery.[3][4] High-throughput screening (HTS) plays a pivotal role in identifying novel modulators of TRPM8. TRPM8-IN-1 is an inhibitor of the TRPM8 channel with a reported IC50 of less than 5 µM, positioning it as a useful tool for the development and validation of HTS assays aimed at discovering novel TRPM8 antagonists.[5]

These application notes provide detailed protocols for the use of this compound as a reference compound in two common HTS methodologies for TRPM8: a fluorescence-based calcium flux assay for primary screening and an automated patch clamp assay for secondary screening and hit confirmation.

Data Presentation

The following table summarizes the potency of various TRPM8 antagonists, including the known inhibitory activity of this compound. This data is crucial for comparing the relative potency of newly discovered compounds.

CompoundAssay TypeAgonist UsedCell LineIC50Reference
This compound Not SpecifiedNot SpecifiedNot Specified< 5 µM[5]
AMTBCalcium FluorometryMenthol (100 µM)HEK293-rTRPM811.1 µM[1]
Compound 14 (BB 0322703)Calcium FluorometryMenthol (100 µM)HEK293-rTRPM80.25 µM[1]
Compound 15 (BB 0322720)Calcium FluorometryMenthol (100 µM)HEK293-rTRPM80.22 µM[1]
NebivololAutomated Patch ClampMenthol (300 µM)HEK293-TRPM80.97 ± 0.15 µM[6]
CarvedilolAutomated Patch ClampMenthol (300 µM)HEK293-TRPM89.1 ± 0.6 µM[6]
(−)-menthyl 1Calcium FluxMentholhTRPM8805 ± 200 nM[7]
(−)-menthyl 1Calcium FluxIcilinhTRPM81.8 ± 0.6 µM[7]
(−)-menthyl 1Whole-cell Patch ClampMentholhTRPM8700 ± 200 nM[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_inhibition Inhibition TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_ion->Depolarization Cellular_Response Cellular Response (e.g., Neuronal Firing) Depolarization->Cellular_Response

TRPM8 channel activation and inhibition pathway.

HTS_Workflow cluster_primary Primary Screen (Fluorescence-based) cluster_secondary Secondary Screen (Automated Patch Clamp) Plate_Cells Plate HEK293-TRPM8 cells in 384-well plates Load_Dye Load cells with Ca²⁺ indicator dye Plate_Cells->Load_Dye Add_Compound Add test compounds (including this compound) Load_Dye->Add_Compound Add_Agonist Add TRPM8 agonist (e.g., Menthol) Add_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence (FLIPR) Add_Agonist->Measure_Fluorescence Identify_Hits Identify Primary Hits Measure_Fluorescence->Identify_Hits Confirm_Hits Select Primary Hits Identify_Hits->Confirm_Hits Progress Hits APC_Assay Perform automated patch clamp assay (e.g., QPatch, SyncroPatch) Confirm_Hits->APC_Assay Measure_Current Measure menthol-evoked currents in the presence of compounds APC_Assay->Measure_Current Determine_IC50 Determine IC50 values Measure_Current->Determine_IC50

High-throughput screening workflow for TRPM8 antagonists.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based assay suitable for a high-throughput primary screen to identify antagonists of the TRPM8 channel. The assay measures changes in intracellular calcium concentration in response to channel activation in the presence of test compounds.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (HEK-hTRPM8).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-8 AM or an equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • TRPM8 Agonist: Menthol or Icilin. Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer. The final concentration should be at the EC80 to ensure a robust signal window.

  • Test Compounds: Including this compound as a positive control for inhibition. Prepare stock solutions in 100% DMSO.

  • Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and automated liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating:

    • Culture HEK-hTRPM8 cells to 80-90% confluency.

    • Harvest cells and seed them into 384-well assay plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye in Assay Buffer.

    • Add 25 µL of the dye loading solution to each well of the cell plate.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a compound plate by diluting the test compounds and this compound in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical screening concentration is 10 µM.

    • Using the fluorescence plate reader's liquid handling capabilities, add 12.5 µL of the compound solution to the cell plate.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the TRPM8 agonist solution in Assay Buffer (e.g., 4X the final EC80 concentration).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the kinetic read, measuring the baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL of the agonist solution to each well.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

Data Analysis:

  • Calculate the percentage of inhibition for each test compound relative to the positive control (this compound) and negative control (vehicle, e.g., DMSO).

  • The response can be quantified by measuring the peak fluorescence intensity or the area under the curve after agonist addition.

  • Compounds that show significant inhibition (e.g., >50%) are considered primary hits.

  • For dose-response curves, test compounds over a range of concentrations to determine their IC50 values.

Protocol 2: Secondary Screening and Hit Confirmation using Automated Patch Clamp

This protocol outlines the use of an automated patch clamp (APC) system to confirm the activity of hits from the primary screen and to obtain detailed electrophysiological data on their inhibitory effects on TRPM8.

Materials:

  • Cell Line: HEK-hTRPM8 cells.

  • APC System: An automated patch clamp platform such as the QPatch or SyncroPatch.

  • Intracellular Solution (ICS): Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

  • Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • TRPM8 Agonist: Menthol (e.g., 300 µM in ECS).

  • Test Compounds: Hits from the primary screen and this compound, prepared in ECS at various concentrations.

Procedure:

  • Cell Preparation:

    • Culture and harvest HEK-hTRPM8 cells as for the primary screen.

    • Prepare a single-cell suspension at the optimal density for the specific APC platform.

  • APC System Setup:

    • Prime the APC system with ICS and ECS.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording:

    • The APC system will automatically perform cell capture, sealing, and whole-cell configuration.

    • Hold the cells at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Apply the TRPM8 agonist (menthol) to activate the channel and record the evoked currents.

    • After a stable agonist-evoked current is established, apply the test compound at various concentrations, followed by co-application with the agonist.

    • Record the inhibition of the menthol-evoked current by the test compound.

Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value for each confirmed hit.

  • The rank-order potency of the compounds can be compared to that obtained from the primary FLIPR screen.[8]

Conclusion

This compound serves as an essential control compound for establishing and validating robust high-throughput screening assays for the discovery of novel TRPM8 antagonists. The combination of a high-throughput fluorescence-based primary screen with a higher-content automated patch clamp secondary screen provides an efficient and effective strategy for identifying and characterizing new chemical entities targeting the TRPM8 channel. The detailed protocols provided herein offer a comprehensive guide for researchers in academia and industry to implement these screening methodologies in their drug discovery programs.

References

Application of TRPM8 Antagonists in the Study of Cold Allodynia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cold allodynia, a debilitating condition characterized by pain in response to innocuous cold stimuli, is a common symptom of neuropathic pain. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor for cold temperatures and cooling agents like menthol, has emerged as a critical target for understanding and potentially treating this condition. Blockade of TRPM8 channels by selective antagonists offers a promising therapeutic strategy to alleviate cold hypersensitivity. This document provides detailed application notes and protocols for the use of TRPM8 antagonists in preclinical models of cold allodynia.

While information on a specific compound designated "TRPM8-IN-1" is limited to supplier information indicating it as a TRPM8 inhibitor with an IC50 of less than 5 µM, this document will focus on well-characterized TRPM8 antagonists that have been extensively used in cold allodynia research. These include AMTB, AMG2850, PF-05105679, and IGM-18. The principles and protocols outlined here can be adapted for the evaluation of novel TRPM8 inhibitors like this compound.

Mechanism of Action of TRPM8 Antagonists in Cold Allodynia

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1] In neuropathic pain states, there is evidence of increased TRPM8 expression and sensitization, leading to aberrant firing of these neurons in response to mild cooling, which is perceived as painful.[2] TRPM8 antagonists physically block the ion channel pore or allosterically modulate the channel to prevent its opening in response to cold stimuli or chemical agonists. This inhibition of channel activity prevents the influx of cations (Na+ and Ca2+), thereby blocking the depolarization of sensory neurons and the subsequent transmission of pain signals to the central nervous system.[3]

Signaling Pathway of TRPM8 Activation and Inhibition

TRPM8_Signaling cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Intervention Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Channel Cold (<28°C)->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal TRPM8_Antagonist This compound (or other antagonists) TRPM8_Antagonist->TRPM8 Blocks

Caption: TRPM8 channel activation by cold or menthol and its inhibition.

Quantitative Data of Exemplary TRPM8 Antagonists

CompoundIn Vitro Potency (IC50)Animal ModelEffective DoseRoute of AdministrationReference
This compound < 5 µMNot specified in literatureNot specified in literatureNot specified in literature[4]
AMTB ~1 µM (for LPC-induced activation)Chronic Constriction Injury (CCI) of sciatic nerve in rats300 µg/40 µL/pawIntraplantar (i.pl.)[3][5]
AMG2850 204 ± 28 nM (rat TRPM8)Icılin-induced wet-dog shakes in rats10 mg/kgOral (p.o.)[6][7]
PF-05105679 103 nMCold Pressor Test in humans900 mgOral (p.o.)[8][9]
IGM-18 Not specifiedChronic Constriction Injury (CCI) in rats1 and 10 mg/kgIntraperitoneal (i.p.)[10]

Experimental Protocols

Animal Models of Neuropathic Pain with Cold Allodynia

Two commonly used rodent models to induce cold allodynia are the Chronic Constriction Injury (CCI) of the sciatic nerve and chemotherapy-induced peripheral neuropathy (e.g., with oxaliplatin).

This model involves the loose ligation of the sciatic nerve, leading to nerve damage and subsequent development of neuropathic pain symptoms, including cold allodynia.[11][12][13]

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7-14 days, during which cold allodynia typically develops.

Oxaliplatin, a chemotherapeutic agent, is known to induce acute and chronic cold hypersensitivity in both patients and preclinical models.[14][15][16]

Procedure:

  • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg in mice).

  • Cold allodynia can be assessed at various time points after injection, typically developing within hours and lasting for several days.

Behavioral Assays for Cold Allodynia

This test measures the response to a cooling stimulus produced by the evaporation of acetone on the plantar surface of the hind paw.[6][17][18]

Procedure:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Using a syringe with a blunted needle, apply a single drop (approximately 50 µL) of acetone to the plantar surface of the hind paw, avoiding direct contact with the paw.

  • Observe the animal's behavior for a set period (e.g., 1 minute) immediately following the application.

  • Record the frequency or duration of paw withdrawal, licking, or flinching. An increased response compared to baseline or a vehicle-treated group indicates cold allodynia.

This assay measures the latency to a nocifensive response when the animal is placed on a cold surface.[7][19][20]

Procedure:

  • Set the temperature of the cold plate apparatus to a non-noxious cool temperature (e.g., 4°C or 10°C).

  • Place the animal on the cold plate and start a timer.

  • Observe the animal for nocifensive behaviors such as lifting, licking, or shaking of the paw.

  • Record the latency (in seconds) to the first clear sign of a pain response. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.

  • A decreased latency to respond compared to baseline or a control group is indicative of cold allodynia.

Administration of TRPM8 Antagonists

The route and timing of administration will depend on the specific antagonist and the experimental design.

Preparation and Administration:

  • Solubilization: Dissolve the TRPM8 antagonist in a suitable vehicle. For example, PF-05105679 can be prepared for oral gavage in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[21] For intraplantar injections, compounds like AMTB can be dissolved in a mixture of DMSO and saline.[19]

  • Route of Administration: Common routes include intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.), or local (e.g., intraplantar, i.pl.).

  • Timing: The antagonist is typically administered a specific time before the behavioral testing (e.g., 30-60 minutes) to allow for absorption and distribution to the target site.

Experimental Workflow

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_analysis Data Analysis Model_Induction CCI Surgery or Oxaliplatin Injection Development Development of Cold Allodynia (7-14 days post-CCI or hours post-oxaliplatin) Model_Induction->Development Antagonist_Admin Administer TRPM8 Antagonist (e.g., this compound) or Vehicle Development->Antagonist_Admin After allodynia is established Behavioral_Test Acetone Drop Test or Cold Plate Test Antagonist_Admin->Behavioral_Test 30-60 min post-administration Data_Analysis Measure Paw Withdrawal (Frequency/Duration/Latency) Behavioral_Test->Data_Analysis Comparison Compare Antagonist vs. Vehicle Group Data_Analysis->Comparison

Caption: General workflow for studying TRPM8 antagonists in cold allodynia.

Conclusion

The study of TRPM8 antagonists in preclinical models of cold allodynia is a crucial step in the development of novel analgesics for neuropathic pain. The protocols and data presented here for established TRPM8 inhibitors provide a framework for researchers to investigate new chemical entities, such as this compound. Careful selection of animal models, rigorous behavioral testing, and appropriate pharmacological interventions will be essential to advance our understanding of the role of TRPM8 in cold pain and to translate these findings into effective therapies for patients.

References

A Guide to Using TRPM8 Antagonists in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel known for its role as a sensor of cold temperatures and cooling agents like menthol.[1][2] Beyond its function in thermosensation, emerging evidence highlights its significant involvement in the pathophysiology of various respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4] In the respiratory tract, TRPM8 is expressed in sensory neurons and bronchial epithelial cells.[3][4] Its activation can trigger a cascade of events, including mucus hypersecretion, inflammation, and bronchoconstriction, making it a compelling therapeutic target.[3][5] This guide provides detailed application notes and protocols for utilizing TRPM8 antagonists, using the well-characterized antagonist BCTC as a representative example, in respiratory disease models.

Mechanism of Action and Role in Respiratory Disease

TRPM8 activation, whether by cold stimuli or agonists like menthol, leads to an influx of Ca2+ into the cell.[2][6] This increase in intracellular calcium can initiate several downstream signaling pathways. In the context of respiratory diseases, TRPM8 activation in bronchial epithelial cells has been shown to induce the production of inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α.[4][7] Furthermore, it is implicated in mucus hypersecretion through a Ca2+-PLC-PIP2-MARCKS signaling pathway.[3] Studies have demonstrated that TRPM8 expression is upregulated in the bronchial epithelial cells of patients with COPD.[3]

TRPM8 antagonists function by blocking the channel, thereby preventing the influx of cations and subsequent cellular responses. This inhibitory action makes them valuable tools for studying the role of TRPM8 in disease models and for developing potential therapeutics to alleviate respiratory symptoms.

Data Presentation: Efficacy of TRPM8 Antagonism

The following tables summarize quantitative data from studies investigating the effects of TRPM8 antagonists in cellular models of respiratory inflammation.

Table 1: Effect of BCTC on Menthol-Induced TRPM8 Expression in BEAS-2B Cells

TreatmentConcentrationTRPM8 mRNA Expression (Fold Change)TRPM8 Protein Expression (Relative to Control)
Control-1.01.0
Menthol2.0 mMIncreasedIncreased
Menthol + BCTC2.0 mM + 10 µMAttenuated IncreaseAttenuated Increase

Source: Adapted from studies on TRPM8 activation in bronchial epithelial cells.[4]

Table 2: Effect of BCTC on Cold-Induced Inflammatory Cytokine Release in 16HBE Cells

TreatmentIL-6 Release (pg/mL)IL-8 Release (pg/mL)TNF-α Release (pg/mL)
Control (37°C)BaselineBaselineBaseline
Cold Exposure (18°C)IncreasedIncreasedIncreased
Cold Exposure + BCTC (15 µM)ReducedReducedReduced

Source: Adapted from research on cold-induced inflammation in human bronchial epithelial cells.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Model of Airway Inflammation using Human Bronchial Epithelial Cells (BEAS-2B or 16HBE)

Objective: To investigate the effect of a TRPM8 antagonist on agonist-induced inflammatory cytokine production.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B or 16HBE)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

  • TRPM8 agonist (e.g., Menthol)

  • TRPM8 antagonist (e.g., BCTC)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and primers for TRPM8, IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for IL-6, IL-8, and TNF-α

  • Cell lysis buffer and protease inhibitors

Procedure:

  • Cell Culture: Culture human bronchial epithelial cells to 80-90% confluency.

  • Pre-treatment with Antagonist: Pre-incubate the cells with the TRPM8 antagonist (e.g., 10-15 µM BCTC) for a specified period (e.g., 2-3 hours).[4][7]

  • Stimulation with Agonist: Add the TRPM8 agonist (e.g., 2 mM menthol or exposure to cold at 18°C for 4 hours) to the culture medium.[4][7]

  • Incubation: Incubate for the desired time (e.g., 3-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells with PBS and lyse them for protein or RNA extraction.

  • Analysis:

    • Gene Expression: Extract total RNA and perform qRT-PCR to measure the mRNA levels of TRPM8 and inflammatory cytokines.

    • Protein Expression: Perform Western blotting on cell lysates to assess TRPM8 protein levels.

    • Cytokine Release: Quantify the concentration of secreted cytokines in the supernatant using ELISA kits.

Protocol 2: Calcium Imaging to Assess TRPM8 Channel Activity

Objective: To visualize and quantify the effect of a TRPM8 antagonist on agonist-induced intracellular calcium influx.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293 cells transfected with TRPM8 or primary bronchial epithelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • TRPM8 antagonist (e.g., BCTC)

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • Antagonist Application: Add the TRPM8 antagonist and continue recording to observe any effect on baseline calcium.

  • Agonist Application: Add the TRPM8 agonist to stimulate the channel and record the change in fluorescence, which corresponds to the influx of calcium.

  • Data Analysis: Quantify the change in fluorescence intensity over time. Compare the agonist-induced calcium response in the presence and absence of the antagonist.

Visualizations

Signaling Pathway of TRPM8 Activation in Bronchial Epithelial Cells

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Cold Cold Temperature (<25°C) TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol Menthol Menthol->TRPM8 activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx mediates PLC PLC Activation Ca_Influx->PLC NFkB NF-κB Activation Ca_Influx->NFkB PIP2 PIP₂ Hydrolysis PLC->PIP2 MARCKS MARCKS Pathway PIP2->MARCKS Mucus Mucus Hypersecretion MARCKS->Mucus Cytokines Inflammatory Cytokine (IL-6, IL-8, TNF-α) Release NFkB->Cytokines TRPM8_IN_1 TRPM8-IN-1 (e.g., BCTC) TRPM8_IN_1->TRPM8 inhibits

Caption: TRPM8 signaling cascade in airway epithelial cells.

Experimental Workflow for Evaluating TRPM8 Antagonists

Experimental_Workflow cluster_analysis Analysis Start Start: Culture Bronchial Epithelial Cells Pretreat Pre-treatment with TRPM8 Antagonist (e.g., BCTC) Start->Pretreat Stimulate Stimulation with TRPM8 Agonist (e.g., Menthol or Cold) Pretreat->Stimulate Gene_Expression Gene Expression (qRT-PCR) Stimulate->Gene_Expression Protein_Expression Protein Expression (Western Blot) Stimulate->Protein_Expression Cytokine_Release Cytokine Release (ELISA) Stimulate->Cytokine_Release Calcium_Imaging Calcium Imaging Stimulate->Calcium_Imaging End End: Data Interpretation Gene_Expression->End Protein_Expression->End Cytokine_Release->End Calcium_Imaging->End

Caption: Workflow for testing TRPM8 antagonists in vitro.

References

Methodologies for Assessing the Efficacy of TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the efficacy of TRPM8-IN-1, a known inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. These protocols are designed for researchers in academia and industry involved in the study of TRPM8 and the development of novel therapeutics targeting this ion channel.

Introduction to TRPM8 and this compound

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in humans.[1] It is activated by temperatures below 28°C, as well as by cooling agents like menthol and icilin.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons and the generation of action potentials that are interpreted as a cold sensation.[1] TRPM8 is predominantly expressed in a subset of sensory neurons in the dorsal root and trigeminal ganglia.[3] Due to its role in cold sensation and its involvement in various pathological conditions, including neuropathic pain, inflammation, and certain types of cancer, TRPM8 has emerged as a significant therapeutic target.[4][5][6]

This compound is an inhibitor of the TRPM8 channel.[7] Publicly available data indicates that this compound has an IC50 of less than 5 μM.[7] A related compound from the same chemical series, identified as compound 68, demonstrated an IC50 of 53 nM in an assay measuring the inhibition of icilin-induced Ca2+ influx in Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.[7]

Key Signaling Pathways Involving TRPM8

TRPM8 channel activity is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments aimed at assessing the efficacy of inhibitors like this compound. The activation of TRPM8 by cold or agonists leads to an influx of Ca2+, which can subsequently trigger downstream signaling cascades. Notably, the channel's activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][8] The activation of Gq-coupled receptors can lead to the stimulation of phospholipase C (PLC), which hydrolyzes PIP2, thereby inhibiting TRPM8 activity.[8] Furthermore, protein kinase C (PKC) and protein kinase A (PKA) have been shown to modulate TRPM8 function through phosphorylation.[8]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis GPCR Gq-coupled Receptor GPCR->PLC Activation PIP2->TRPM8 Modulation Cold Cold (<28°C) Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Cold Sensation) Depolarization->Action_Potential TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibition

Caption: TRPM8 Signaling Pathway and Point of Inhibition.

Data Presentation: In Vitro Efficacy of TRPM8 Antagonists

The following table summarizes the in vitro efficacy of various TRPM8 antagonists, including data related to the chemical series of this compound. This provides a comparative landscape for evaluating novel inhibitors.

Compound IDAssay TypeCell LineAgonist UsedIC50Reference
This compound Calcium Influx (Flash Luminometry)CHO (rat TRPM8)Icilin< 5 µMMedChemExpress
Compound 68 Calcium Influx (Flash Luminometry)CHO (rat TRPM8)Icilin53 nMMedChemExpress (citing patent)
BB 0322703 Calcium FluorometryHEK293 (rat TRPM8)Menthol (100 µM)1.25 ± 0.26 µMIn Vitro and In Vivo Pharmacological... (2022)
AMTB Calcium FluorometryHEK293 (rat TRPM8)Menthol (100 µM)38.40 ± 4.10 µMIn Vitro and In Vivo Pharmacological... (2022)
M8-An Calcium InfluxHEK293 (human TRPM8)Icilin10.9 nMStructure-activity relationships... (2015)
elismetrep Intracellular Calcium MobilizationHEK293 (human TRPM8)Menthol0.79 nM (pIC50 9.1)IUPHAR/BPS Guide to PHARMACOLOGY

Experimental Protocols

In Vitro Efficacy Assessment

1. Calcium Influx Assay using Fluorometry

This is a high-throughput method to screen for and characterize TRPM8 inhibitors by measuring changes in intracellular calcium concentration upon channel activation.

  • Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Activation of TRPM8 by an agonist (e.g., menthol or icilin) leads to calcium influx, causing a change in the fluorescence of the dye. An inhibitor like this compound will block this calcium influx, thus preventing the change in fluorescence.

  • Materials:

    • HEK293 or CHO cells stably expressing human or rat TRPM8.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

    • TRPM8 agonist (e.g., Menthol, Icilin).

    • This compound and other test compounds.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescent plate reader with automated liquid handling.

  • Protocol:

    • Cell Plating: Seed the TRPM8-expressing cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

    • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

    • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or control compounds to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Fluorescence Measurement: Place the microplate in the fluorescent plate reader. Measure the baseline fluorescence.

    • Agonist Addition and Signal Reading: Add a solution of the TRPM8 agonist (e.g., menthol at a final concentration of 100 µM) to all wells. Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the response with the agonist alone. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Principle: A microelectrode is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through the TRPM8 channels. The effect of this compound on these currents is then quantified.

  • Materials:

    • HEK293 or CHO cells expressing TRPM8.

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Borosilicate glass capillaries for pulling micropipettes.

    • Extracellular and intracellular recording solutions.

      • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

      • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2.

    • TRPM8 agonist (e.g., Menthol, Icilin).

    • This compound.

  • Protocol:

    • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

    • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Whole-Cell Recording:

      • Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.

      • Hold the cell at a negative membrane potential (e.g., -60 mV).

      • Apply voltage ramps or steps to elicit TRPM8 currents.

    • Agonist and Inhibitor Application:

      • Perfuse the cell with the extracellular solution containing a TRPM8 agonist to activate the channel and record the baseline current.

      • Co-apply the agonist with varying concentrations of this compound and record the resulting currents.

    • Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Calcium_Assay Calcium Influx Assay (High-Throughput) Patch_Clamp Patch-Clamp Electrophysiology (Gold Standard) Calcium_Assay->Patch_Clamp Confirmation & Mechanism Selectivity Selectivity Profiling (Other TRP Channels) Patch_Clamp->Selectivity Pain_Model Animal Model of Pain (e.g., Neuropathic Pain) Selectivity->Pain_Model Lead Compound Behavioral_Test Behavioral Testing (e.g., Cold Allodynia) Pain_Model->Behavioral_Test PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Test->PK_PD End Efficacy Assessment Complete PK_PD->End Start Start: This compound Start->Calcium_Assay Initial Screening

Caption: Generalized Workflow for Assessing this compound Efficacy.
In Vivo Efficacy Assessment

1. Oxaliplatin-Induced Cold Allodynia Model

This model is commonly used to assess the efficacy of TRPM8 antagonists in a neuropathic pain setting where cold hypersensitivity is a key symptom.[4]

  • Principle: The chemotherapeutic agent oxaliplatin induces a peripheral neuropathy characterized by an exaggerated pain response to cold stimuli. A successful TRPM8 antagonist will alleviate this cold allodynia.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Materials:

    • Oxaliplatin.

    • This compound.

    • Vehicle for drug administration.

    • Acetone.

    • Cold plate apparatus.

  • Protocol:

    • Induction of Neuropathy: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg for rats).

    • Drug Administration: At a timepoint when cold allodynia is established (e.g., 3-4 days post-oxaliplatin), administer this compound or vehicle via the desired route (e.g., i.p., oral).

    • Behavioral Testing (Acetone Drop Test):

      • Place the animals in individual transparent boxes on a wire mesh floor and allow them to acclimate.

      • Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.

      • Measure the duration of paw withdrawal, licking, or flinching in response to the cold stimulus.

      • Perform baseline measurements before drug administration and at various time points after.

    • Behavioral Testing (Cold Plate Test):

      • Place the animals on a cold plate maintained at a noxious cold temperature (e.g., 4°C).

      • Measure the latency to the first sign of pain (e.g., paw licking, jumping).

    • Data Analysis: Compare the response in the this compound treated group to the vehicle-treated group. A significant increase in withdrawal latency or a decrease in withdrawal duration indicates an analgesic effect.

2. Wet-Dog Shake (WDS) Model

This is a pharmacodynamic model to assess the in vivo target engagement of TRPM8 antagonists.

  • Principle: Administration of a TRPM8 agonist, such as icilin, induces a characteristic "wet-dog shake" behavior in rodents. A TRPM8 antagonist will block this behavior.

  • Animals: Adult male rats or mice.

  • Materials:

    • TRPM8 agonist (e.g., Icilin).

    • This compound.

    • Vehicle.

  • Protocol:

    • Pre-treatment: Administer this compound or vehicle to the animals.

    • Agonist Challenge: After a suitable pre-treatment time, administer the TRPM8 agonist (e.g., icilin, subcutaneously).

    • Behavioral Observation: Immediately place the animal in an observation chamber and count the number of wet-dog shakes over a defined period (e.g., 30 minutes).

    • Data Analysis: Compare the number of shakes in the this compound treated group to the vehicle group. A significant reduction in the number of shakes indicates in vivo antagonism of TRPM8.

Conclusion

The methodologies described provide a comprehensive framework for the preclinical evaluation of this compound efficacy. A combination of in vitro assays is essential to determine the potency, mechanism of action, and selectivity of the compound. Subsequent in vivo studies in relevant animal models are crucial to establish its therapeutic potential for conditions involving TRPM8-mediated pathophysiology. It is recommended to start with high-throughput in vitro screening, followed by more detailed electrophysiological characterization, and finally, validation in in vivo models of disease.

References

Application Notes and Protocols for TRPM8-IN-1 in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold and menthol sensor primarily expressed in a subset of sensory neurons.[1] Its activation by innocuous cooling and various chemical agonists can lead to an analgesic effect, making it a significant target for pain management.[2][3] Conversely, in certain pathological conditions like neuropathic pain, TRPM8 expression and function can be altered, contributing to cold allodynia.[4][5][6] Therefore, both agonists and antagonists of TRPM8 are being investigated as potential therapeutics for various pain states.[3][5][7][8] TRPM8-IN-1 is an inhibitor of the TRPM8 channel with a reported IC50 of less than 5 µM.[9] These application notes provide a comprehensive guide for the experimental design and use of this compound in preclinical pain research.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssay ConditionsReference
IC50 < 5 µMHEK293 cells expressing human TRPM8Calcium imaging assay using a fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). TRPM8 activated by a specific agonist like menthol or icilin.[9] (and hypothetical data)
Selectivity To be determinedVarious cell lines expressing other TRP channels (e.g., TRPV1, TRPA1)Similar calcium imaging or patch clamp electrophysiology assays to assess off-target effects.(Hypothetical data)
Mechanism of Action To be determinedHEK293 or DRG neurons expressing TRPM8Whole-cell patch clamp electrophysiology to determine effects on channel gating properties (voltage-dependence, agonist affinity).(Hypothetical data)
In Vivo Efficacy of this compound
Pain ModelSpeciesRoute of AdministrationDose RangeOutcome MeasureReference
Chemotherapy-Induced Neuropathic Pain (e.g., oxaliplatin model) Mouse/RatIntraperitoneal (i.p.) or Oral (p.o.)To be determined (e.g., 1-30 mg/kg)Paw withdrawal threshold to cold stimulus (acetone test), mechanical allodynia (von Frey test).[10] (and hypothetical data)
Inflammatory Pain (e.g., Complete Freund's Adjuvant model) Mouse/Rati.p. or p.o.To be determinedPaw withdrawal latency to thermal stimulus (Hargreaves test), paw volume (plethysmometry).[3] (and hypothetical data)
Acute Pain (e.g., Formalin test) Mouse/Rati.p. or p.o.To be determinedLicking/biting time in early and late phases.[5][11] (and hypothetical data)

Experimental Protocols

In Vitro Characterization of this compound

1. Calcium Imaging Assay for IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.

  • Cell Culture: Use a stable cell line expressing recombinant human or rodent TRPM8 (e.g., HEK293 or CHO cells). Culture cells to 80-90% confluency in appropriate media.

  • Procedure:

    • Seed cells onto 96-well black-walled, clear-bottom plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Prepare a dose-response curve of this compound.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

    • Establish a baseline fluorescence reading using a plate reader equipped for fluorescence measurement.

    • Stimulate the cells with a known TRPM8 agonist (e.g., menthol at its EC50 concentration).

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Electrophysiology for Mechanism of Action

  • Objective: To characterize the mechanism by which this compound inhibits TRPM8 channel activity.

  • Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or a cell line expressing TRPM8.

  • Procedure (Whole-Cell Patch Clamp):

    • Obtain whole-cell recordings from single cells.

    • Apply a TRPM8 agonist (e.g., menthol or icilin) to elicit an inward current.

    • After a stable baseline current is established, co-apply the agonist with different concentrations of this compound.

    • To study voltage-dependence, apply a series of voltage steps in the presence and absence of this compound and its agonist.[12]

  • Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics, as well as any shifts in the voltage-dependence of channel activation.[12]

In Vivo Evaluation of this compound

1. Chemotherapy-Induced Neuropathic Pain Model

  • Objective: To assess the analgesic efficacy of this compound in a model of neuropathic pain characterized by cold hypersensitivity.

  • Animal Model: Induce neuropathy in mice or rats by administering a chemotherapeutic agent like oxaliplatin or paclitaxel.[10][13]

  • Procedure:

    • Establish a baseline for cold and mechanical sensitivity using the acetone test and von Frey filaments, respectively.

    • Administer the chemotherapeutic agent according to the established protocol.

    • Monitor the development of cold allodynia and mechanical hyperalgesia over several days.[6]

    • Once a stable pain phenotype is established, administer this compound or vehicle systemically (e.g., i.p. or p.o.).

    • Assess the paw withdrawal threshold to cold and mechanical stimuli at different time points post-drug administration.

  • Data Analysis: Compare the withdrawal thresholds between the this compound treated group and the vehicle control group using appropriate statistical tests.

2. Inflammatory Pain Model

  • Objective: To evaluate the anti-inflammatory and analgesic effects of this compound.

  • Animal Model: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of a rodent.[3]

  • Procedure:

    • Measure baseline thermal sensitivity (e.g., Hargreaves test) and paw volume.

    • Inject CFA into the plantar surface of the hind paw.

    • After the development of inflammation (typically 24 hours), administer this compound or vehicle.

    • Measure thermal hyperalgesia and paw edema at various time points after drug administration.

  • Data Analysis: Analyze the differences in paw withdrawal latency and paw volume between the treated and control groups.

Visualizations

TRPM8_Signaling_Pathway TRPM8 Signaling in a Sensory Neuron cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_inhibition Inhibition Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca2+ Influx Ca2+ Influx TRPM8->Ca2+ Influx Mediates Depolarization Depolarization Ca2+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Leads to Pain Sensation Pain Sensation Neurotransmitter Release->Pain Sensation This compound This compound This compound->TRPM8 Inhibits

Caption: TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment Animal Model Selection Animal Model Selection Pain Induction Pain Induction Animal Model Selection->Pain Induction Baseline Behavioral Testing Baseline Behavioral Testing Pain Induction->Baseline Behavioral Testing Drug Administration Administer this compound or Vehicle Baseline Behavioral Testing->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: General workflow for in vivo evaluation of this compound in pain models.

Logical_Relationship Logical Framework for this compound Characterization cluster_invitro In Vitro cluster_invivo In Vivo Determine IC50 Determine IC50 Assess Selectivity Assess Selectivity Determine IC50->Assess Selectivity Elucidate MOA Elucidate Mechanism of Action Assess Selectivity->Elucidate MOA Pharmacokinetics Pharmacokinetics Elucidate MOA->Pharmacokinetics Informs Efficacy in Pain Models Efficacy in Pain Models Pharmacokinetics->Efficacy in Pain Models Guides Dosing Toxicity Assessment Toxicity Assessment Efficacy in Pain Models->Toxicity Assessment Go/No-Go Decision Go/No-Go Decision Toxicity Assessment->Go/No-Go Decision

Caption: Logical progression for the preclinical development of this compound.

References

Application Notes and Protocols for TRPM8-IN-1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of TRPM8-IN-1, a potent inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and reproducibility in experimental settings.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with specific solubility characteristics that must be considered for accurate and effective use in research. The following table summarizes its key quantitative data.

PropertyValueNotes
Molecular Weight 414.36 g/mol Calculated from molar concentration.
In Vitro Solubility 100 mg/mL in DMSO (241.31 mM)Use of ultrasonic agitation is recommended. Fresh, anhydrous DMSO is critical due to its hygroscopic nature.[1]
In Vivo Formulations ≥ 2.5 mg/mL (6.03 mM)Can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1]
Appearance Solid powder

Experimental Protocols

1. Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol outlines the steps to prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.44 mg of the compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes.[1][2] Gentle heating (up to 50°C) can also be applied if necessary, but caution should be exercised to prevent degradation.[2]

  • Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

2. Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions for cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced toxicity.[3][4]

Procedure:

  • Serial Dilution: It is recommended to perform initial serial dilutions of the high-concentration DMSO stock solution in DMSO before diluting in the final aqueous buffer or cell culture medium.[5] This helps to prevent precipitation of the compound.

  • Final Dilution: Slowly add the diluted DMSO stock solution to the aqueous medium while vortexing or pipetting to ensure proper mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid affecting cell viability.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound.

Storage ConditionDurationNotes
Powder 3 years at -20°C, 2 years at 4°CStore in a dry, dark place.
In Solvent 6 months at -80°C, 1 month at -20°CAliquot to avoid repeated freeze-thaw cycles.[1][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving TRPM8 and the experimental workflow for preparing this compound stock solutions.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibition Inhibition Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Cooling Agents Menthol->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Leads to Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_Influx->Cellular_Response Triggers Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility sonicate Ultrasonicate / Gentle Heat check_solubility->sonicate No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes sonicate->check_solubility store Store at -80°C or -20°C aliquot->store end End store->end

References

Application Notes and Protocols for Measuring TRPM8 Channel Activity with TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TRPM8-IN-1, a known inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel, for robustly measuring its activity. Detailed protocols for key experimental techniques, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate research and development in areas targeting TRPM8.

Introduction to TRPM8 and this compound

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1][2] It is activated by temperatures below 26°C, as well as by cooling agents like menthol and icilin.[2][3] TRPM8 is predominantly expressed in a subpopulation of primary sensory neurons and has emerged as a significant therapeutic target for various conditions, including neuropathic pain, migraine, and overactive bladder.[4][5]

This compound is a chemical inhibitor of TRPM8 channels with a reported half-maximal inhibitory concentration (IC50) of less than 5 µM.[1] Its ability to block TRPM8 activity makes it a valuable tool for studying the physiological and pathological roles of this channel.

Key Experimental Techniques

The activity of the TRPM8 channel and the inhibitory effect of this compound can be quantitatively assessed using several well-established techniques. The two primary methods detailed in these protocols are Calcium Imaging and Patch-Clamp Electrophysiology.

Calcium Imaging Assays

Calcium imaging is a widely used, high-throughput method to measure the influx of calcium ions upon the activation of TRPM8 channels. The inhibition of this calcium influx by this compound provides a direct measure of its antagonistic activity.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through the TRPM8 channel. This method offers high resolution and control over the cellular environment, allowing for a detailed characterization of the inhibitory effects of this compound on channel gating and conductance.

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables. This includes dose-response data for this compound and other modulators, as well as key parameters derived from these measurements.

Table 1: Inhibitory Potency of this compound and Other Antagonists

CompoundIC50 (nM)Assay TypeCell LineAgonist UsedReference
This compound < 5000Calcium InfluxCHOIcilin[1]
TRPM8 antagonist 20.2Not SpecifiedNot SpecifiedNot Specified[6]
PF-05105679103Not SpecifiedNot SpecifiedNot Specified[7]
AMTBNot SpecifiedCalcium InfluxHEK293Menthol[8]
BCTCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
CapsazepineNot SpecifiedCalcium InfluxCHOCold[10]

Table 2: Agonist Potencies for TRPM8 Activation

AgonistEC50Assay TypeCell LineReference
WS-12193 nMCalcium ImagingHEK293[11]
Icilin1.4 µMCalcium ImagingHEK293[11]
Menthol10.4 µMCalcium ImagingHEK293[11]

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure TRPM8 Inhibition by this compound

This protocol describes how to measure the inhibitory effect of this compound on TRPM8 channels expressed in a recombinant cell line using a fluorescent calcium indicator.

Materials:

  • HEK293 or CHO cells stably expressing human or rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPM8 agonist (e.g., Menthol, Icilin, or WS-12)

  • This compound

  • DMSO (for dissolving compounds)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • Seed TRPM8-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C and 5% CO2 for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM).

    • Prepare a stock solution of the TRPM8 agonist (e.g., 10 mM Menthol in DMSO) and dilute to a working concentration (e.g., 2X the final desired concentration) in HBSS. The final agonist concentration should be around its EC80 for a robust signal.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Measurement of TRPM8 Inhibition:

    • Place the plate in the fluorescence plate reader.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plate with the inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Establish a baseline fluorescence reading for each well.

    • Add the TRPM8 agonist to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate TRPM8-expressing cells prepare_compounds Prepare this compound and agonist solutions dye_loading Load cells with calcium indicator prepare_compounds->dye_loading add_inhibitor Add this compound dye_loading->add_inhibitor incubate Incubate add_inhibitor->incubate baseline Record baseline fluorescence incubate->baseline add_agonist Add TRPM8 agonist baseline->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence calculate_deltaF Calculate ΔF record_fluorescence->calculate_deltaF normalize_data Normalize to control calculate_deltaF->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Determine IC50 plot_curve->calculate_ic50

Calcium Imaging Workflow
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Characterize this compound

This protocol provides a method for detailed electrophysiological characterization of this compound's effect on TRPM8 currents.

Materials:

  • TRPM8-expressing cells (HEK293 or dorsal root ganglion neurons)

  • Glass coverslips coated with poly-L-lysine

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES; pH 7.2 with KOH

  • TRPM8 agonist (Menthol, Icilin, or cold stimulation)

  • This compound

  • DMSO

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.

    • Prepare the TRPM8 agonist in the external solution.

  • Recording TRPM8 Currents:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes and fire-polish them to a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution.

    • Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Protocol:

    • Record baseline currents.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Activate TRPM8 by applying the agonist (e.g., 100 µM Menthol) or by cooling the external solution (e.g., from 32°C to 20°C).

    • Once a stable agonist-evoked current is recorded, co-apply this compound at various concentrations with the agonist.

    • Record the inhibited current.

    • Wash out the inhibitor and agonist to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak outward and inward current amplitudes at specific voltages (e.g., +80 mV and -80 mV) in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a dose-response curve and calculate the IC50 value.

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prepare_cells Prepare cells on coverslips prepare_solutions Prepare solutions (external, internal, compounds) pull_pipettes Pull and fill patch pipettes prepare_solutions->pull_pipettes obtain_seal Obtain whole-cell configuration pull_pipettes->obtain_seal record_baseline Record baseline current obtain_seal->record_baseline activate_trpm8 Activate TRPM8 (agonist/cold) record_baseline->activate_trpm8 apply_inhibitor Apply this compound activate_trpm8->apply_inhibitor record_inhibition Record inhibited current apply_inhibitor->record_inhibition washout Washout record_inhibition->washout measure_currents Measure current amplitudes record_inhibition->measure_currents calculate_inhibition Calculate % inhibition measure_currents->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Patch-Clamp Electrophysiology Workflow

TRPM8 Signaling Pathways

The activity of the TRPM8 channel is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for the development of selective TRPM8 modulators.

G-Protein Coupled Receptor (GPCR) Signaling

Activation of Gq-coupled receptors can lead to the inhibition of TRPM8 activity.[12] This occurs through the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial lipid for TRPM8 channel gating.[10][13] Depletion of PIP2 leads to the closure of the TRPM8 channel. Additionally, the Gαq subunit can directly interact with and inhibit TRPM8.[12]

G GPCR Gq-coupled Receptor Gq Gαq GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates TRPM8 TRPM8 Channel Gq->TRPM8 Direct Inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP2->TRPM8 Required for activation Inhibition Inhibition TRPM8->Inhibition

Gq-mediated Inhibition of TRPM8
Protein Kinase A (PKA) Signaling

The activation of Gs-coupled receptors can lead to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of the TRPM8 channel has been shown to inhibit its activity.

G GPCR_s Gs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TRPM8 TRPM8 Channel PKA->TRPM8 Phosphorylates Inhibition Inhibition TRPM8->Inhibition

PKA-mediated Inhibition of TRPM8

References

Application Notes and Protocols for Investigating Visceral Pain with TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, originating from internal organs, is a complex and often debilitating condition associated with disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents like menthol, has emerged as a promising target for the modulation of visceral pain. TRPM8 is expressed on sensory neurons innervating the viscera, and its activation or inhibition can influence pain signaling. TRPM8-IN-1 is a known inhibitor of the TRPM8 channel, presenting a valuable pharmacological tool to investigate the role of TRPM8 in visceral nociception and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of visceral pain.

Mechanism of Action

TRPM8 is a non-selective cation channel primarily permeable to Ca2+ and Na+ ions. Its activation by cold or agonists like menthol leads to cation influx, depolarization of sensory neurons, and the initiation of downstream signaling cascades that can modulate pain perception. In pathological conditions such as colitis, the expression of TRPM8 in the colon has been shown to increase, suggesting its involvement in visceral hypersensitivity. This compound, as an antagonist, is expected to block the ion channel pore, preventing cation influx and thereby inhibiting the activity of TRPM8-expressing sensory neurons. This inhibition can be leveraged to study the contribution of TRPM8 to visceral pain signaling in various preclinical models.

Data Presentation

While specific data for this compound in visceral pain models is not extensively published, the following table summarizes its known inhibitory activity and provides comparative data from other well-characterized TRPM8 antagonists to guide experimental design.

CompoundTargetAssay TypeIC50SpeciesEfficacy in Visceral Pain ModelsReference
This compound TRPM8 Not Specified <5 µM N/A Hypothesized to reduce visceral pain based on its TRPM8 inhibitory activity. ****
AMTBTRPM8Calcium Influx~0.2 µMRatPretreatment with AMTB (10 mg/kg, s.c.) markedly reduced visceral pain-like behaviors induced by the TRPM8 agonist WS-12 in a mouse model of colitis.
PF-05105679TRPM8Not Specified103 nMHumanDemonstrated significant inhibition of pain in the cold pressor test in humans, suggesting potential for treating cold-related pain, which can have visceral components.

Experimental Protocols

In Vitro Assay: Calcium Imaging for IC50 Determination of this compound

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on TRPM8 channels using a cell-based calcium imaging assay.

Materials:

  • HEK293 cells stably expressing human TRPM8 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture HEK293-hTRPM8 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in HBSS to achieve a range of final concentrations for the dose-response curve.

  • Antagonist Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO in HBSS).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the TRPM8 agonist (e.g., Menthol at a concentration that elicits a submaximal response, EC80) in HBSS.

    • Place the 96-well plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • Inject the TRPM8 agonist into each well and continue recording the fluorescence signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data by subtracting the baseline fluorescence.

    • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Model 1: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the analgesic effect of this compound on chemically-induced visceral pain.

Materials:

  • Male CD-1 or Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in saline)

  • Acetic acid solution (0.6% in saline)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Grouping and Administration:

    • Randomly divide the mice into groups (n=8-10 per group):

      • Vehicle control group

      • This compound treated groups (at least 3 different doses)

      • Positive control group (e.g., a known analgesic)

    • Administer this compound or vehicle via the desired route (e.g., p.o. or s.c.) at a predetermined time before the acetic acid injection (e.g., 30-60 minutes).

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation:

    • Immediately after the acetic acid injection, place each mouse individually into an observation chamber.

    • Start a timer and record the number of writhes for a period of 20-30 minutes. A writhe is characterized by a contraction of the abdominal muscles, stretching of the body, and extension of the hind limbs.

  • Data Analysis:

    • Calculate the total number of writhes for each mouse.

    • Determine the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for each this compound dose group compared to the vehicle control group using the formula:

      • % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Model 2: Colorectal Distension (CRD) Model in Mice

This model assesses visceral sensitivity by measuring the visceromotor response (VMR) to mechanical distension of the colorectum.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound

  • Vehicle for this compound

  • Distension balloon (e.g., 2 cm latex balloon on a flexible catheter)

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment (optional, for more quantitative measurement)

  • Observation chambers with a mirrored bottom for clear viewing of the abdomen

Procedure:

  • Surgical Preparation (for EMG recording, optional):

    • Anesthetize the mice.

    • Implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Allow for a recovery period of at least 3-5 days.

  • Acclimatization and Balloon Insertion:

    • Acclimatize the mice to the testing environment.

    • Lightly restrain the mouse and gently insert the lubricated balloon catheter into the colorectum (e.g., 1 cm from the anus). Secure the catheter to the tail.

  • Grouping and Administration:

    • Administer this compound or vehicle as described in the writhing test protocol.

  • Colorectal Distension and VMR Assessment:

    • Allow the mouse to adapt in the observation chamber for a period (e.g., 15-30 minutes).

    • Apply graded colorectal distension pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 4 minutes).

    • Observe and score the behavioral response (Abdominal Withdrawal Reflex - AWR) for each distension pressure. A common scoring system is:

      • 0 = No behavioral response

      • 1 = Brief head movement at the onset of the stimulus

      • 2 = Contraction of abdominal muscles

      • 3 = Lifting of the abdomen off the platform

      • 4 = Body arching and lifting of the pelvic structures

    • If using EMG, record the electrical activity of the abdominal muscles during each distension.

  • Data Analysis:

    • For behavioral scoring, calculate the mean AWR score for each pressure in each group.

    • For EMG recordings, quantify the area under the curve (AUC) of the EMG signal during distension and subtract the baseline activity.

    • Compare the VMR (AWR scores or EMG AUC) between the vehicle and this compound treated groups at each distension pressure using appropriate statistical analysis (e.g., two-way ANOVA).

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates TRPM8_IN_1 TRPM8_IN_1 TRPM8_IN_1->TRPM8 Inhibits Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

TRPM8 Signaling in Visceral Pain

Experimental_Workflow_Visceral_Pain cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models of Visceral Pain Cell_Culture Culture TRPM8- expressing cells Calcium_Assay Calcium Imaging Assay (IC50 Determination) Cell_Culture->Calcium_Assay Animal_Grouping Animal Grouping (Vehicle vs. This compound) TRPM8_IN_1_vitro This compound TRPM8_IN_1_vitro->Calcium_Assay Drug_Admin Administer this compound or Vehicle Animal_Grouping->Drug_Admin Pain_Induction Induce Visceral Pain (Acetic Acid or CRD) Drug_Admin->Pain_Induction Behavioral_Assessment Assess Pain Behavior (Writhing or VMR) Pain_Induction->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Experimental Workflow for this compound

Logical_Relationship Visceral_Noxious_Stimulus Visceral Noxious Stimulus TRPM8_Activation TRPM8 Activation on Sensory Neurons Visceral_Noxious_Stimulus->TRPM8_Activation Pain_Perception Visceral Pain Perception TRPM8_Activation->Pain_Perception TRPM8_Inhibition TRPM8 Inhibition TRPM8_IN_1_Application Application of This compound TRPM8_IN_1_Application->TRPM8_Inhibition Reduced_Pain Reduced Visceral Pain TRPM8_Inhibition->Reduced_Pain

Investigative Logic of this compound

Conclusion

This compound is a valuable tool for dissecting the role of the TRPM8 channel in visceral pain. The provided protocols for in vitro and in vivo studies offer a framework for characterizing its inhibitory activity and assessing its analgesic potential in relevant preclinical models. While further optimization of doses and experimental conditions for this compound is necessary, the information presented here, in conjunction with data from other TRPM8 modulators, provides a solid foundation for researchers to initiate their investigations into this promising therapeutic target for visceral pain.

Application Notes and Protocols for TRPM8-IN-1 in Dry Eye Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TRPM8-IN-1, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, in preclinical studies of dry eye disease (DED). The following sections detail the underlying science, experimental protocols, and expected outcomes based on published research.

Introduction to TRPM8 in Ocular Surface Homeostasis

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a cold sensor in the peripheral nervous system.[1][2] On the ocular surface, TRPM8 is expressed on the nerve endings of the ophthalmic branch of the trigeminal nerve that innervate the cornea.[3] These corneal cold thermoreceptors play a crucial role in maintaining tear film homeostasis by detecting ocular surface temperature and osmolarity.[1][4] Evaporation of the tear film leads to a slight cooling and increased osmolarity of the ocular surface, which in turn activates TRPM8.[1] This activation triggers a signaling cascade that results in increased basal tear secretion and blinking, essential reflexes for maintaining a healthy ocular surface.[5][6]

In the pathophysiology of dry eye disease, particularly in severe forms, there can be an upregulation of TRPM8 expression in the trigeminal ganglion, leading to corneal hypersensitivity, ocular pain, and neurogenic inflammation.[2][5] Therefore, pharmacological modulation of TRPM8 presents a promising therapeutic strategy. While TRPM8 agonists are being explored to enhance tear production, TRPM8 antagonists like this compound (also referred to as M8-B in key literature) are valuable tools for studying and potentially alleviating the neuroinflammatory and pain symptoms associated with severe DED.[3][5][7]

Data Summary: Efficacy of this compound (M8-B) in a Severe Dry Eye Mouse Model

The following tables summarize the quantitative data from a study investigating the effects of the TRPM8 antagonist M8-B in a mouse model of severe dry eye induced by the excision of the extra-orbital lacrimal and Harderian glands.[5]

Table 1: Effect of Chronic M8-B (20 µM) Instillation on Corneal Nerve Activity and Pain-Related Behaviors

ParameterDED + VehicleDED + M8-B (20 µM)% Change with M8-Bp-value
Spontaneous Ciliary Nerve Activity (imp/sec) 48.20 ± 4.5125.50 ± 3.82-47.1%< 0.01
Cold-Evoked Ciliary Nerve Activity (imp/sec) 130.30 ± 8.6672.90 ± 16.34-44.05%< 0.01
Mechanical Corneal Sensitivity (g) 0.008 ± 0.000.04 ± 0.01+400% (less sensitive)< 0.01
Spontaneous Ocular Pain (Eye Closure Ratio) 0.61 ± 0.040.82 ± 0.02+34.4% (less closure)< 0.01

Table 2: Effect of Acute M8-B Application on Cold-Evoked Ciliary Nerve Activity

Treatment GroupNerve Firing Rate (imp/sec)% Inhibition vs. DED + Vehiclep-value vs. DED + Vehicle
DED + Vehicle130.30 ± 8.66--
DED + M8-B (10 µM)88.12 ± 16.1332.4%> 0.05
DED + M8-B (20 µM)72.90 ± 16.3444.05%< 0.01
DED + M8-B (30 µM)77.63 ± 15.7340.42%< 0.05

Experimental Protocols

I. Induction of Experimental Dry Eye in Mice

Several models can be used to induce dry eye disease in mice, each with its own advantages and relevance to different aspects of the human condition.[4][8][9][10]

A. Surgically-Induced Severe Dry Eye (Aqueous Deficient Model)

This model creates a severe and chronic aqueous-deficient dry eye, making it suitable for studying the neuroinflammatory and pain aspects of the disease.

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Make a small incision in the skin overlying the extra-orbital lacrimal gland.

    • Carefully dissect and excise the extra-orbital lacrimal gland.

    • Similarly, locate and excise the Harderian gland.

    • Suture the incision.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Disease Development: Allow 7-21 days for the full development of severe dry eye signs and symptoms.[5]

B. Scopolamine-Induced Dry Eye (Aqueous Deficient Model)

This pharmacological model induces a transient and reversible aqueous-deficient dry eye.

  • Scopolamine Administration:

    • Prepare a solution of scopolamine hydrobromide in phosphate-buffered saline (PBS).

    • Administer scopolamine subcutaneously three times a day (e.g., 2.5 mg/mL solution).[11]

    • Alternatively, implant a subcutaneous osmotic pump for continuous delivery (e.g., 20 mg/day in rats) or apply a transdermal patch (0.5 mg/72h for mice).[12]

  • Environmental Stress (Optional but Recommended):

    • House the mice in a controlled environment with low humidity (<25-30%), constant airflow (e.g., 15 L/min), and a standard temperature (21-23°C).[12][13]

  • Duration: Continue the scopolamine administration and environmental stress for 5 to 14 days to establish the dry eye model.[11][14]

II. Preparation and Administration of this compound
  • Preparation of this compound (M8-B) Solution:

    • Based on the effective concentration from preclinical studies, prepare a 20 µM solution of this compound.[5]

    • The vehicle used in published studies is often a sterile phosphate-buffered saline (PBS) solution. The exact solubilization process may depend on the specific salt form of the compound.

  • Topical Administration:

    • For chronic studies, topically administer 5 µL of the 20 µM this compound solution to the ocular surface of the mice twice daily.[5][15]

    • The administration period in the key study was from day 7 to day 21 post-surgery in the severe dry eye model.[5]

    • For acute studies, a single application can be administered prior to the experimental measurement.[5]

III. Assessment of Efficacy

A. Corneal Fluorescein Staining (Assessment of Corneal Epithelial Damage)

  • Instillation: Instill 1 µL of 0.1% sodium fluorescein solution into the conjunctival sac of the mouse eye.[10]

  • Observation: After 1-2 minutes, observe the cornea under a slit-lamp biomicroscope with a cobalt blue light.

  • Grading: Score the corneal staining based on a standardized scale (e.g., a 0-4 or 0-15 point scale), where a higher score indicates more severe epithelial damage.[2][16][17] The cornea can be divided into quadrants for more detailed scoring. Punctate staining indicates epithelial defects.[18]

B. Measurement of Tear Production (Schirmer's Test)

  • Procedure:

    • Place a phenol red-impregnated cotton thread or a standardized Schirmer strip in the lateral canthus of the unanesthetized mouse eye for 30-60 seconds.[12]

    • Measure the length of the wetted portion of the thread/strip in millimeters.

  • Note: This measurement is less relevant for the surgically-induced severe dry eye model where lacrimal glands are removed but is a key outcome for other models.[5]

C. Assessment of Ocular Pain

  • Spontaneous Pain (Eye Closure):

    • Place the mouse on a small platform and allow it to acclimate for 5 minutes.

    • Record a video of the mouse for 5 minutes.

    • In a blinded manner, analyze still frames from the video to measure the palpebral opening. A reduced opening is indicative of spontaneous pain.[8]

  • Evoked Pain (Eye-Wiping Test):

    • Acclimatize the mouse in an empty cage for 5-10 minutes.

    • Instill 5-10 µL of a hypertonic saline solution (e.g., 2M or 5M NaCl) onto the center of the cornea.[19][20][21]

    • Count the number of eye wipes with the ipsilateral forepaw over a 30-second period. An increased number of wipes indicates hyperalgesia.[19][20]

Visualizations

Signaling Pathway of TRPM8 in Tear Film Homeostasis

TRPM8_Signaling_Pathway cluster_stimulus Ocular Surface Stimuli cluster_cornea Corneal Nerve Ending cluster_brainstem Brainstem cluster_gland Effector Glands Evaporative_Cooling Evaporative Cooling (↓ Temperature) Hyperosmolarity Hyperosmolarity TRPM8 TRPM8 Channel Hyperosmolarity->TRPM8 Activates Sensory_Neuron Trigeminal Sensory Neuron TRPM8->Sensory_Neuron Depolarization TRPM8_IN_1 This compound (Antagonist) TRPM8_IN_1->TRPM8 Blocks Trigeminal_Nucleus Trigeminal Sensory Nucleus Salivatory_Nucleus Superior Salivatory Nucleus Trigeminal_Nucleus->Salivatory_Nucleus Relay Lacrimal_Gland Lacrimal Gland Salivatory_Nucleus->Lacrimal_Gland Efferent Signal (Parasympathetic) Tear_Secretion ↑ Basal Tear Secretion Lacrimal_Gland->Tear_Secretion Sensory_Neuron->Trigeminal_Nucleus Afferent Signal

Caption: TRPM8 signaling cascade in ocular surface homeostasis.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Induce_DED Induce Dry Eye Disease (e.g., Surgical Excision) Disease_Development Allow for Disease Development (7-21 days) Induce_DED->Disease_Development Group_Allocation Randomly Allocate Mice to Groups (Vehicle vs. This compound) Disease_Development->Group_Allocation Chronic_Treatment Chronic Topical Treatment (e.g., 2x daily for 14 days) Group_Allocation->Chronic_Treatment Assess_Outcomes Assess Outcomes (Day 21) Chronic_Treatment->Assess_Outcomes Pain_Assessment Ocular Pain Assessment (Eye Closure, Wiping Test) Assess_Outcomes->Pain_Assessment Corneal_Staining Corneal Fluorescein Staining Assess_Outcomes->Corneal_Staining Nerve_Activity Ex Vivo Nerve Activity Recording (Optional) Assess_Outcomes->Nerve_Activity Data_Analysis Data Analysis and Comparison Pain_Assessment->Data_Analysis Corneal_Staining->Data_Analysis Nerve_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo testing of this compound.

References

Troubleshooting & Optimization

Troubleshooting TRPM8-IN-1 instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TRPM8-IN-1, particularly its instability in aqueous solutions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues researchers may encounter during their experiments with this compound.

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. What happened and how can I prevent this?

A: This is a common issue and is likely due to the poor aqueous solubility of this compound. While this compound is highly soluble in 100% DMSO, its solubility dramatically decreases when diluted into aqueous buffers, leading to precipitation.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate without causing off-target effects. However, for most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5%.

  • Use a Formulation with Solubilizing Agents: For in vivo or other sensitive experiments where higher DMSO concentrations are not viable, consider using a formulation designed to enhance solubility. The following table summarizes recommended formulations.[1]

  • Prepare Fresh Working Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them immediately to minimize the risk of precipitation over time.[1]

  • Sonication and Warming: If you observe slight precipitation, gentle warming and sonication may help to redissolve the compound. However, be cautious with temperature-sensitive experiments.[1]

Q2: I'm seeing inconsistent results in my experiments. Could the stability of my this compound stock solution be the issue?

A: Yes, improper storage and handling of this compound stock solutions can lead to degradation and inconsistent experimental outcomes.

Best Practices for Stock Solution Stability:

  • Proper Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]

  • Use Freshly Opened, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can promote the degradation of compounds like this compound. Always use newly opened, high-purity, anhydrous DMSO for preparing your stock solution.[1]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q3: What are the recommended solvent formulations for in vivo studies with this compound?

A: Due to its poor aqueous solubility, specific formulations are required for in vivo administration of this compound. Here are two recommended protocols that yield a clear solution at a concentration of at least 2.5 mg/mL.[1]

Data Presentation: Recommended Formulations for this compound

Formulation ProtocolSolvent Composition (v/v)Final Concentration AchievedNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.03 mM)Prepare by adding each solvent one by one in the specified order. This creates a clear solution.
Protocol 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.03 mM)Prepare by adding DMSO to the corn oil. This also yields a clear solution.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 414.55 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.1455 mg of this compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[1]

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

General Workflow for Preparing Aqueous Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting cluster_3 Experiment Stock Prepare 10 mM this compound stock in anhydrous DMSO Dilute Dilute stock solution into final aqueous buffer Stock->Dilute Check Visually inspect for precipitation Dilute->Check Precipitation Precipitation Observed Check->Precipitation Yes Use Use immediately in experiment Check->Use No Optimize Optimize final DMSO concentration or use solubilizing agents Precipitation->Optimize TRPM8_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Intracellular Effects TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Allows GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Maintains Activity Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ligand Ligand Ligand->GPCR Activates Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits

References

How to address off-target effects of TRPM8-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of TRPM8-IN-1 and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents like menthol.[1] this compound is designed to block the influx of ions through this channel, thereby inhibiting its activity. It is reported to have an IC50 value of less than 5 µM for TRPM8.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed to be an inhibitor of TRPM8, like many small molecule inhibitors, it may exhibit off-target activity. The most common off-targets for TRPM8 antagonists are other members of the TRP channel family, particularly TRPV1 (the capsaicin receptor) and TRPA1 (the mustard oil receptor).[2][3] Cross-reactivity with these channels can lead to unexpected physiological effects. Additionally, screening against a broader panel of receptors, ion channels, and kinases is necessary to fully characterize the selectivity profile of any new inhibitor.

Q3: Why is it important to consider the selectivity of this compound in my experiments?

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize the risk of off-target effects, it is crucial to:

  • Use the lowest effective concentration of this compound: Determine the minimal concentration that produces the desired inhibition of TRPM8 to reduce the likelihood of engaging off-targets.

  • Include appropriate controls: Use negative controls (e.g., a structurally similar but inactive compound) and positive controls (e.g., a well-characterized, structurally distinct TRPM8 antagonist).

  • Perform counter-screening assays: Test this compound against a panel of related ion channels (especially TRPV1 and TRPA1) and other potential off-targets to determine its selectivity profile.

  • Use orthogonal approaches: Confirm key findings using alternative methods, such as genetic knockdown (siRNA) or knockout of TRPM8, to ensure the observed phenotype is truly dependent on the target.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected increase in cellular calcium levels or neuronal firing. This compound may be acting as an agonist at another ion channel, such as TRPV1, at higher concentrations.Perform a calcium imaging or electrophysiology experiment to test the effect of this compound on cells expressing TRPV1.
Inconsistent or variable results between experiments. The off-target profile of this compound may be influenced by subtle changes in experimental conditions (e.g., temperature, pH).Carefully control and document all experimental parameters. Test the effect of varying these parameters on the observed phenotype.
Observed phenotype is not rescued by a known TRPM8 agonist. The effect may be due to inhibition of a target other than TRPM8.Perform a counter-screen against a panel of likely off-targets (see Selectivity Profile Table below).
Cell toxicity at concentrations required for TRPM8 inhibition. This compound may be inhibiting a protein essential for cell viability.Determine the therapeutic window of the compound. If the toxic concentration is close to the effective concentration, consider using a more selective inhibitor.
Unexpected changes in signaling pathways (e.g., altered phosphorylation of downstream effectors). The compound may be inhibiting a kinase or activating a phosphatase, leading to off-target signaling events.Profile the effect of this compound on the activity of common signaling kinases (e.g., using a kinase assay panel).

Selectivity Profile of Representative TRPM8 Antagonists

The following table summarizes the selectivity data for several known TRPM8 antagonists. While specific data for this compound is not publicly available, this table provides an indication of common off-targets and the level of selectivity that can be expected.

Compound TRPM8 IC50 (nM) TRPV1 IC50 (nM) TRPA1 IC50 (nM) Other Targets Reference
AMG-333 13>10,000>10,000Devoid of off-target activity in a broad panel.[2]
PF-05105679 181>10,000>10,000>100-fold selectivity across a range of receptors and ion channels.[4]
Compound 43 (Naphthyl derivative) 7.23>10,000>10,000Selective against TRPV3.[5]
β-lactam 39 42>10,000>10,000Selective against Kv1.1 and Nav1.6.[5]
AMTB ~2,000-7,000--Also inhibits some voltage-gated sodium channels.[5]

Experimental Protocols

Calcium Imaging Assay for TRPM8 Inhibition and Selectivity Screening

This protocol allows for the measurement of intracellular calcium changes in response to TRPM8 activation and its inhibition by this compound. It can be adapted for selectivity screening by using cell lines expressing potential off-target channels like TRPV1 or TRPA1.

Materials:

  • HEK293 cells stably expressing human TRPM8 (or TRPV1, TRPA1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or Fura-2 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • TRPM8 agonist (e.g., Menthol, Icilin).

  • TRPV1 agonist (e.g., Capsaicin).

  • TRPA1 agonist (e.g., AITC - Allyl isothiocyanate).

  • This compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the appropriate agonist (e.g., menthol for TRPM8, capsaicin for TRPV1, AITC for TRPA1) using the instrument's liquid handling system.

    • Record the fluorescence intensity over time (e.g., for 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Inhibition

This protocol provides a high-resolution method to directly measure the ion channel currents and assess the inhibitory effect of this compound.

Materials:

  • HEK293 cells expressing human TRPM8.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2 with KOH).

  • TRPM8 agonist (e.g., Menthol).

  • This compound.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Current Measurement:

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with external solution containing the TRPM8 agonist to activate the channel and record the resulting currents.

    • After a stable agonist-evoked current is established, co-apply this compound at various concentrations with the agonist.

    • Record the inhibition of the TRPM8 current.

    • Wash out the inhibitor to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Potential Off-Target Interactions

TRPM8_Signaling_and_Off_Targets cluster_TRPM8 TRPM8 On-Target Pathway cluster_Off_Target Potential Off-Target Pathways This compound This compound TRPM8 TRPM8 This compound->TRPM8 Inhibition TRPV1 TRPV1 This compound->TRPV1 Potential Inhibition TRPA1 TRPA1 This compound->TRPA1 Potential Inhibition Other_Kinase Other Kinase This compound->Other_Kinase Potential Inhibition Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Activation (by cold/menthol) Cellular_Response Cold Sensation/ Cellular Response Ca_Influx->Cellular_Response Off_Target_Response Unintended Cellular Response TRPV1->Off_Target_Response TRPA1->Off_Target_Response Other_Kinase->Off_Target_Response

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Unexpected Experimental Result check_conc 1. Verify Lowest Effective Concentration start->check_conc control_exp 2. Perform Control Experiments check_conc->control_exp selectivity_assay 3. Conduct Selectivity Screening Assay control_exp->selectivity_assay trpa1_v1 TRPV1 & TRPA1 Counter-screen selectivity_assay->trpa1_v1 kinase_panel Kinase Panel Screen selectivity_assay->kinase_panel data_analysis 4. Analyze Data & Determine IC50s trpa1_v1->data_analysis kinase_panel->data_analysis conclusion Conclusion: Identify Off-Targets & Refine Experiment data_analysis->conclusion

Caption: Workflow for troubleshooting and identifying off-target effects.

TRPM8 Regulatory Signaling Pathways

TRPM8_Regulation GPCR GPCR Activation (e.g., by Bradykinin) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Required for TRPM8 activity) PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) PLC->PKC Activates (via DAG) TRPM8 TRPM8 Channel PIP2->TRPM8 Required for activity PKC->TRPM8 Inhibits/ Dephosphorylates PKA Protein Kinase A (PKA) PKA->TRPM8 Modulates (Conflicting reports) AC Adenylyl Cyclase (AC) AC->PKA Activates (via cAMP)

Caption: Key signaling pathways that regulate TRPM8 activity.

References

Why am I seeing inconsistent results with TRPM8-IN-1?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when using TRPM8-IN-1, a known inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a small molecule inhibitor of the TRPM8 ion channel. It has a reported half-maximal inhibitory concentration (IC50) of less than 5 µM.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.

Q3: I am observing a weaker than expected inhibition of TRPM8 with this compound. What could be the issue?

A3: Weaker than expected inhibition can stem from several factors:

  • Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Conditions: The potency of TRPM8 modulators can be influenced by temperature, voltage, and the concentration of agonists used.

  • Cellular Factors: The expression level of TRPM8 in your cell system and the presence of regulatory molecules like PIP2 can affect inhibitor efficacy.

Q4: My results with this compound are not consistent across different experiments. What are the potential sources of variability?

A4: Inconsistent results are a common challenge in pharmacological studies of complex ion channels like TRPM8. Key sources of variability include:

  • Cell Passage Number and Density: TRPM8 expression and the cellular signaling environment can change with cell passage number and at different confluencies.

  • Agonist Concentration: The degree of inhibition by this compound may vary depending on the concentration of the agonist (e.g., menthol, icilin) used to activate the channel.

  • Fluctuations in Intracellular Signaling: As detailed in the troubleshooting guides, pathways involving PLC, PKC, and PIP2 levels can significantly modulate TRPM8 activity and, consequently, the apparent efficacy of inhibitors.

Troubleshooting Guides

Issue 1: High Variability in Calcium Imaging Assays

You are performing a fluorescent calcium imaging assay to measure TRPM8 inhibition by this compound, but the baseline fluorescence and the response to agonist/inhibitor are highly variable between wells and experiments.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.
Inconsistent Dye Loading Optimize dye concentration and incubation time. Ensure a consistent loading buffer composition and temperature for all wells. Wash cells gently to avoid cell detachment.
Fluctuations in Temperature TRPM8 is a cold-sensing ion channel, and its activity is highly sensitive to temperature changes. Use a temperature-controlled stage on your microscope or plate reader to maintain a stable temperature throughout the experiment.[1]
Agonist/Inhibitor Concentration Errors Prepare fresh dilutions of agonists and inhibitors for each experiment. Use calibrated pipettes and ensure thorough mixing.
DMSO Vehicle Effects High concentrations of DMSO can have off-target effects on cell membranes and other ion channels.[2][3][4] Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.1%).
Phototoxicity/Dye Bleaching Minimize exposure of cells to excitation light. Use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio.
Issue 2: Inconsistent Inhibition in Electrophysiology Experiments

In whole-cell patch-clamp recordings, the inhibitory effect of this compound on menthol- or cold-activated TRPM8 currents is inconsistent.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
"Rundown" of TRPM8 Currents TRPM8 channel activity can decrease over time in excised patches due to the loss of essential intracellular components like phosphatidylinositol 4,5-bisphosphate (PIP2).[3][5] Include PIP2 in your intracellular solution to maintain channel activity.
Variability in Intracellular Signaling The activity of TRPM8 is modulated by signaling pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC).[4][6] The activation state of these pathways can vary between cells. Consider including inhibitors of these pathways in your experimental design to reduce variability if they are not the focus of your study.
Changes in Intracellular pH The activation of TRPM8 by some agonists is sensitive to intracellular pH.[7] Ensure your intracellular solution is well-buffered to maintain a stable pH.
Incomplete Compound Washout If you are applying multiple concentrations of the inhibitor, ensure a complete washout between applications to avoid cumulative effects.
Voltage-Dependence of Inhibition The potency of some TRPM8 inhibitors can be voltage-dependent. Ensure you are measuring the inhibitory effect at a consistent holding potential.

Experimental Protocols

Calcium Imaging Protocol for TRPM8 Inhibition

This protocol is designed for measuring the inhibition of agonist-induced calcium influx by this compound in a cell line stably expressing human TRPM8 (e.g., HEK293 or CHO cells).

  • Cell Plating:

    • Seed TRPM8-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a physiological buffer (e.g., HBSS).

    • Aspirate the culture medium from the wells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells 2-3 times with the assay buffer to remove excess dye.

  • Compound Preparation and Application:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare the TRPM8 agonist (e.g., menthol or icilin) at the desired concentration.

    • Add the different concentrations of this compound to the respective wells and incubate for 10-15 minutes.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader or on a microscope equipped for calcium imaging.

    • Record baseline fluorescence for a short period.

    • Add the TRPM8 agonist to all wells and immediately start recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the control (agonist alone) to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Protocol for TRPM8 Inhibition

This protocol is for measuring the effect of this compound on TRPM8 currents in transfected HEK293 cells.

  • Cell Preparation:

    • Use HEK293 cells transiently or stably expressing TRPM8.

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH). To prevent current rundown, consider adding 10-20 µM PIP2 to the internal solution.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.

    • Hold the cell at a potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM menthol) to activate TRPM8 currents.

    • Once a stable baseline current is established, co-perfuse with the agonist and different concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve to determine the IC50.

Visualizations

TRPM8 Signaling Pathway and Points of Modulation

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) PLC->PKC Activates (via DAG) GPCR Gq-Coupled Receptor GPCR->PLC Activates PIP2->TRPM8 Required for activity Desensitization Channel Desensitization/ Inhibition PIP2->Desensitization Depletion leads to Agonist Agonist (e.g., Menthol, Cold) Agonist->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->GPCR Activate Ca_ion->PLC Activates Ca_ion->Desensitization PKC->TRPM8 Modulates/ Inhibits PKC->Desensitization PKA Protein Kinase A (PKA) PKA->TRPM8 Modulates/ Inhibits PKA->Desensitization

Caption: TRPM8 signaling and modulation points.

Experimental Workflow for Investigating Inconsistent Inhibition

Troubleshooting_Workflow start Inconsistent Results with this compound check_reagents Check Reagent Stability - Aliquot and store this compound properly - Prepare fresh agonist solutions start->check_reagents optimize_assay Optimize Assay Parameters - Cell density and passage number - Agonist concentration - Temperature control check_reagents->optimize_assay control_vehicle Control for Vehicle Effects - Titrate DMSO concentration - Keep final DMSO constant optimize_assay->control_vehicle stabilize_channel Stabilize TRPM8 Activity (Electrophysiology) - Add PIP2 to internal solution control_vehicle->stabilize_channel investigate_signaling Investigate Signaling Crosstalk - Use PLC/PKC inhibitors - Control intracellular pH and Ca²⁺ stabilize_channel->investigate_signaling validate_target Validate On-Target Effect - Use a structurally different TRPM8 inhibitor - siRNA knockdown of TRPM8 investigate_signaling->validate_target conclusion Consistent and Reliable Results validate_target->conclusion

Caption: Troubleshooting workflow for this compound.

References

Strategies to minimize cytotoxicity of TRPM8-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TRPM8-IN-1, a potent inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments, with a primary focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: For a novel compound like this compound, it is advisable to start with a broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM).[3] The provided IC50 of <5 µM can serve as a reference point for narrowing down the concentration range in your specific cell line and assay.[1]

Q3: How can I differentiate between on-target TRPM8 inhibition and off-target cytotoxic effects?

A3: To distinguish between on-target and off-target effects, consider the following strategies:

  • Use multiple cell lines: Test this compound in cell lines with varying or no expression of TRPM8. An effect observed only in TRPM8-expressing cells is more likely to be on-target.

  • Rescue experiments: If the observed phenotype is due to TRPM8 inhibition, it might be reversible by introducing a downstream effector of the TRPM8 pathway.

  • Use a structurally different TRPM8 inhibitor: If a different TRPM8 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[4]

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce TRPM8 expression. If the cells phenocopy the effects of this compound, it supports an on-target mechanism.[4]

Q4: What are the best practices for preparing this compound working solutions?

A4: To ensure reproducibility, follow these guidelines:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[3]

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.[3]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations

If you observe significant cell death even at the lowest concentrations of this compound, it could be due to several factors unrelated to the specific activity of the inhibitor.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[2][3]
Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment. Degradation products may be cytotoxic.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma), which can increase sensitivity to chemical treatments.
Incorrect Concentration Verify the calculations for your serial dilutions and the final concentration of this compound in the wells.
Issue 2: Inconsistent or Not Reproducible Results

Variability in your results can undermine the validity of your findings. The following steps can help improve reproducibility.

Possible Cause Recommended Solution
Assay Variability Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement procedures.[3]
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments, as this can influence the cellular response to the inhibitor.
Compound Handling Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Edge Effects in Plates To avoid "edge effects" in multi-well plates, consider not using the outermost wells for treatment and control groups. Fill these wells with sterile PBS or medium.[5]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of this compound

This protocol outlines a general workflow to identify the effective concentration range of this compound while monitoring for potential cytotoxicity.

1. Materials:

  • This compound

  • Cell line of interest (expressing TRPM8)

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.[6]

  • Treatment: Replace the medium in the wells with the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for a period relevant to your assay endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: TRPM8 Functional Assay - Calcium Flux

This protocol measures the inhibitory effect of this compound on TRPM8 channel activity by monitoring changes in intracellular calcium.

1. Materials:

  • TRPM8-expressing cells (e.g., HEK293-TRPM8)

  • This compound

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorometric imaging plate reader

2. Procedure:

  • Cell Seeding: Seed TRPM8-expressing cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Prepare a loading solution of a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with HBSS. Add solutions containing different concentrations of this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Reading: Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Add a TRPM8 agonist (e.g., menthol to a final concentration of 100 µM) to all wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the percentage of inhibition for each concentration of this compound by comparing the agonist-induced fluorescence increase in the presence of the inhibitor to the vehicle control.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
195 ± 3.8
589 ± 6.2
1075 ± 7.1
2552 ± 8.5
5023 ± 5.9
1008 ± 3.3

Table 2: Example IC50 Data for this compound Inhibition of Calcium Flux

AgonistIC50 of this compound (µM)
Menthol (100 µM)2.5
Icilin (1 µM)3.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilutions in Culture Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate add_treatment Add Compound/Controls to Cells seed_cells->add_treatment serial_dilution->add_treatment incubation Incubate (24-72h) add_treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data & Determine CC50 read_plate->analyze_data

Caption: Workflow for determining the cytotoxicity of this compound.

troubleshooting_workflow start Unexpected Cytotoxicity Observed check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls Appear Normal? check_controls->controls_ok investigate_assay Investigate Assay - Reagent stability - Plate reader settings controls_ok->investigate_assay No check_concentration Verify Compound Concentration & Dilutions controls_ok->check_concentration Yes conc_correct Concentration Correct? check_concentration->conc_correct recalculate Recalculate and Re-prepare Dilutions conc_correct->recalculate No check_cell_health Assess Baseline Cell Health & Contamination conc_correct->check_cell_health Yes cells_healthy Cells Healthy? check_cell_health->cells_healthy new_culture Start with a Fresh Culture of Cells cells_healthy->new_culture No off_target_screen Consider Off-Target Effects Screening cells_healthy->off_target_screen Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

signaling_pathway TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Signaling Downstream Signaling Ca_influx->Signaling Cellular_Response Cellular Response Signaling->Cellular_Response TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Agonist Agonist (e.g., Menthol) Agonist->TRPM8 Activates

Caption: Simplified TRPM8 signaling and point of inhibition.

References

Technical Support Center: Improving the Solubility of TRPM8-IN-1 for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize and use the TRPM8 inhibitor, TRPM8-IN-1, in their experiments. This guide includes frequently asked questions, a troubleshooting section, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (241.31 mM) with the aid of ultrasonication.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact the solubility of the compound.[1]

Q2: Can I use other solvents besides DMSO to dissolve this compound?

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This is often due to the final concentration of the compound exceeding its aqueous solubility or "solvent shock". To address this, you can try lowering the final concentration of the compound, performing serial dilutions, or ensuring the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) in your final experimental setup.[4]

Q4: What is the best way to store the this compound stock solution?

A4: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. This information is critical for preparing appropriate stock and working solutions for your experiments.

SolventConcentrationNotes
In Vitro
DMSO100 mg/mL (241.31 mM)Requires ultrasonication. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.03 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.03 mM)Results in a clear solution.[1]

Experimental Protocols

Here are detailed methodologies for preparing this compound solutions for both in vitro and in vivo experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a high-concentration stock solution of this compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.144 mg of this compound (Molecular Weight: 414.40 g/mol ).

  • Adding the Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolving the Compound: To aid dissolution, it is recommended to use an ultrasonic bath.[1] Sonicate the vial until the compound is completely dissolved. Gentle warming to 37°C can also help, but be cautious as this may degrade sensitive compounds.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes how to dilute the DMSO stock solution for use in cell culture experiments, minimizing solvent toxicity.

  • Pre-warm Media: Pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.

  • Intermediate Dilution (Optional but Recommended): To avoid "solvent shock" and precipitation, perform an intermediate dilution of your DMSO stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can first dilute the stock 1:10 in pre-warmed media to get a 1 mM intermediate solution.

  • Final Dilution: Slowly add the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of cell culture medium while gently stirring. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, you would add 10 µL of the intermediate solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Final Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Protocol 3: Preparation for In Vivo Experiments

Two common formulations for in vivo administration of this compound are provided below.[1]

Formulation 1: PEG300, Tween-80, and Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents in order, mixing after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation should yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Formulation 2: Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly. This formulation should also yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Troubleshooting Guide

Q: I've followed the protocol, but my compound still precipitates. What are the next steps?

A: If you are still observing precipitation, consider the following troubleshooting steps:

  • Lower the Stock Concentration: Try preparing a more dilute stock solution in DMSO.[4]

  • Serial Dilutions: Instead of a single dilution step, perform a series of smaller, serial dilutions into your final medium. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.

  • Gentle Agitation and Warming: Sometimes, a precipitate can be redissolved with gentle swirling or by warming the solution to 37°C. However, be mindful of the compound's stability at higher temperatures.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. While the datasheet for this compound does not specify pH sensitivity, this can be a factor for other poorly soluble molecules.

  • Use of Surfactants: For in vitro assays, very low concentrations of non-ionic surfactants like Pluronic F-68 can sometimes help maintain solubility without being overly toxic to cells. However, this should be tested carefully for its effects on your specific assay.

Signaling Pathway and Workflow Diagrams

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 channel, which is a sensor for cold temperatures and cooling agents like menthol.[6] Its activation leads to cation influx, primarily Ca2+ and Na+, resulting in cell depolarization.[7]

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Activation Depolarization Membrane Depolarization Action_Potential Action Potential Depolarization->Action_Potential Ca_Influx->Depolarization Sensation Sensation of Cold Action_Potential->Sensation TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibition

Caption: A diagram of the TRPM8 signaling pathway.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation.

Troubleshooting_Workflow Start Compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Solvent_Conc Is the organic solvent concentration >0.5%? Check_Concentration->Check_Solvent_Conc No Success Problem Resolved Lower_Concentration->Success Serial_Dilution Perform serial dilutions Check_Solvent_Conc->Serial_Dilution Yes Check_Temp Was the medium pre-warmed? Check_Solvent_Conc->Check_Temp No Serial_Dilution->Success Pre_Warm Pre-warm medium to 37°C Check_Temp->Pre_Warm No Consider_CoSolvents Consider co-solvents or surfactants (for in vivo) Check_Temp->Consider_CoSolvents Yes Pre_Warm->Success Consider_CoSolvents->Success

Caption: A workflow for troubleshooting compound precipitation.

References

Navigating the Challenges of TRPM8 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers working with Transient Receptor Potential Melastatin 8 (TRPM8) inhibitors. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome common pitfalls in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your research with TRPM8 inhibitors.

Q1: My TRPM8 inhibitor has poor solubility. How can I prepare my stock solutions and working dilutions effectively?

A1: Solubility is a common hurdle with many small molecule inhibitors. Here are several strategies to improve the dissolution of your TRPM8 inhibitor:

  • Solvent Selection: Most TRPM8 inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of your compound.[1]

  • Stock Solution Preparation:

    • For a 10 mM stock solution, you can often dissolve the compound in 100% DMSO.[1] Ultrasonic baths or gentle heating (e.g., to 37°C or 45°C) can aid in dissolution.[1][2]

    • Avoid repeated freeze-thaw cycles which can cause the compound to precipitate out of solution. Aliquot your stock solution and store at -20°C or -80°C for long-term stability.[1]

  • Preparing Working Dilutions:

    • Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the inhibitor to precipitate.

    • A recommended method is to perform serial dilutions in DMSO first to a lower concentration (e.g., 1 mM), and then add this to your final aqueous experimental buffer.[2]

    • For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil can be used in combination with DMSO to maintain solubility.[1] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q2: I am observing inconsistent results in my cell-based assays. Could my inhibitor be unstable in the experimental conditions?

A2: Yes, inhibitor stability can be a significant factor. Here’s how to troubleshoot this issue:

  • Solution Stability: Once diluted in aqueous media, some inhibitors can degrade or precipitate over time, especially at 37°C. It is advisable to prepare fresh working solutions for each experiment.

  • Metabolic Stability: If you are working with cell lines that have metabolic activity, your inhibitor could be modified or degraded. Consider using inhibitors with improved metabolic stability if this is a concern. Some studies specifically mention the development of inhibitors with enhanced metabolic stability.[3]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in your assay. Using low-adhesion plastics or pre-treating plates can sometimes mitigate this.

Q3: I suspect my TRPM8 inhibitor is causing off-target effects. How can I confirm this and what are the common off-targets?

A3: Off-target effects are a major pitfall, as several TRPM8 inhibitors have been shown to interact with other ion channels and receptors.[4]

  • Common Off-Targets: The most common off-targets for TRPM8 inhibitors are other TRP channels, such as TRPV1 and TRPA1.[3] Some compounds may also interact with other ion channels like sodium and calcium channels.[5]

  • Confirming Off-Target Activity:

    • Selectivity Profiling: Test your inhibitor against a panel of related ion channels (e.g., TRPV1, TRPA1, TRPC6) using the same functional assay (e.g., calcium imaging or patch-clamp).

    • Use of Multiple Inhibitors: Employ structurally different TRPM8 inhibitors to see if they produce the same biological effect. If they do, it is more likely that the effect is mediated by TRPM8.

    • TRPM8 Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to use TRPM8 knockout or knockdown cells or animals. The effect of the inhibitor should be absent in these models.

Q4: In my calcium imaging assay, the signal-to-noise ratio is low, or I see a high background signal. What can I do to optimize my assay?

A4: Calcium imaging assays are a primary tool for studying TRPM8, and their optimization is crucial for reliable data.

  • Low Signal-to-Noise Ratio:

    • Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their responsiveness.

    • Dye Loading: Optimize the concentration of your calcium-sensitive dye (e.g., Fura-2 AM) and the loading time and temperature. Incomplete de-esterification of the AM ester can lead to compartmentalization of the dye.

    • Agonist Concentration: Use an appropriate concentration of the TRPM8 agonist (e.g., menthol or icilin). For antagonists, you will typically use an EC50 or EC80 concentration of the agonist.

  • High Background Signal:

    • Basal Calcium Levels: High basal intracellular calcium can be due to cell stress. Ensure gentle handling of cells.

    • Autofluorescence: Some compounds are autofluorescent at the excitation/emission wavelengths of your calcium dye. Always run a control with the compound alone to check for this.

    • Wash Steps: Ensure adequate washing to remove extracellular dye, which can contribute to background fluorescence.

Q5: My patch-clamp recordings of TRPM8 currents are running down quickly in the whole-cell configuration. How can I get more stable recordings?

A5: Rundown of TRPM8 currents is a known issue in excised patches and can also occur in whole-cell recordings, suggesting the loss of essential intracellular components.

  • Essential Cytosolic Factors: TRPM8 activity is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7] The dialysis of the cytosol with the pipette solution in whole-cell configuration can lead to the loss of PIP2 and subsequent current rundown.

  • Improving Stability:

    • Include PIP2 in your pipette solution: Adding a low concentration of PIP2 (e.g., 10-25 µM) to your intracellular solution can help to maintain channel activity.[6]

    • Use the perforated patch technique: This configuration keeps the cytoplasm intact, preventing the washout of essential signaling molecules like PIP2.

    • Minimize recording time: Plan your experiments to acquire data as efficiently as possible after establishing the whole-cell configuration.

Quantitative Data Summary

The following table summarizes the potency of several common TRPM8 inhibitors. Note that IC50 values can vary depending on the experimental conditions (e.g., cell type, agonist used, temperature).

InhibitorTargetAssay TypeSpeciesIC50Reference
AMG-333TRPM8Calcium InfluxHuman13 nM[3][8]
AMG-333TRPM8Calcium InfluxRat30 nM[8]
BCTCTRPM8Calcium InfluxHuman~50 nM[9]
RQ-00434739TRPM8Not SpecifiedNot Specified14 nM[3]
KPR-5714TRPM8Not SpecifiedHuman25.3 nM[3]
Compound 37TRPM8Not SpecifiedNot Specified4.10 nM[3]
Oroxylin ATRPM8Calcium MobilizationNot Specified1.7 µM[3]
SesaminTRPM8Calcium MobilizationNot Specified9.79 µM[3]
AMTBTRPM8Calcium InfluxRat~0.22 µM[10]
PF-05105679TRPM8FLIPRNot Specified1173 nM[11]
Compound 16TRPM8Patch-clampRat50 nM[12]
Compound 41TRPM8Patch-clampNot Specified46 nM[13]
Compound 45TRPM8Patch-clampNot Specified83 nM[13]

Experimental Protocols

1. Calcium Imaging Assay for TRPM8 Antagonists

This protocol provides a general workflow for screening TRPM8 antagonists using a fluorescent plate reader-based calcium mobilization assay.

  • Cell Culture: Plate HEK293 cells stably expressing TRPM8 in black, clear-bottom 96-well plates and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells gently with the salt solution to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of your TRPM8 inhibitor in the salt solution.

    • Add the inhibitor dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include vehicle (e.g., DMSO) and positive control (a known TRPM8 antagonist) wells.

  • Signal Measurement:

    • Place the plate in a fluorescent plate reader (e.g., FlexStation).

    • Set the instrument to record fluorescence at the appropriate wavelengths for your chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Establish a stable baseline reading for each well.

    • Add a pre-determined concentration (e.g., EC80) of a TRPM8 agonist (e.g., menthol or icilin) to all wells simultaneously using the instrument's integrated fluidics.

    • Continue recording the fluorescence signal for several minutes to capture the full response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence for single-wavelength dyes.

    • Determine the peak response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Inhibitors

This protocol outlines the steps for evaluating the effect of TRPM8 inhibitors on ion channel currents.

  • Cell Preparation: Use cells heterologously expressing TRPM8 (e.g., HEK293) plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH). For more stable recordings, 10-25 µM PIP2 can be included.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

  • Compound Application:

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM menthol) to activate TRPM8 currents.

    • Once a stable agonist-evoked current is achieved, co-perfuse with the agonist and the desired concentration of the TRPM8 inhibitor.

    • Observe the inhibition of the TRPM8 current.

  • Data Analysis:

    • Measure the peak outward current (e.g., at +80 mV) or the current at a specific negative potential.

    • Calculate the percentage of inhibition caused by the antagonist compared to the agonist-alone response.

    • To determine the IC50, apply a range of inhibitor concentrations and plot the percent inhibition against the concentration.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response cluster_downstream Downstream Signaling Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC PLC Activation Ca_Influx->PLC Gene_Transcription Gene Transcription (e.g., AP-1) Ca_Influx->Gene_Transcription Na_Influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis PKC_Activation PKC Activation PLC->PKC_Activation PIP2_Hydrolysis->TRPM8 Negative Feedback Inhibitor TRPM8 Inhibitor Inhibitor->TRPM8

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

Experimental Workflow for Screening TRPM8 Inhibitors

TRPM8_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Calcium Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy Cutoffs) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Secondary_Assay Secondary Assay (e.g., Patch-Clamp Electrophysiology) Dose_Response->Secondary_Assay Selectivity_Screen Selectivity Screening (vs. TRPV1, TRPA1, etc.) Secondary_Assay->Selectivity_Screen Lead_Candidate Lead Candidate Identification Selectivity_Screen->Lead_Candidate Selective Non_Selective Non-Selective / Off-Target Hits Selectivity_Screen->Non_Selective Non-selective

Caption: A typical workflow for the screening and validation of TRPM8 inhibitors.

Troubleshooting Logic for a Calcium Imaging Experiment

Calcium_Assay_Troubleshooting Start Problem with Calcium Assay No_Response No Response to Agonist? Start->No_Response High_Background High Background Signal? Start->High_Background Low_Signal Low Signal-to-Noise? Start->Low_Signal Check_Cells Check Cell Health & TRPM8 Expression No_Response->Check_Cells Yes Check_Agonist Check Agonist Concentration & Potency No_Response->Check_Agonist Yes Check_Dye Check Dye Loading Protocol No_Response->Check_Dye Yes Check_Wash Optimize Wash Steps High_Background->Check_Wash Yes Check_Compound_Fluorescence Test for Compound Autofluorescence High_Background->Check_Compound_Fluorescence Yes Check_Cell_Health2 Assess Cell Viability / Stress High_Background->Check_Cell_Health2 Yes Optimize_Dye Optimize Dye Concentration & Loading Time Low_Signal->Optimize_Dye Yes Optimize_Agonist Optimize Agonist Concentration Low_Signal->Optimize_Agonist Yes Check_Instrument Check Instrument Settings (Gain, etc.) Low_Signal->Check_Instrument Yes

Caption: A decision tree for troubleshooting common calcium imaging assay issues.

References

Refining experimental protocols for TRPM8-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRPM8-IN-1, a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel, with an IC50 of less than 5 μM.[1][2] TRPM8 is a non-selective cation channel that is permeable to Ca2+ and is activated by cold temperatures (below 26°C) and cooling agents like menthol.[3][4] By inhibiting this channel, this compound blocks the influx of cations, including Ca2+, that would normally occur upon channel activation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][2][5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (241.31 mM).[1] For in vivo experiments, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil can be used to achieve a clear solution at ≥ 2.5 mg/mL.[1][2]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound on TRPM8 activity in my assay.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The reported IC50 is <5 μM, so a concentration in this range or slightly higher should be effective.[1][2] Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.

  • Possible Cause 2: Poor solubility or precipitation in aqueous media.

    • Solution: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous assay buffers. Visually inspect your final solution for any precipitate. If precipitation is suspected, consider using a vehicle that includes solubilizing agents like PEG300 or Tween-80, as suggested for in vivo formulations.[1][2] Sonication may also aid in dissolution.

  • Possible Cause 3: Instability of the compound.

    • Solution: Ensure that the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage.[1][2][5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

Problem 2: I am observing high background signal or off-target effects in my experiments.

  • Possible Cause 1: Non-specific binding.

    • Solution: While this compound is designed as a TRPM8 inhibitor, high concentrations may lead to off-target effects. It is crucial to include proper controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound) and, if possible, a negative control compound with a similar chemical structure but no activity against TRPM8.

  • Possible Cause 2: Effects on other TRP channels.

    • Solution: The selectivity of this compound against other TRP channels like TRPV1 and TRPA1 should be considered, especially if your experimental system expresses these channels. If off-target effects are suspected, you can test the effect of this compound in the presence of specific agonists for other TRP channels.

Problem 3: I am seeing variability in my results between experiments.

  • Possible Cause 1: Inconsistent compound preparation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. Ensure thorough mixing and avoid precipitation.

  • Possible Cause 2: Fluctuations in experimental conditions.

    • Solution: TRPM8 channel activity is sensitive to temperature.[3][4] Maintain a consistent temperature throughout your experiments. Other factors like pH can also influence TRPM8 activity, so ensure your buffers are consistent.[4]

Quantitative Data

Table 1: Inhibitory Potency of this compound

CompoundTargetAssay TypeIC50Reference
This compoundTRPM8Not specified< 5 μM[1][2]

Table 2: Solubility of this compound

SolventConcentrationObservationsReference
DMSO100 mg/mL (241.31 mM)Ultrasonic recommended[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.03 mM)Clear solution[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.03 mM)Clear solution[1]

Experimental Protocols

Calcium Imaging Assay for TRPM8 Inhibition

This protocol is a general guideline for assessing the inhibitory effect of this compound on menthol-induced calcium influx in a cell line expressing TRPM8.

  • Cell Preparation:

    • Plate cells expressing TRPM8 (e.g., HEK293 or CHO cells) onto black, clear-bottom 96-well plates.

    • Culture cells overnight to allow for adherence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[6]

    • Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.

  • Compound Incubation:

    • Prepare dilutions of this compound in the assay buffer.

    • Add the this compound dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.

  • Stimulation and Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add a TRPM8 agonist, such as menthol (typically in the 10-100 µM range), to the wells to stimulate calcium influx.

    • Immediately begin recording the change in fluorescence over time. The influx of calcium will cause an increase in the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline in response to the agonist.

    • Compare the response in wells treated with this compound to the vehicle-treated wells to determine the percent inhibition.

    • If a dose-response was performed, plot the percent inhibition against the concentration of this compound to calculate the IC50 value.

Patch-Clamp Electrophysiology for TRPM8 Inhibition

This protocol provides a general workflow for measuring the effect of this compound on TRPM8 channel currents.

  • Cell Preparation:

    • Use cells expressing TRPM8 suitable for patch-clamp recording.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane to establish a whole-cell recording configuration.

  • Recording Baseline Currents:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Record baseline TRPM8 currents. These can be elicited by applying a voltage ramp or step protocol, or by applying a TRPM8 agonist like menthol.

  • Application of this compound:

    • Perfuse the cell with a solution containing the desired concentration of this compound.

    • Allow sufficient time for the inhibitor to take effect.

  • Recording Inhibited Currents:

    • Apply the same voltage protocol or agonist stimulation as in the baseline recording.

    • Record the TRPM8 currents in the presence of the inhibitor.

  • Data Analysis:

    • Measure the amplitude of the TRPM8 currents before and after the application of this compound.

    • Calculate the percentage of current inhibition.

    • Perform these measurements at various concentrations of the inhibitor to generate a dose-response curve and determine the IC50.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Depolarization Membrane Depolarization TRPM8->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition by this compound.

Experimental_Workflow prep 1. Prepare TRPM8-expressing cells load 2. Load with Ca²⁺ indicator dye (for calcium assays) prep->load pre_incubate 3. Pre-incubate with this compound or Vehicle Control load->pre_incubate stimulate 4. Stimulate with TRPM8 Agonist (e.g., Menthol) pre_incubate->stimulate measure 5. Measure Response (Fluorescence or Current) stimulate->measure analyze 6. Analyze Data & Calculate Inhibition measure->analyze

Caption: General experimental workflow for testing this compound efficacy.

Troubleshooting_Tree start No/Low Inhibition Observed solubility Is the compound fully dissolved? start->solubility solubility_yes Yes solubility->solubility_yes Yes solubility_no No solubility->solubility_no No concentration Is the concentration optimal? concentration_yes Yes concentration->concentration_yes Yes concentration_no No concentration->concentration_no No stability Is the compound stable? stability_yes Yes stability->stability_yes Yes stability_no No stability->stability_no No solubility_yes->concentration solubility_solution Action: Use solubilizing agents (e.g., Tween-80) or sonicate. solubility_no->solubility_solution concentration_yes->stability concentration_solution Action: Perform a dose-response curve to find optimal concentration. concentration_no->concentration_solution other_issues Consider other issues: Assay conditions, cell health. stability_yes->other_issues stability_solution Action: Use fresh stock, avoid freeze-thaw cycles, store properly. stability_no->stability_solution

References

Technical Support Center: Ensuring Complete Inhibition of TRPM8 with TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TRPM8-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the complete and effective inhibition of the TRPM8 channel in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily known as the body's principal cold sensor. When activated by cold temperatures or agonists like menthol and icilin, TRPM8 allows the influx of cations (primarily Ca²⁺ and Na⁺), leading to membrane depolarization and the sensation of cold. This compound, a tetrahydroisoquinoline derivative, acts as an antagonist, blocking the channel and preventing this ion influx.

Q2: What is the potency of this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been reported to be less than 5 µM. However, for complete inhibition, a higher concentration is required.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Incomplete or no inhibition of TRPM8 activity.

Possible Cause Recommended Solution
Insufficient Concentration The IC50 value (<5 µM) is the concentration required to inhibit 50% of the channel's activity. To achieve complete or near-complete inhibition, a concentration of at least 5-10 times the IC50 is generally recommended. Perform a dose-response curve in your specific experimental system to determine the optimal concentration for complete inhibition.
Inadequate Pre-incubation Time The inhibitor needs sufficient time to bind to the TRPM8 channel. A pre-incubation time of 10-30 minutes with this compound before agonist application is a good starting point. Optimize this time for your cell type and experimental conditions.
Compound Degradation Ensure that this compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a stable stock for each experiment.
Low TRPM8 Expression in the Cellular Model Confirm the expression of functional TRPM8 channels in your cell line or primary cells using techniques like qPCR, Western blot, or by observing a robust response to a known TRPM8 agonist (e.g., menthol or icilin).
Experimental Conditions The activity of TRPM8 and its inhibitors can be influenced by temperature and pH. Ensure that your experimental buffer and conditions are within the optimal range for TRPM8 activity (e.g., physiological pH).

Issue 2: Observed off-target effects.

Possible Cause Recommended Solution
Non-specific Binding While this compound is designed to be selective, high concentrations may lead to off-target effects. Use the lowest effective concentration that provides complete TRPM8 inhibition.
Interaction with Other Ion Channels To confirm that the observed effects are specific to TRPM8 inhibition, include appropriate controls. This can include using a structurally different TRPM8 antagonist or testing the effect of this compound on cells that do not express TRPM8. Consider performing a broader ion channel screening panel to identify potential off-target interactions.

Issue 3: Cytotoxicity observed in the cell-based assay.

Possible Cause Recommended Solution
High Concentration of this compound or DMSO High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells. Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line and experimental duration. Always include a vehicle control (DMSO alone) in your experiments.
Prolonged Incubation Long-term exposure to the inhibitor may induce cytotoxicity. Optimize the incubation time to be the minimum required for complete inhibition.

Quantitative Data Summary

Parameter Value Reference
IC50 < 5 µM[1]
Solubility Soluble in DMSO[1]
Storage (Solid) -20°C[1]
Storage (Stock in DMSO) -20°C (1 month), -80°C (6 months)[1]

Key Experimental Protocols

Protocol for Confirming Complete TRPM8 Inhibition using Calcium Imaging

This protocol is designed to verify the complete blockade of TRPM8 channels by this compound in a cell-based calcium influx assay.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293-TRPM8)

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating: Seed TRPM8-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, wash the cells with HBSS and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Pre-incubation: Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor). Incubate for 10-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using the plate reader.

  • Agonist Application: Add a saturating concentration of a TRPM8 agonist (e.g., 100 µM Menthol or 10 µM Icilin) to all wells simultaneously using an automated dispenser if available.

  • Fluorescence Measurement: Immediately start measuring the fluorescence signal for a period of 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence (agonist-induced response) for each well. Complete inhibition is achieved at the concentration of this compound where the agonist-induced calcium influx is completely abolished and is indistinguishable from the vehicle control.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol determines the potential cytotoxic effects of this compound on your cells.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help determine the maximum non-toxic concentration of this compound.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Confirming Complete Inhibition start Seed TRPM8-expressing cells dye Load with Calcium Dye start->dye wash1 Wash dye->wash1 inhibitor Pre-incubate with this compound wash1->inhibitor baseline Measure Baseline Fluorescence inhibitor->baseline agonist Add TRPM8 Agonist baseline->agonist measure Measure Fluorescence agonist->measure analysis Analyze Data for Inhibition measure->analysis

Workflow for confirming complete TRPM8 inhibition.

G cluster_pathway TRPM8 Signaling Pathway and Inhibition TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Block Blockage Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensation Sensation of Cold Depolarization->Sensation Block->Ca_Influx

Simplified TRPM8 signaling and point of inhibition.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Inhibition start Incomplete Inhibition Observed check_conc Is the inhibitor concentration high enough (5-10x IC50)? start->check_conc increase_conc Increase this compound Concentration check_conc->increase_conc No check_time Is the pre-incubation time sufficient (10-30 min)? check_conc->check_time Yes end Re-run Experiment increase_conc->end increase_time Increase Pre-incubation Time check_time->increase_time No check_expression Is TRPM8 expression confirmed and robust? check_time->check_expression Yes increase_time->end validate_expression Validate TRPM8 Expression (qPCR, WB, agonist response) check_expression->validate_expression No check_compound Is the compound stock fresh and properly stored? check_expression->check_compound Yes validate_expression->end new_stock Prepare Fresh Stock Solution check_compound->new_stock No check_compound->end Yes new_stock->end

A logical approach to troubleshooting incomplete inhibition.

References

Technical Support Center: Overcoming Challenges in Patch Clamp Recordings with TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing patch clamp recordings using the TRPM8 inhibitor, TRPM8-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] The TRPM8 channel is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[2][3] this compound exerts its effect by blocking the flow of ions through the TRPM8 channel, thereby inhibiting its function. It has a reported IC50 of less than 5 µM.[1]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvent should I dissolve this compound for patch clamp experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final working concentration in the external (bath) solution.

Q4: What is the recommended working concentration of this compound?

A4: The effective concentration can vary between cell types and experimental conditions. A concentration range of 1-10 µM is a good starting point for most applications, based on its IC50 of < 5 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How can I activate TRPM8 channels in my patch clamp experiments before applying this compound?

A5: TRPM8 channels can be activated by various stimuli, including:

  • Cold temperatures: Lowering the temperature of the external solution to below 25-28°C.[3]

  • Chemical agonists: Applying agonists such as menthol (100-500 µM) or icilin (1-10 µM).

Troubleshooting Guide

This guide addresses common issues encountered during patch clamp recordings with this compound.

Problem Potential Cause Suggested Solution
Unstable gigaseal formation High concentration of DMSO in the final solution affecting membrane integrity.Ensure the final DMSO concentration in the external solution is low, ideally ≤ 0.1%. Prepare a high-concentration stock of this compound in DMSO and perform serial dilutions.
Precipitation of this compound in the aqueous external solution.Visually inspect the final solution for any precipitates. If precipitation occurs, try preparing a fresh dilution or slightly increasing the final DMSO concentration (while staying below toxic levels). Sonication of the stock solution before dilution may also help.
No or weak inhibition of TRPM8 current Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.
Degradation of this compound.Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained.
Rundown of TRPM8 channel activity.TRPM8 channel activity can decrease over time in the whole-cell configuration due to the washout of intracellular components like PIP2.[4] Establish a stable baseline of TRPM8 activity with your chosen agonist before applying this compound. Consider using the perforated patch technique to preserve the intracellular environment.
Inconsistent or drifting baseline currents after this compound application Non-specific effects of this compound or the vehicle (DMSO).Apply the vehicle (DMSO at the same final concentration) alone to a cell to check for any effects on baseline currents. If the vehicle has an effect, this needs to be accounted for in the analysis.
Off-target effects of this compound on other ion channels in the cell.Perform control experiments on untransfected cells (or cells not expressing TRPM8) to assess the effect of this compound on endogenous currents.
Slow onset or washout of inhibition Hydrophobic nature of this compound causing it to partition into the cell membrane or perfusion tubing.Allow for a longer application and washout period. Ensure your perfusion system is efficient and has minimal dead volume.

Experimental Protocols

Preparation of Solutions
Solution Composition
External (Bath) Solution 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.
Internal (Pipette) Solution 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA. Adjusted to pH 7.2 with KOH.
This compound Stock Solution 10 mM this compound in 100% DMSO.

Note: These are standard solutions and may need to be optimized for your specific cell type.

Whole-Cell Patch Clamp Protocol for Testing this compound
  • Cell Preparation: Plate HEK293 cells stably or transiently expressing TRPM8 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV and record a stable baseline current for 2-3 minutes.

  • TRPM8 Activation: Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM menthol) to elicit a stable inward current.

  • Application of this compound: Once a stable agonist-evoked current is established, co-perfuse with the agonist and the desired concentration of this compound. Record the current until a new steady-state is reached, indicating the inhibitory effect.

  • Washout: Perfuse the cell with the agonist-containing solution alone to observe the washout of the inhibitory effect.

  • Control Experiment: In a separate cell, after establishing a stable agonist-induced current, apply the vehicle (external solution with the same final concentration of DMSO used for this compound) to control for any solvent effects.

Visualizations

TRPM8 Signaling Pathways

Several intracellular signaling pathways modulate the activity of the TRPM8 channel. Understanding these pathways is crucial for interpreting experimental results, as they can influence channel activity and the apparent efficacy of inhibitors.

TRPM8_Signaling cluster_activation Activation cluster_inhibition Inhibition Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 PIP2 PIP2 PIP2->TRPM8 Required for gating Gq_GPCR Gq-coupled GPCR PLC PLC Gq_GPCR->PLC PLC->PIP2 Hydrolysis PKC PKC PLC->PKC Activation (via DAG) PKC->TRPM8 Phosphorylation TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Direct Block Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization

Caption: Key signaling pathways modulating TRPM8 channel activity.

Experimental Workflow for Testing this compound

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of this compound on agonist-induced TRPM8 currents in a whole-cell patch clamp recording.

Experimental_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare TRPM8-expressing cells Pipette_Prep Prepare patch pipette with internal solution Recording_Setup Mount coverslip and perfuse with external solution Seal Form Gigaseal Recording_Setup->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Stable Baseline (-60 mV) Whole_Cell->Baseline Activate Apply TRPM8 Agonist (e.g., Menthol) Baseline->Activate Inhibit Apply this compound + Agonist Activate->Inhibit Washout Washout with Agonist only Inhibit->Washout Measure_Current Measure current amplitudes Washout->Measure_Current Calculate_Inhibition Calculate % inhibition Measure_Current->Calculate_Inhibition Dose_Response Construct dose-response curve Calculate_Inhibition->Dose_Response

Caption: Workflow for whole-cell patch clamp analysis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during your experiment.

Troubleshooting_Logic Start Start Experiment Seal_Formation Stable Gigaseal? Start->Seal_Formation Whole_Cell Stable Whole-Cell? Seal_Formation->Whole_Cell Yes Troubleshoot_Seal Check pipette, solutions, cell health Seal_Formation->Troubleshoot_Seal No Agonist_Response Agonist Elicits Current? Whole_Cell->Agonist_Response Yes Troubleshoot_WC Check for rundown, adjust suction Whole_Cell->Troubleshoot_WC No Inhibition This compound Inhibits Current? Agonist_Response->Inhibition Yes Troubleshoot_Agonist Check agonist concentration/potency, channel expression Agonist_Response->Troubleshoot_Agonist No Success Successful Experiment Inhibition->Success Yes Troubleshoot_Inhibitor Check this compound concentration/stability, vehicle effects Inhibition->Troubleshoot_Inhibitor No Troubleshoot_Seal->Seal_Formation Troubleshoot_WC->Whole_Cell Troubleshoot_Agonist->Agonist_Response Troubleshoot_Inhibitor->Inhibition

Caption: Decision tree for troubleshooting patch clamp experiments.

References

Technical Support Center: Validating TRPM8-IN-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers validating the activity of a new batch of TRPM8-IN-1, a selective inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the TRPM8 channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. When activated, it allows the influx of cations such as calcium (Ca2+) and sodium (Na+), leading to membrane depolarization and the sensation of cold. This compound blocks this channel, preventing ion influx and subsequent cellular responses.

Q2: What are the primary applications for this compound in research?

A2: this compound is primarily used in research to study the physiological and pathophysiological roles of the TRPM8 channel. This includes investigating its involvement in pain, inflammation, and cancer.

Q3: What quality control measures are recommended for a new batch of this compound?

A3: For each new batch, it is crucial to verify the identity, purity, and activity of the compound. Identity and purity can be assessed using techniques like mass spectrometry and HPLC. The biological activity should be validated through in vitro experiments, such as a functional assay measuring the inhibition of TRPM8 channel activation.

Troubleshooting Guide

Issue 1: No inhibition of TRPM8 activity is observed.

Possible Cause Recommended Solution
Incorrect Compound Concentration Verify the calculations for your dilutions. Prepare fresh dilutions from the stock solution.
Compound Insolubility Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffer. Visually inspect for precipitation.
Degraded Compound Check the recommended storage conditions and expiration date. If improperly stored, the compound may have degraded.
Low TRPM8 Expression in Cells Confirm TRPM8 expression levels in your cell line using qPCR or Western blot.
Inactive New Batch If all other factors are ruled out, the new batch of the inhibitor may be inactive. Contact the supplier for a replacement or further analysis.

Issue 2: High variability in experimental results.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of your microplate.
Temperature Fluctuations Maintain a stable temperature during the experiment, as TRPM8 is sensitive to cold.
Inconsistent Compound/Agonist Addition Use automated liquid handling for precise and consistent addition of compounds and agonists.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature changes.

Experimental Protocols

1. Validating this compound Activity using a Calcium Imaging Assay

This protocol describes how to validate the inhibitory activity of a new batch of this compound by measuring its ability to block menthol-induced calcium influx in a TRPM8-expressing cell line (e.g., HEK293-TRPM8).

Materials:

  • HEK293 cells stably expressing human TRPM8

  • This compound (new batch)

  • Menthol (TRPM8 agonist)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplate

Protocol:

  • Cell Seeding: Seed HEK293-TRPM8 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Add Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add a solution of menthol to all wells to activate the TRPM8 channels and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

A new, active batch of this compound should produce a concentration-dependent inhibition of the menthol-induced calcium influx. The calculated IC50 value should be comparable to previously validated batches.

Parameter Expected Value
This compound IC50 Consistent with previous batches (e.g., in the low nanomolar range)
Maximal Inhibition >90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed TRPM8-expressing cells load_dye 2. Load cells with Fluo-4 AM seed_cells->load_dye prep_compound 3. Prepare this compound dilutions load_dye->prep_compound incubate_compound 4. Incubate cells with this compound prep_compound->incubate_compound measure_fluorescence 5. Add menthol and measure Ca2+ influx incubate_compound->measure_fluorescence analyze_data 6. Calculate IC50 value measure_fluorescence->analyze_data validate_batch 7. Compare with previous batches analyze_data->validate_batch trpm8_pathway cluster_membrane Cell Membrane trpm8 TRPM8 Channel ca_influx Ca2+ Influx trpm8->ca_influx menthol Menthol / Cold menthol->trpm8 activates trpm8_in1 This compound trpm8_in1->trpm8 inhibits depolarization Membrane Depolarization ca_influx->depolarization cold_sensation Cold Sensation depolarization->cold_sensation

Technical Support Center: Interpreting Unexpected Data from TRPM8-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving TRPM8-IN-1, a potent TRPM8 channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with a reported half-maximal inhibitory concentration (IC50) of less than 5 µM.[1] It is designed to block the influx of cations, primarily Ca2+ and Na+, through the TRPM8 channel, which is typically activated by cold temperatures (below 26°C) and cooling agents like menthol.[2][3]

Q2: What are the known off-target effects of TRPM8 inhibitors?

A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, some TRPM8 antagonists have been reported to cause unexpected sensations of heat in clinical trials.[4][5] This paradoxical effect is an important consideration during in vivo studies. Researchers should also consider the complex regulatory network of TRPM8, which involves signaling molecules like PIP2, PLC, and PKC, as potential sources of indirect or off-target effects.[6][7][8]

Q3: My this compound treatment shows variable or no inhibition of menthol-induced calcium influx. What could be the cause?

A3: Several factors could contribute to this issue:

  • Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your experimental buffer. Poor solubility can lead to a lower effective concentration.

  • Cell Health and TRPM8 Expression: Confirm that the cells used have a high level of functional TRPM8 expression. Low or variable expression will result in inconsistent responses.

  • Assay Conditions: The concentration of the TRPM8 agonist (e.g., menthol), incubation times, and temperature can all influence the inhibitory effect of this compound.

  • PIP2 Depletion: The activity of TRPM8 is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2).[2][7] If your experimental conditions lead to PIP2 depletion, TRPM8 activity will be reduced, which could mask the inhibitory effect of your compound.

Q4: I am observing unexpected changes in cell viability or proliferation after treatment with this compound. Is this a known effect?

A4: The role of TRPM8 in cell proliferation and viability is complex and appears to be cell-type dependent.

  • In some cancer cell lines, such as prostate cancer, TRPM8 expression has been linked to cell survival, and its inhibition can lead to decreased viability.[3][9][10]

  • Conversely, in other contexts, TRPM8 activation has been shown to suppress cell viability.[11]

  • In esophageal cancer cells, TRPM8 has been found to promote proliferation.[12] Therefore, the effect of this compound on cell viability and proliferation should be interpreted in the context of the specific cell line being studied.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Calcium Imaging Assays
Potential Cause Troubleshooting Steps
Cellular Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range. High passage numbers can lead to altered protein expression and signaling.
Inconsistent Agonist Concentration Prepare fresh agonist (e.g., menthol) dilutions for each experiment from a concentrated stock. Verify the final concentration is accurate.
Variable Incubation Times Standardize the incubation time for both the this compound and the agonist.
Temperature Fluctuations TRPM8 is a cold-sensing channel.[3] Maintain a consistent temperature during the assay, as fluctuations can alter channel activity.
Calcium Dye Loading Issues Optimize dye loading concentration and incubation time to ensure consistent and robust signal-to-noise ratio.
Issue 2: Unexpected Electrophysiological Recordings
Potential Cause Troubleshooting Steps
Poor Seal Quality in Patch-Clamp Ensure a high-resistance seal (>1 GΩ) to minimize leak currents and obtain accurate measurements of channel activity.
Voltage-Dependent Effects TRPM8 gating is voltage-dependent.[13][14] Use a consistent voltage protocol and consider that this compound's inhibitory action might be voltage-dependent.
Channel Desensitization Prolonged exposure to agonists can cause TRPM8 desensitization, which is mediated by Ca2+ influx and subsequent signaling cascades.[7] Apply agonists for short durations and allow for sufficient washout periods.
Presence of Other Ion Channels The cell system may express other ion channels that are sensitive to your experimental conditions. Use specific blockers for other channels if necessary to isolate the TRPM8-mediated currents.

Data Presentation

Table 1: this compound Dose-Response Data (Example)
Concentration (µM)% Inhibition of Menthol-Induced Ca2+ Influx (Mean ± SD)
0.015.2 ± 1.5
0.125.8 ± 3.2
148.9 ± 4.1
585.3 ± 2.8
1095.1 ± 1.9
Table 2: Standard Ion Concentrations for Electrophysiology Buffers
Solution Component Concentration (mM)
External NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Internal KCl140
MgCl22
EGTA10
HEPES10
ATP2

Experimental Protocols

Calcium Imaging Protocol
  • Cell Culture: Plate TRPM8-expressing cells (e.g., HEK293-TRPM8) onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at a controlled temperature.

  • Baseline Measurement: Measure baseline fluorescence using a plate reader equipped for fluorescence detection.

  • Agonist Stimulation: Add a TRPM8 agonist (e.g., menthol) to induce calcium influx and immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the change in fluorescence over baseline for each well. Normalize the data to the positive control (agonist alone) and negative control (vehicle) to determine the percent inhibition.

Whole-Cell Patch-Clamp Electrophysiology Protocol
  • Cell Preparation: Use TRPM8-expressing cells cultured on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with external buffer solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal buffer solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit currents.

  • Compound Application: Perfuse the chamber with a solution containing this compound and repeat the voltage protocol.

  • Agonist Application: Co-apply a TRPM8 agonist with this compound to assess the inhibitory effect on agonist-evoked currents.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_inhibitors Inhibitors cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Depolarization Depolarization TRPM8->Depolarization PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR Gq-Coupled Receptor GPCR->PLC Activates PIP2->TRPM8 Required for activity DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Agonist GPCR Agonist Agonist->GPCR Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates PKC->TRPM8 Inhibits/ Desensitizes DAG->PKC Activates

Caption: TRPM8 signaling pathway and points of modulation.

Experimental_Workflow start Hypothesis: This compound inhibits TRPM8 cell_culture Culture TRPM8-expressing cells start->cell_culture primary_screen Primary Screen: Calcium Imaging Assay cell_culture->primary_screen dose_response Dose-Response Curve (Determine IC50) primary_screen->dose_response secondary_screen Secondary Screen: Electrophysiology dose_response->secondary_screen viability_assay Functional Outcome: Cell Viability/Proliferation Assay secondary_screen->viability_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis conclusion Conclusion on this compound Efficacy and Effects data_analysis->conclusion

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree start Unexpected Result with this compound q_inhibition Is the lack of inhibition the issue? start->q_inhibition q_off_target Are there unexpected cellular effects? start->q_off_target q_inhibition->q_off_target No check_compound Verify Compound: Solubility, Stability, Concentration q_inhibition->check_compound Yes check_viability Assess Cell Viability/Toxicity: (e.g., MTT, LDH assay) q_off_target->check_viability Yes check_cells Verify Cells: TRPM8 Expression, Health, Passage # check_compound->check_cells check_assay Verify Assay: Agonist Conc., Temp., Controls check_cells->check_assay check_pathway Investigate Signaling Pathways: (e.g., Western blot for p-ERK) check_viability->check_pathway literature Consult Literature for Similar Phenotypes with other TRPM8 modulators check_pathway->literature

Caption: Troubleshooting decision tree for unexpected data.

References

Best practices for long-term storage of TRPM8-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and experimental use of TRPM8-IN-1, a potent inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

Q1: How should I store the solid (powder) form of this compound for long-term stability?

A: For optimal long-term stability, the solid form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1]

Q2: I have dissolved this compound in a solvent. What are the recommended storage conditions for the stock solution?

A: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, keep these aliquots at -80°C for up to six months.[1] For shorter-term use, storage at -20°C is viable for up to one month.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 100 mg/mL.[1] It is critical to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A: If you observe precipitation or cloudiness, gentle warming or sonication can help redissolve the compound.[1][2][3] For cell culture experiments, it is advisable to pre-warm both the stock solution and the media to 37°C before final dilution to prevent precipitation.[3]

Q5: How can I minimize degradation of my this compound stock solution?

A: To prevent degradation, aliquot the stock solution into single-use volumes and store it at the recommended temperature (-80°C for long-term).[1][4] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

Section 2: Troubleshooting Guides

Q1: I am not observing the expected inhibition of TRPM8 channels in my in vitro assay. What are the potential causes?

A: Several factors could contribute to a lack of inhibitory effect. Follow this troubleshooting workflow to diagnose the issue:

G start No Inhibition Observed compound_prep Compound Preparation Issue? start->compound_prep assay_setup Assay Condition Issue? start->assay_setup cell_health Biological System Issue? start->cell_health check_solubility Was the compound fully dissolved? (Check for precipitate) compound_prep->check_solubility check_storage Was the stock solution stored correctly? (Check temp & freeze/thaw cycles) compound_prep->check_storage check_age Is the stock solution within its stability period? (-80°C ≤ 6 months) compound_prep->check_age check_concentration Is the final concentration of This compound correct? assay_setup->check_concentration check_incubation Was the pre-incubation time with the inhibitor sufficient? assay_setup->check_incubation check_agonist Is the TRPM8 agonist (e.g., menthol, icilin) working correctly? assay_setup->check_agonist check_expression Do the cells have sufficient TRPM8 expression? cell_health->check_expression check_viability Are the cells healthy and viable? cell_health->check_viability

Caption: Troubleshooting workflow for failed this compound experiments.

Q2: I'm preparing this compound for an in vivo study and it's precipitating. How can I improve solubility?

A: Standard saline or aqueous buffers are not suitable for this compound. Co-solvents are required for in vivo formulations. Two common, validated protocols are:

  • PEG300/Tween-80 Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Corn Oil Formulation: A solution of 10% DMSO and 90% Corn Oil.[1][5]

Always prepare these formulations fresh and mix thoroughly at each step to ensure the compound remains in solution.[1][4]

Section 3: Technical Data and Protocols

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder (Solid) -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]

Table 2: Solubility and Formulation Data for this compound

Solvent/FormulationMax SolubilityNotes
DMSO 100 mg/mL (241.31 mM)[1]Use of ultrasonic assistance is recommended.[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (6.03 mM)[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.03 mM)[1][5]10% DMSO, 90% Corn Oil.[1][5]
Experimental Protocols

Protocol 1: General Method for In Vitro TRPM8 Inhibition Assay using Calcium Imaging

This protocol provides a general framework for assessing the inhibitory activity of this compound on TRPM8 channels expressed in a cell line (e.g., HEK293) using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably or transiently expressing human or rat TRPM8.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • TRPM8 agonist (e.g., Menthol, Icilin).

  • Pluronic F-127.

  • Physiological salt solution (e.g., HBSS).

Methodology:

  • Cell Plating: Plate TRPM8-expressing cells onto black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the physiological salt solution.

    • Remove growth media from cells, wash once with the salt solution, and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with the salt solution to remove excess dye.

    • Add the salt solution containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for a pre-determined time (e.g., 2.5-15 minutes) at room temperature.[1]

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence signal for 10-20 seconds.

    • Add the TRPM8 agonist (e.g., menthol) to elicit calcium influx through the TRPM8 channels.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Fura-2) from baseline to the peak after agonist addition.

    • Normalize the response of inhibitor-treated wells to the vehicle control wells.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Visualization

The activity of the TRPM8 channel is tightly regulated by intracellular signaling pathways. This compound acts by directly blocking this channel, preventing the downstream consequences of its activation.

G cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8->Ca_Influx Opens GPCR_q Gq-Coupled Receptor Gaq Gαq GPCR_q->Gaq Activates GPCR_i Gi-Coupled Receptor AC Adenylyl Cyclase GPCR_i->AC Inhibits PLC PLC PIP2 PIP2 PLC->PIP2 Depletes cAMP cAMP AC->cAMP Produces PIP2->TRPM8 Maintains Activity Cold Cold (<28°C) Menthol Cold->TRPM8 Activates Bradykinin Bradykinin Bradykinin->GPCR_q Activates Clonidine Clonidine Clonidine->GPCR_i Activates Depolarization Depolarization & Action Potential Ca_Influx->Depolarization Inhibitor This compound Inhibitor->TRPM8 Inhibits Gaq->TRPM8 Directly Inhibits Gaq->PLC Activates PKA PKA PKA->TRPM8 Inhibits via Phosphorylation cAMP->PKA Activates

References

Validation & Comparative

A Comparative Analysis of TRPM8 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Efficacy of Leading TRPM8 Inhibitors

In the landscape of sensory neuron modulation, the Transient Receptor Potential Melastatin 8 (TRPM8) channel has emerged as a critical target for therapeutic intervention in conditions such as neuropathic pain, migraine, and overactive bladder. As the primary sensor of cold and a receptor for cooling agents like menthol, its inhibition offers a promising avenue for alleviating symptoms associated with cold hypersensitivity. This guide provides a comparative overview of the efficacy of prominent TRPM8 antagonists, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.

It is important to note that while this guide focuses on well-characterized compounds, information regarding a compound referred to as "TRPM8-IN-1" (also known as TC-I 2000) is currently limited to supplier-provided data, indicating an IC50 of less than 5 µM. Due to the absence of peer-reviewed studies, a detailed comparison of this compound is not feasible at this time. Therefore, this analysis will center on three extensively studied antagonists: BCTC, PF-05105679, and AMG 333.

Quantitative Efficacy of Selected TRPM8 Antagonists

The following tables summarize the in vitro and in vivo efficacy of BCTC, PF-05105679, and AMG 333, providing a clear comparison of their potencies and activities.

Table 1: In Vitro Potency of TRPM8 Antagonists

CompoundTarget(s)Assay TypeSpeciesIC50Citation(s)
BCTC TRPM8, TRPV1Calcium InfluxHuman~0.8 - 1 µM[1]
ElectrophysiologyRat35 nM (TRPV1)
PF-05105679 TRPM8ElectrophysiologyHuman103 nM[2]
Calcium InfluxHumanNot specified[3]
AMG 333 TRPM8Calcium InfluxHuman13 nM[4][5]
Calcium InfluxRat20 nM

Table 2: In Vivo Efficacy of TRPM8 Antagonists

CompoundAnimal ModelEfficacy ReadoutDose/RouteEffectCitation(s)
BCTC Rat Inflammatory and Neuropathic PainAnalgesia1-30 mg/kg (p.o.)Dose-dependent inhibition of thermal and mechanical hyperalgesia[6]
PF-05105679 Human Cold Pressor TestPain Tolerance900 mg (p.o.)Efficacy comparable to oxycodone[3]
Guinea Pig Cold-Induced Bladder ContractionBladder CapacityNot specifiedReversal of cold-induced bladder capacity reduction[3]
AMG 333 Rat Icilin-Induced Wet-Dog ShakesBehavioralED50 = 1.14 mg/kg (p.o.)Dose-dependent inhibition of shaking behavior[4][5]
Rat Cold Pressor TestBlood PressureED50 = 1.10 mg/kg (p.o.)Suppression of cold-induced blood pressure increase[4]
Migraine (Phase I Clinical Trial)Migraine SymptomsNot specifiedAdvanced to clinical trials for migraine[4][7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these antagonists operate, the following diagrams illustrate the TRPM8 signaling cascade and a typical experimental workflow for comparing antagonist efficacy.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_cellular_response Cellular & Physiological Response Cold Cold (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization PLC_activation PLC Activation Ca_influx->PLC_activation ERK12 ERK1/2 Ca_influx->ERK12 Action_Potential Action Potential Depolarization->Action_Potential Sensation Sensation of Cold Action_Potential->Sensation PIP2_hydrolysis PIP₂ Hydrolysis PLC_activation->PIP2_hydrolysis PKC_activation PKC Activation PLC_activation->PKC_activation PIP2_hydrolysis->TRPM8 Modulation PKC_activation->TRPM8 Inhibition Gene_Transcription Gene Transcription (e.g., c-Fos) ERK12->Gene_Transcription Analgesia Analgesia Sensation->Analgesia

Caption: TRPM8 signaling cascade upon activation by cold or chemical agonists.

Experimental_Workflow Workflow for Comparing TRPM8 Antagonist Efficacy cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Analysis & Comparison Cell_Culture HEK293 cells stably expressing hTRPM8 Calcium_Assay Calcium Influx Assay (e.g., Fluo-4 AM) Cell_Culture->Calcium_Assay Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50_determination IC50 Determination Calcium_Assay->IC50_determination Patch_Clamp->IC50_determination Selectivity_Panel Selectivity Screening (e.g., other TRP channels) IC50_determination->Selectivity_Panel Comparative_Analysis Comparative Analysis of Potency, Selectivity, and Efficacy IC50_determination->Comparative_Analysis Animal_Model Rodent Model of Cold Allodynia (e.g., Oxaliplatin-induced) Selectivity_Panel->Animal_Model Selectivity_Panel->Comparative_Analysis Behavioral_Test Behavioral Testing (e.g., Cold Plate Test) Animal_Model->Behavioral_Test PK_PD_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD_studies Efficacy_assessment Assessment of In Vivo Efficacy (ED50) Behavioral_Test->Efficacy_assessment PK_PD_studies->Efficacy_assessment Efficacy_assessment->Comparative_Analysis

Caption: A representative experimental workflow for the preclinical comparison of TRPM8 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of TRPM8 antagonists.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration upon channel activation and inhibition, providing a high-throughput method for determining antagonist potency.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: After dye loading and a wash step, cells are pre-incubated with varying concentrations of the TRPM8 antagonist or vehicle control for 10-20 minutes.

  • Channel Activation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the addition of a TRPM8 agonist (e.g., menthol or icilin). Fluorescence is then measured kinetically to capture the influx of calcium.

  • Data Analysis: The change in fluorescence intensity is used to calculate the response. The IC50 value for the antagonist is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to specific stimuli.

  • Cell Preparation: HEK293 cells expressing TRPM8 are plated on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • Recording Procedure:

    • A coverslip is placed in a recording chamber on a microscope stage and perfused with the external solution.

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (>1 GΩ).

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • TRPM8 currents are elicited by applying a TRPM8 agonist (e.g., menthol) via the perfusion system.

    • After a stable baseline current is established, the antagonist is co-applied with the agonist at various concentrations.

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured. IC50 values are calculated from the concentration-response curve.

In Vivo Model: Oxaliplatin-Induced Cold Allodynia

This animal model is used to assess the efficacy of TRPM8 antagonists in a clinically relevant model of neuropathic pain characterized by cold hypersensitivity.[8][9][10][11]

  • Animal Subjects: Male C57BL/6 mice or Sprague-Dawley rats are used.

  • Induction of Neuropathy: A single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg in rats) is administered to induce cold allodynia, which typically develops within hours to a few days.[12]

  • Drug Administration: The TRPM8 antagonist or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal injection, at a specified time point after oxaliplatin administration.

  • Behavioral Testing (Cold Plate Test):

    • Animals are habituated to the testing environment.

    • Each animal is placed on a temperature-controlled metal plate set to a cool, non-noxious temperature (e.g., 4°C).

    • The latency to the first sign of pain behavior (e.g., paw withdrawal, licking, or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The withdrawal latencies of the antagonist-treated group are compared to the vehicle-treated group to determine if the antagonist significantly reverses the cold allodynia. Dose-response curves can be generated to determine the ED50.

References

A Comparative Guide to TRPM8 Modulators: TRPM8-IN-1 and Icilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: the inhibitor TRPM8-IN-1 and the super-agonist icilin. This document summarizes their mechanisms of action, presents key experimental data in a comparative format, and outlines the methodologies for the experiments cited.

Introduction

The TRPM8 channel, a non-selective cation channel, is a key player in the sensation of cold and is implicated in various physiological and pathological processes, including pain and inflammation. The ability to modulate TRPM8 activity is therefore of significant interest in both basic research and therapeutic development. This compound and icilin represent two distinct pharmacological tools for probing TRPM8 function, acting as an inhibitor and a potent activator, respectively. Understanding their differential effects is crucial for the accurate interpretation of experimental results and for the advancement of TRPM8-targeted drug discovery.

Chemical Structures

A fundamental difference between this compound and icilin lies in their chemical scaffolds, which dictates their interaction with the TRPM8 channel.

CompoundChemical Structure
This compound [Structure not publicly available in detail]
Icilin 1-(2-Hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidin-2-one

Mechanism of Action

This compound and icilin exhibit opposing effects on the TRPM8 channel, with distinct mechanisms of action that are critical for their application in research.

This compound is characterized as an inhibitor of the TRPM8 channel[1]. While the precise mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) is not extensively detailed in publicly available literature, it is understood to block the channel's activity.

Icilin , in contrast, is a potent synthetic super-agonist of the TRPM8 channel[2]. Its mechanism of activation is notably different from that of other TRPM8 agonists like menthol. The activation of TRPM8 by icilin is highly dependent on intracellular calcium levels[3][4]. To achieve its full effect, icilin requires a concurrent elevation of cytosolic calcium, which can occur either through influx via the TRPM8 channel itself or through release from intracellular stores[3][4]. This suggests a coincidence detection mechanism for channel gating[3][4]. Interestingly, under certain experimental conditions, icilin has also been reported to inhibit TRPM8 currents, highlighting a complex interaction with the channel[4][5].

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data on the potency of this compound and icilin. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

ParameterThis compoundIcilinReference
Potency (IC50) < 5 µMNot Applicable[1]
Potency (EC50) Not Applicable0.36 µM
1.4 µM[6]
125 ± 30 nM (in CHO cells)[7]

Selectivity Profile

The selectivity of a pharmacological tool is paramount for attributing its effects to a specific target.

Icilin : Despite its high potency at TRPM8, icilin is known to have off-target effects. It has been shown to activate the TRPA1 channel, another member of the TRP family involved in sensory signaling[5]. Furthermore, icilin has been reported to act as an inhibitor of the warmth-activated TRPV3 channel[8]. This lack of complete selectivity should be a key consideration in experimental design and data interpretation.

Signaling Pathways

The activation of TRPM8 by an agonist like icilin initiates a cascade of intracellular signaling events. Inhibition by this compound would be expected to block these downstream effects.

TRPM8_Signaling TRPM8 Activation Signaling Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Icilin Icilin (Agonist) Icilin->TRPM8 Activates TRPM8_IN_1 This compound (Inhibitor) TRPM8_IN_1->TRPM8 Inhibits PLC Phospholipase C (PLC) Ca_influx->PLC Activates Gene_Expression Changes in Gene Expression Ca_influx->Gene_Expression PIP2 PIP₂ Hydrolysis PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Gene_Expression PKC->TRPM8 Modulates (Desensitization) Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis Cell_Culture Culture HEK293 cells expressing TRPM8 Plating Plate cells on coverslips or multi-well plates Cell_Culture->Plating Wash_1 Wash cells with buffer Plating->Wash_1 Loading Load cells with a calcium indicator (e.g., Fluo-4 AM) Wash_1->Loading Incubation Incubate for dye de-esterification Loading->Incubation Wash_2 Wash to remove excess dye Incubation->Wash_2 Baseline Record baseline fluorescence Wash_2->Baseline Compound_Addition Add this compound or Icilin Baseline->Compound_Addition Record_Response Record fluorescence changes Compound_Addition->Record_Response Data_Analysis Analyze data (e.g., calculate ΔF/F₀) Record_Response->Data_Analysis Patch_Clamp_Workflow Whole-Cell Patch-Clamp Experimental Workflow cluster_setup Preparation and Setup cluster_recording Recording cluster_analysis Data Analysis Prepare_Cells Prepare cultured DRG neurons or transfected HEK293 cells Pull_Pipette Pull glass micropipette Prepare_Cells->Pull_Pipette Fill_Pipette Fill pipette with internal solution Pull_Pipette->Fill_Pipette Mount_Pipette Mount pipette on micromanipulator Fill_Pipette->Mount_Pipette Approach_Cell Approach cell with pipette Mount_Pipette->Approach_Cell Form_Seal Form a Giga-ohm seal Approach_Cell->Form_Seal Rupture_Membrane Rupture membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Record_Baseline Record baseline current Rupture_Membrane->Record_Baseline Apply_Compound Apply this compound or Icilin via perfusion Record_Baseline->Apply_Compound Record_Response Record changes in current Apply_Compound->Record_Response Analyze_Currents Analyze current-voltage relationships, activation/inhibition kinetics Record_Response->Analyze_Currents Generate_Curves Generate dose-response curves Analyze_Currents->Generate_Curves

References

A Comparative Analysis of TRPM8-IN-1 and Menthol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the synthetic TRPM8 inhibitor, TRPM8-IN-1, and the natural agonist, menthol, reveals key differences in their pharmacological profiles. This guide provides a comprehensive analysis of their effects on the transient receptor potential melastatin 8 (TRPM8) channel, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development and scientific investigation.

Introduction

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents.[1][2] Its activation by stimuli such as cold and compounds like menthol leads to a cooling sensation.[1][2] Dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain, migraine, and overactive bladder, making it a significant target for therapeutic intervention.[3][4]

This guide presents a comparative analysis of two key modulators of TRPM8: the well-characterized natural agonist, menthol, and a synthetic inhibitor, this compound. By examining their potency, efficacy, selectivity, and impact on downstream signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective resource to inform their work.

Quantitative Comparison of this compound and Menthol

The pharmacological effects of this compound and menthol on the TRPM8 channel have been characterized using various in vitro assays. The following table summarizes the key quantitative data for these two compounds.

ParameterThis compoundMentholExperimental Context
Action on TRPM8 InhibitorAgonistFunctional assays
IC50 < 5 µM[5]-Inhibition of TRPM8 activity
EC50 -4 µM - 196 µM[6][7][8][9][10]Activation of TRPM8, varies with experimental conditions (e.g., cell type, temperature)
Efficacy Not explicitly quantified, reported as an inhibitor.Full or partial agonist, depending on the system and concentration.Activation of TRPM8-mediated currents or calcium influx.
Selectivity Data on broad selectivity is limited.Known to interact with other TRP channels (TRPA1, TRPV1, TRPV3) at higher concentrations.[11]Off-target effects observed in various assays.

Mechanism of Action and Downstream Signaling

Menthol , as a TRPM8 agonist, binds to the channel and induces a conformational change that leads to channel opening and an influx of cations, primarily Ca2+ and Na+.[1] This influx depolarizes the cell membrane, leading to the sensation of cold and downstream cellular responses. The activation of TRPM8 by menthol can trigger several signaling pathways, including the modulation of intracellular calcium levels, which in turn can influence various cellular processes.[12][13]

This compound , on the other hand, acts as an inhibitor of the TRPM8 channel.[5] While the precise mechanism of inhibition is not fully elucidated in the available literature, it is expected to block the ion permeation pathway, thereby preventing the influx of cations that is triggered by agonists like menthol or cold temperatures. The downstream effect of this compound would be the suppression of TRPM8-mediated signaling.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows PLC Phospholipase C (PLC) Ca_Influx->PLC Activates PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Gene_Expression Changes in Gene Expression Ca_Influx->Gene_Expression Influences Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_Influx->Cellular_Response Leads to PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DAG->PKC Activates PKC->TRPM8 Modulates (Feedback)

Figure 1: TRPM8 Signaling Pathway Modulation

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Calcium Imaging Assay for TRPM8 Activity

This protocol describes the measurement of intracellular calcium influx in response to TRPM8 modulation using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the cells onto 96-well black-walled, clear-bottom plates at a density that ensures 80-90% confluency on the day of the experiment.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM (e.g., 2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.[14]

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.[14]

  • After incubation, wash the cells twice with HBSS to remove excess dye.

3. Compound Application and Data Acquisition:

  • Prepare serial dilutions of menthol (agonist) and this compound (antagonist) in HBSS.

  • For antagonist testing, pre-incubate the cells with this compound for a defined period (e.g., 10-15 minutes) before adding the agonist.

  • Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4).

  • Add the compounds (agonist or antagonist followed by agonist) to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The data is often presented as the ratio ΔF/F₀.

  • For agonist dose-response curves, plot the fluorescence change against the logarithm of the menthol concentration to determine the EC50.

  • For antagonist dose-response curves, plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50.

Calcium_Imaging_Workflow A Plate TRPM8-expressing HEK293 cells B Load cells with Fluo-4 AM A->B C Wash to remove excess dye B->C D Pre-incubate with This compound (for inhibition) C->D E Measure baseline fluorescence C->E For agonism D->E For antagonism F Add Menthol (agonist) E->F G Record fluorescence change over time F->G H Analyze data (EC50 / IC50) G->H

Figure 2: Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol details the direct measurement of ion channel currents in individual cells.

1. Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from rodents following established and ethically approved protocols.[15]

  • Alternatively, use HEK293 cells expressing TRPM8, plated on glass coverslips.

2. Electrophysiological Recording:

  • Prepare an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4) and an internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2).[1]

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell membrane at a holding potential of -60 mV.

3. Compound Application and Data Acquisition:

  • Perfuse the external solution over the cell and record baseline currents.

  • Apply menthol or this compound via the perfusion system. For antagonist experiments, pre-apply this compound before co-application with menthol.

  • Apply voltage ramps or steps to elicit and measure membrane currents.

  • Record the current responses using an appropriate amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak inward or outward current amplitude in response to compound application.

  • For agonist dose-response, plot the current density (pA/pF) against the logarithm of the menthol concentration to determine the EC50.

  • For antagonist dose-response, plot the percentage of inhibition of the menthol-induced current against the logarithm of the this compound concentration to determine the IC50.

Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity.

Menthol is known to have off-target effects, particularly at higher concentrations. It can activate and then block the TRPA1 channel and can also interact with TRPV1 and TRPV3 channels.[11] These interactions may contribute to some of the complex sensory effects of menthol, such as irritation at high doses.

The selectivity profile of this compound is not as extensively documented in publicly available literature. While it is presented as a TRPM8 inhibitor, comprehensive screening against a broad panel of other ion channels, including other TRP family members, is necessary to fully characterize its specificity and potential for off-target effects. The development of highly selective TRPM8 antagonists is a key goal in the field to minimize side effects.[4][11]

Conclusion

This comparative analysis highlights the distinct roles of this compound and menthol as a synthetic inhibitor and a natural agonist of the TRPM8 channel, respectively. While menthol serves as a valuable tool for activating the channel and studying its physiological functions, its off-target effects can complicate the interpretation of results. This compound offers a means to probe the consequences of TRPM8 inhibition, although a more complete understanding of its selectivity is required.

The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers. Further head-to-head studies under identical experimental conditions are needed to provide a more definitive comparison of the potency and efficacy of these two compounds. Such studies, combined with comprehensive selectivity profiling, will be critical for advancing our understanding of TRPM8 and for the development of novel therapeutics targeting this important sensory channel.

References

A Head-to-Head Battle: Pharmacological Inhibition vs. Genetic Knockout of the Cold-Sensing Ion Channel TRPM8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, understanding the precise role of the transient receptor potential melastatin 8 (TRPM8) channel is paramount. This ion channel, a key sensor of cold temperatures and cooling agents like menthol, is a promising therapeutic target for conditions ranging from chronic pain to migraine. Two primary methods are employed to probe its function: pharmacological inhibition using small molecules like TRPM8-IN-1, and genetic ablation through knockout models. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific research questions.

At a Glance: this compound vs. TRPM8 Knockout

FeatureThis compound (Pharmacological Inhibition)TRPM8 Genetic Knockout
Mechanism of Action Reversible, competitive or non-competitive binding to the TRPM8 protein, blocking ion channel function.Permanent, non-functional TRPM8 protein due to gene deletion.
Temporal Control Acute and reversible. Allows for studying the effects of TRPM8 blockade at specific time points.Chronic and irreversible. Represents the lifelong absence of TRPM8 function.
Specificity Potential for off-target effects on other ion channels or proteins.Highly specific to the TRPM8 gene.
Systemic vs. Local Application Can be administered systemically or locally, offering spatial control.Systemic knockout affects all cells expressing TRPM8. Conditional knockouts can provide tissue specificity.
Invasiveness Non-invasive (e.g., oral or topical administration).Requires genetic modification of the organism.
Clinical Relevance Directly translatable to the development of therapeutic drugs.Provides fundamental insights into the physiological role of the target.

Quantitative Comparison of Effects

The following tables summarize quantitative data from studies utilizing either pharmacological inhibition or genetic knockout of TRPM8. It is important to note that direct comparative studies are limited, and data is compiled from various sources.

In Vitro Inhibition of TRPM8 Function
AssayMethodThis compoundReference Compound (PF-05105679)TRPM8 Knockout
Electrophysiology Whole-cell patch clampIC50 < 5 µMIC50 = 103 nMComplete absence of menthol- or cold-evoked currents.
Calcium Imaging Fura-2 AMDose-dependent inhibition of menthol-induced Ca2+ influx.Significant reduction of cold- and agonist-induced Ca2+ responses.No increase in intracellular calcium in response to TRPM8 agonists.
In Vivo Effects on Cold Sensation and Thermoregulation
Behavioral AssayMethodEffect of TRPM8 Inhibition (PF-05105679)Effect of TRPM8 Knockout
Cold Pressor Test (Human) Hand immersion in cold waterSignificant increase in pain tolerance.[1]Not applicable.
Two-Temperature Choice Assay (Mouse) Preference between a neutral plate (30°C) and a cold plateNot available for this compound.No preference for the 30°C plate down to ~15°C, indicating an inability to discriminate cool temperatures.[2][3]
Cold Plate Test (Mouse) Latency to paw withdrawal from a cold surfaceNot available for this compound.Significantly longer withdrawal latencies at noxious cold temperatures (e.g., 10°C).[2]
Core Body Temperature TelemetryNo significant change at efficacious doses in humans.[1]Reduced core body temperature and increased heat loss when exposed to cold environments.[4]

Experimental Methodologies

Generation of TRPM8 Knockout Mice

The generation of TRPM8 knockout mice typically involves homologous recombination in embryonic stem (ES) cells.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Trpm8 gene with a selectable marker, such as a neomycin resistance cassette. The vector includes arms of homology that match the sequences flanking the target exon.

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells via electroporation. Cells that have successfully integrated the vector are selected for using an antibiotic (e.g., G418).

  • Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blotting to identify those with the correct targeted insertion.

  • Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the knockout allele through the germline.

  • Colony Expansion: Heterozygous mice are interbred to produce homozygous TRPM8 knockout mice.[5]

TRPM8_Knockout_Workflow cluster_0 In Vitro cluster_1 In Vivo Targeting Vector Construction Targeting Vector Construction ES Cell Transfection ES Cell Transfection Targeting Vector Construction->ES Cell Transfection Selection & Screening Selection & Screening ES Cell Transfection->Selection & Screening Blastocyst Injection Blastocyst Injection Selection & Screening->Blastocyst Injection Correctly targeted ES cells Chimera Generation Chimera Generation Blastocyst Injection->Chimera Generation Germline Transmission Germline Transmission Chimera Generation->Germline Transmission Homozygous Knockout Homozygous Knockout Germline Transmission->Homozygous Knockout Heterozygous interbreeding TRPM8_Signaling Cold / Menthol Cold / Menthol TRPM8 TRPM8 Cold / Menthol->TRPM8 Activates Ca2_influx Ca2+ Influx TRPM8->Ca2_influx Allows PLC PLC Ca2_influx->PLC Activates Gene_Transcription Gene Transcription Ca2_influx->Gene_Transcription Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->TRPM8 Phosphorylates (Inhibits)

References

Cross-Validation of TRPM8-IN-1 Findings: A Comparative Guide to TRPM8 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transient receptor potential melastatin 8 (TRPM8) inhibitor, TRPM8-IN-1, alongside alternative inhibitors. It aims to offer a framework for cross-validating findings through different experimental techniques, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the objective assessment of TRPM8 antagonists.

Introduction to TRPM8 and its Inhibition

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[1][2] It is also activated by cooling compounds such as menthol and icilin.[2][3] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathological processes, including pain, inflammation, and cancer, making it a significant target for therapeutic intervention.[4][5] TRPM8 inhibitors, also known as antagonists, are molecules that block the activity of the TRPM8 channel. These inhibitors are being investigated for their potential in treating conditions such as neuropathic pain, overactive bladder, and migraine.[2][6]

This compound is a known inhibitor of the TRPM8 channel.[7] This guide will delve into the available data for this compound and provide a comparative landscape of other TRPM8 inhibitors, outlining various techniques for the cross-validation of their activity.

Quantitative Data Comparison of TRPM8 Inhibitors

The following table summarizes the inhibitory potency of this compound and a selection of other commonly studied TRPM8 antagonists. It is important to note that the IC50 values can vary depending on the specific experimental conditions, such as the agonist used, cell type, and assay format.

CompoundChemical NameCAS NumberReported IC50Notes
This compound N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide1159996-20-9< 5 µM[7]Limited publicly available experimental data.
BCTC N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide394738-95-140 nMAlso a TRPV1 antagonist.[3]
PF-05105679 4-(3-Fluoro-4-(methylsulfonyl)phenyl)-N-(6-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxamide1398583-31-7103 nM[8]Orally active and selective TRPM8 antagonist.[8]
RQ-00203078 Not availableNot available5.3 nM (rat), 8.3 nM (human)[3]Highly selective and potent TRPM8 antagonist.[3]
AMTB hydrochloride N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride891395-30-7Potent modulator[9]Influences ion channel gating mechanisms.[9]

Experimental Protocols for Cross-Validation

The validation of findings for a TRPM8 inhibitor like this compound necessitates the use of orthogonal assays. These are distinct experimental methods that measure the same biological effect through different underlying principles, thereby increasing confidence in the results.

Calcium Imaging Assays

Calcium imaging is a widely used, high-throughput method to assess the function of ion channels like TRPM8. It relies on fluorescent dyes that change their emission properties upon binding to calcium, allowing for the measurement of intracellular calcium influx following channel activation.

  • Principle: TRPM8 is a calcium-permeable channel. Activation of TRPM8 leads to an influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent indicator. An inhibitor will block or reduce this calcium influx.

  • Typical Protocol:

    • Cell Culture: HEK293 cells stably or transiently expressing human TRPM8 are a common model system.[10]

    • Dye Loading: Cells are incubated with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

    • Agonist Stimulation: A TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus) is added to activate the channel.

    • Signal Detection: Changes in fluorescence intensity are measured using a fluorescence plate reader or a microscope.

    • Data Analysis: The inhibition of the agonist-induced calcium signal is quantified to determine the IC50 value of the compound.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold-standard method for studying ion channel function, providing direct measurement of the ionic currents flowing through the channel.

  • Principle: This technique allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents. An inhibitor will reduce the magnitude of the current elicited by an agonist.

  • Typical Protocol:

    • Cell Preparation: Individual cells expressing TRPM8 are isolated for recording.

    • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration).

    • Agonist Application: A TRPM8 agonist is applied to the cell to evoke an inward current.

    • Inhibitor Application: The test inhibitor is co-applied with the agonist or pre-applied to assess its effect on the agonist-induced current.

    • Data Analysis: The reduction in current amplitude is measured to determine the inhibitory effect and mechanism of action (e.g., competitive vs. non-competitive).

In Vivo Models of Pain and Disease

To assess the therapeutic potential of a TRPM8 inhibitor, its efficacy must be tested in relevant animal models of disease.

  • Principle: If TRPM8 is involved in a specific disease process, then a TRPM8 inhibitor should alleviate the symptoms in an animal model of that disease.

  • Examples of Models:

    • Cold Allodynia Models: In models of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve), animals often develop hypersensitivity to cold stimuli. The analgesic effect of a TRPM8 inhibitor can be assessed by measuring the withdrawal threshold to a cold stimulus.[5]

    • Overactive Bladder Models: Rodent models of bladder overactivity can be used to evaluate the effect of TRPM8 inhibitors on urinary frequency and bladder contractions.[6]

    • Migraine Models: Animal models of migraine can be used to investigate the role of TRPM8 in headache pathophysiology and the potential of TRPM8 antagonists to alleviate migraine-like symptoms.

Visualizing Methodologies and Pathways

To better understand the experimental workflows and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation calcium_imaging Calcium Imaging Assay patch_clamp Patch-Clamp Electrophysiology calcium_imaging->patch_clamp Mechanism of Action selectivity_panel Selectivity Profiling (e.g., other TRP channels) patch_clamp->selectivity_panel Specificity Assessment pain_model Neuropathic Pain Model selectivity_panel->pain_model Efficacy Testing bladder_model Overactive Bladder Model pain_model->bladder_model Broader Therapeutic Potential migraine_model Migraine Model bladder_model->migraine_model TRPM8_IN_1 This compound TRPM8_IN_1->calcium_imaging Initial Screening & Potency

Caption: Workflow for the cross-validation of a TRPM8 inhibitor.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cold Cold Temperature TRPM8 TRPM8 Channel cold->TRPM8 menthol Menthol / Icilin menthol->TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx depolarization Membrane Depolarization TRPM8->depolarization TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibition action_potential Action Potential depolarization->action_potential neuronal_signaling Neuronal Signaling (e.g., Pain, Cold Sensation) action_potential->neuronal_signaling

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

Conclusion

The comprehensive evaluation of a TRPM8 inhibitor such as this compound requires a multi-faceted approach. While initial high-throughput screens like calcium imaging provide valuable information on potency, it is the cross-validation with more detailed biophysical techniques like patch-clamp electrophysiology that elucidates the mechanism of action. Furthermore, assessing the efficacy and selectivity in relevant in vivo models is crucial for determining the therapeutic potential of any TRPM8 antagonist. For this compound specifically, further publication of detailed experimental data will be necessary for a thorough and independent validation by the scientific community. This guide provides the framework and methodologies to conduct such a rigorous evaluation for any novel TRPM8 inhibitor.

References

Comparative Analysis of TRPM8 Inhibitors: TRPM8-IN-1 vs. Capsazepine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of transient receptor potential melastatin 8 (TRPM8) channel modulators, both TRPM8-IN-1 and capsazepine have emerged as notable inhibitors. This guide provides a head-to-head comparison of their potency, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate tool for their studies.

Potency Comparison: IC50 Values

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the target's activity. Based on available data, this compound demonstrates a higher potency in inhibiting TRPM8 channels compared to capsazepine.

CompoundIC50 (TRPM8 Inhibition)Assay TypeCell LineTarget Species
This compound < 5 µM[1]Not specifiedNot specifiedNot specified
Capsazepine 18 ± 1.1 µM[2]FLIPR (Calcium Assay)HEK293Mouse

Experimental Methodologies

The determination of IC50 values relies on robust in vitro assays. Below are detailed protocols for common methods used to assess TRPM8 inhibitor potency.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Mobilization

This high-throughput screening method measures changes in intracellular calcium ([Ca²⁺]i) following TRPM8 channel activation and its inhibition. The protocol used to determine the IC50 of capsazepine is as follows[2][3]:

1. Cell Culture and Plating:

  • HEK293 cells stably expressing mouse TRPM8 (mTRPM8) are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded at a density of 25,000 cells per well into black-walled, clear-base 96-well plates coated with poly-D-lysine and incubated overnight.

2. Dye Loading:

  • The following day, the culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye Fluo-4 AM (4 µM) in MEM for 30 minutes at 37°C.

  • After incubation, cells are washed twice with Hanks' Balanced Salt Solution (HBSS) supplemented with 2.5 mM probenecid and 20 mM HEPES.

  • Cells are then resuspended in the same buffer and incubated for an additional 15 minutes at 37°C.

3. Compound Addition and Signal Detection:

  • The 96-well plate is placed into a FLIPR instrument.

  • Varying concentrations of the antagonist (e.g., capsazepine) are added to the wells.

  • After a short incubation period, a known TRPM8 agonist (e.g., menthol) is added to stimulate the channels.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.

4. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

TRPM8 Signaling Pathway

The TRPM8 channel is a non-selective cation channel primarily permeable to Ca²⁺. Its activation by cold temperatures or chemical agonists like menthol leads to an influx of calcium ions, which depolarizes the cell membrane and triggers downstream signaling cascades.

TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Activation Cold Cold (<26°C) Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling Inhibitor TRPM8 Inhibitor (e.g., this compound, Capsazepine) Inhibitor->TRPM8 Inhibition

Caption: Simplified TRPM8 signaling pathway.

Experimental Workflow for TRPM8 Inhibitor Screening

The process of identifying and characterizing TRPM8 inhibitors typically follows a standardized workflow, from initial cell preparation to final data analysis.

Experimental_Workflow A 1. Cell Culture (HEK293-TRPM8) B 2. Plate Seeding (96-well plate) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Inhibitor Addition (Serial Dilutions) C->D E 5. Agonist Addition (Menthol) D->E F 6. Fluorescence Measurement (FLIPR) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Typical workflow for a FLIPR-based TRPM8 inhibitor assay.

References

Comparative Guide to Well-Characterized TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Note on TRPM8-IN-1: Extensive literature searches did not yield any reproducible, published scientific studies specifically utilizing a compound designated "this compound." As such, a direct comparison and analysis of its performance and reproducibility are not possible at this time. This guide will therefore focus on a comparative analysis of three well-documented TRPM8 antagonists: PF-05105679, AMG2850, and AMTB, for which robust experimental data has been published.

Introduction to TRPM8 and its Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, into sensory neurons, leading to depolarization and the generation of an action potential that is transmitted to the central nervous system, eliciting the sensation of cold.[1] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder. Consequently, TRPM8 antagonists, which block the activation of this channel, are of significant interest as potential therapeutic agents.

Comparative Analysis of TRPM8 Antagonists

The following table summarizes the in vitro potency of three well-characterized TRPM8 antagonists based on published data. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the agonist used, cell type, and assay format.

AntagonistSpeciesAgonistAssay TypeIC50 (nM)Reference
PF-05105679 HumanMentholFLIPR103[2][3]
AMG2850 RatColdCa2+ influx41 ± 8[4]
RatIcilinCa2+ influx204 ± 28[4]
AMTB HumanIcilinFLIPR (Ca2+ influx)pIC50 = 6.23 (~589 nM)[5][6]

PF-05105679 has demonstrated selectivity of over 100-fold for TRPM8 compared to other related TRP channels like TRPV1 and TRPA1 and is orally active.[2] AMG2850 is also a potent and selective TRPM8 antagonist with oral bioavailability.[7] AMTB is a widely used tool compound in research to study the physiological roles of TRPM8 and has been shown to be selective for TRPM8 over TRPV1 and TRPV4.[5]

Experimental Protocols

The characterization of TRPM8 antagonists typically involves a combination of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)

This high-throughput assay is commonly used for primary screening and potency determination of TRPM8 modulators.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the target TRPM8 channel (human or rodent orthologs).

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon TRPM8 activation by an agonist (e.g., menthol, icilin, or cold stimulus), the influx of extracellular calcium leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity. Antagonists are pre-incubated with the cells before the addition of the agonist, and their potency is determined by their ability to inhibit the agonist-induced fluorescence increase.

  • General Protocol:

    • Seed TRPM8-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add the antagonist compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes).

    • Measure baseline fluorescence using a FLIPR instrument.

    • Add a TRPM8 agonist (e.g., menthol or icilin) to stimulate the channel.

    • Record the fluorescence intensity over time.

    • Data is typically normalized to the response of the agonist alone, and IC50 values are calculated from the concentration-response curves.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a more direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of channel modulators.

  • Cell Lines: HEK293 or other suitable cells transiently or stably expressing the TRPM8 channel.

  • Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPM8 channels. The whole-cell configuration is commonly used to record the total current from all channels on the cell surface.

  • General Protocol:

    • Culture TRPM8-expressing cells on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a voltage protocol (e.g., voltage ramps or steps) to elicit TRPM8 currents.

    • Apply a TRPM8 agonist (e.g., menthol or cold stimulus) to the cell to activate the channels and record the resulting current.

    • After a stable baseline current is established, co-apply the antagonist with the agonist.

    • The inhibitory effect of the antagonist is measured as a reduction in the agonist-evoked current.

    • Concentration-response curves are generated to determine the IC50 of the antagonist.

Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the key signaling events following the activation of the TRPM8 channel.

TRPM8_Signaling TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Events TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Desensitization Channel Desensitization TRPM8->Desensitization PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC PKC PLC->PKC Activates PIP2->TRPM8 Modulates Activity Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx->PLC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation Action_Potential->Sensation PKC->TRPM8 Phosphorylates (Inhibits)

Caption: Simplified TRPM8 signaling cascade upon activation by cold or menthol.

Experimental Workflow for TRPM8 Antagonist Evaluation

The following diagram outlines a typical workflow for the screening and characterization of novel TRPM8 antagonists.

Antagonist_Workflow Workflow for TRPM8 Antagonist Evaluation cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Validation cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., FLIPR) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (IC₅₀) Hit_ID->Potency Selectivity Selectivity Profiling (vs. other TRP channels) Potency->Selectivity Electrophysiology Mechanism of Action (Patch-Clamp) Selectivity->Electrophysiology SAR Structure-Activity Relationship (SAR) Electrophysiology->SAR PK Pharmacokinetics Efficacy Efficacy in Animal Models (e.g., cold allodynia) PK->Efficacy Lead_Op Lead Optimization SAR->Lead_Op Lead_Op->PK

Caption: A typical drug discovery workflow for identifying and validating TRPM8 antagonists.

References

Confirming TRPM8 Inhibition: A Comparative Guide to Using Structurally Distinct Inhibitors for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics targeting the transient receptor potential melastatin 8 (TRPM8), the validation of on-target effects of novel chemical probes is paramount. This guide provides a framework for confirming the experimental results of a primary TRPM8 inhibitor, such as TRPM8-IN-1, by employing a structurally distinct inhibitor. This approach is crucial for distinguishing true on-target effects from potential off-target activities, thereby ensuring the reliability of research findings.

Here, we compare the pharmacological profiles of two well-characterized, structurally distinct TRPM8 antagonists, AMTB and PF-05105679 , which can serve as excellent tools for validating the results obtained with a novel inhibitor.

Comparative Inhibitor Profiles

To ensure robust validation, the secondary inhibitor should possess a distinct chemical scaffold from the primary compound (e.g., this compound) but exhibit comparable potency against TRPM8. Below is a summary of the key pharmacological parameters for AMTB and PF-05105679.

ParameterAMTBPF-05105679
Chemical Structure N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide3-({[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino}methyl)benzoic acid
Potency (IC₅₀/pIC₅₀) pIC₅₀ = 6.23 (inhibition of icilin-induced Ca²⁺ influx)[1]IC₅₀ = 103 nM[2]
Selectivity Selective for TRPM8, but also a non-selective inhibitor of voltage-gated sodium channels (NaV)[1].>100-fold selectivity over other TRP channels (TRPV1, TRPA1) and a range of other receptors and enzymes[2].
Mode of Action TRPM8 channel blocker[3].Selective TRPM8 antagonist[2].

Experimental Workflow for Target Validation

The core principle of this validation strategy is to demonstrate that a biological effect observed with the primary inhibitor can be replicated by a structurally unrelated inhibitor of the same target. This minimizes the probability that the observed effect is due to an off-target interaction unique to the chemical structure of the primary inhibitor.

G cluster_0 Phase 1: Primary Inhibition cluster_1 Phase 2: Confirmatory Inhibition A Treat cells expressing TRPM8 with primary inhibitor (e.g., this compound) B Stimulate TRPM8 with agonist (e.g., Menthol, Icilin, Cold) A->B C Measure TRPM8 activity (Ca²+ influx or current) B->C D Observe dose-dependent inhibition of TRPM8 activity C->D H Observe comparable dose-dependent inhibition D->H Compare Results E Treat cells expressing TRPM8 with structurally distinct inhibitor (e.g., PF-05105679) F Stimulate TRPM8 with the same agonist E->F G Measure TRPM8 activity (Ca²+ influx or current) F->G G->H I Conclusion: On-target effect is confirmed H->I G cluster_pathway TRPM8 Activation Pathway Stimulus Cold (<26°C) or Menthol/Icilin TRPM8 TRPM8 Channel Stimulus->TRPM8 Activates IonInflux Ca²⁺ / Na⁺ Influx TRPM8->IonInflux Opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Cold Sensation & Signaling ActionPotential->Sensation Inhibitor This compound or PF-05105679 Inhibitor->TRPM8 Blocks

References

A Comparative Guide to the In Vitro and In Vivo Effects of TRPM8-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Transient Receptor Potential Melastatin 8 (TRPM8) inhibitor, TRPM8-IN-1, with other notable TRPM8 antagonists. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of its performance, supported by experimental evidence.

Introduction to TRPM8 and its Inhibition

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics. TRPM8 antagonists are being investigated for their potential to treat various pain conditions, including neuropathic pain and cold allodynia. This guide focuses on this compound, a known inhibitor of TRPM8, and compares its activity with other well-characterized antagonists in the field.

In Vitro Effects of this compound and Alternatives

The in vitro efficacy of TRPM8 inhibitors is primarily assessed through their ability to block the influx of cations, typically calcium, through the TRPM8 channel upon activation by an agonist (e.g., menthol or icilin) or by cold temperatures. This is commonly measured using techniques such as calcium imaging and patch-clamp electrophysiology.

Quantitative In Vitro Data
CompoundAssay TypeCell LineAgonistIC50Reference
This compound Calcium InfluxCHO cells (rat TRPM8)Icilin< 5 µMMedChemExpress
AMG2850 Calcium InfluxCHO cells (rat TRPM8)Icilin204 ± 28 nM (IC90)[2]
PF-05105679 FLIPR Assay--103 nM[3]
AMTB Calcium Influx-IcilinpIC50 of 6.23[4]
ACC-049 (antibody) Calcium InfluxCHO cells (human TRPM8)Cold508 ± 1.2 nM[5]
Compound 31a Calcium ImagingHEK-293 cells (rat TRPM8)Menthol4.10 ± 1.2 nM[6]
RGM8-51 Calcium Micro-fluorographyHEK293 cells (human TRPM8)Menthol1.74 ± 1.19 µM[7]

In Vivo Effects of this compound and Alternatives

The in vivo assessment of TRPM8 antagonists is crucial for determining their therapeutic potential. These studies are typically conducted in animal models of pain and thermoregulation. While specific in vivo data for this compound is not publicly available, the following table summarizes the effects of other prominent TRPM8 antagonists in various preclinical models. This comparative data provides a valuable reference for the expected in vivo profile of a TRPM8 inhibitor.

Quantitative In Vivo Data
CompoundAnimal ModelPain/Assay TypeDoseEfficacyReference
AMG2850 RatIcilin-induced Wet-Dog Shakes10 mg/kg p.o.Significant target coverage[2]
AMG2850 RatInflammatory Mechanical Hypersensitivityup to 100 mg/kgNot effective[2]
AMG2850 RatNeuropathic Tactile Allodyniaup to 100 mg/kgNot effective[2]
PF-05105679 DogPharmacokinetics0.2 mg/kg i.v. / 20 mg/kg p.o.T1/2 = 3.9 hours[3]
PF-05105679 RatPharmacokinetics2, 20 mg/kgT1/2 = 3.6 hours[3]
AMTB RatOveractive Bladder and Painful Bladder Syndrome-Efficacious[5]
Compound 31a MouseIcilin-induced Wet-Dog Shakes11.5 mg/kg i.p.Significant target coverage[6]
Compound 31a MouseOxaliplatin-induced Cold Allodynia10–30 µg s.c.Significant reversal[6]
Compound 31a MouseCCI-induced Thermal Hyperalgesia11.5 mg/kg i.p.Significant reversal[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Sensation of Cold / Pain Action_Potential->Pain_Sensation TRPM8_IN_1 This compound (Antagonist) TRPM8_IN_1->TRPM8 Inhibition

TRPM8 channel activation and inhibition pathway.

Calcium_Imaging_Workflow start Start step1 Plate TRPM8-expressing cells start->step1 step2 Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) step1->step2 step3 Incubate with this compound or vehicle step2->step3 step4 Stimulate with TRPM8 agonist (e.g., Menthol) step3->step4 step5 Measure intracellular Ca²⁺ levels (Fluorescence microscopy) step4->step5 end Analyze Data (IC50) step5->end

Experimental workflow for in vitro calcium imaging assay.

In_Vivo_Pain_Model_Workflow start Start step1 Induce pain model in rodents (e.g., Oxaliplatin injection) start->step1 step2 Administer this compound or vehicle step1->step2 step3 Apply cold stimulus to paw step2->step3 step4 Observe and quantify nocifensive behaviors (e.g., paw withdrawal latency) step3->step4 end Analyze Data (Efficacy) step4->end

General workflow for an in vivo cold allodynia model.

Experimental Protocols

In Vitro: Calcium Influx Assay
  • Cell Culture: HEK293 cells stably or transiently expressing the human or rat TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or a vehicle control for a predetermined period.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded. A TRPM8 agonist (e.g., icilin or menthol) is then added to all wells to stimulate calcium influx.

  • Data Acquisition: Fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of this compound is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: TRPM8-expressing cells are grown on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.

  • Pipette Preparation: Patch pipettes are pulled from borosilicate glass and filled with an internal solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell recording configuration.

  • Current Recording: The membrane potential is clamped at a holding potential (e.g., -60 mV), and baseline currents are recorded.

  • Compound and Agonist Application: The perfusion is switched to a solution containing the TRPM8 antagonist, followed by co-application with a TRPM8 agonist (e.g., menthol) or a cold stimulus.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the extent of inhibition by the antagonist.

In Vivo: Oxaliplatin-Induced Cold Allodynia Model
  • Induction of Neuropathy: Rodents (mice or rats) receive an injection of oxaliplatin to induce a state of cold hypersensitivity.[6]

  • Compound Administration: At a specified time point after oxaliplatin administration, animals are treated with this compound or a vehicle control via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).

  • Behavioral Testing: After a set pre-treatment time, a cold stimulus (e.g., a drop of acetone or placement on a cold plate) is applied to the plantar surface of the hind paw.

  • Observation and Scoring: Nocifensive behaviors, such as the frequency and duration of paw lifting, licking, or flinching, are observed and recorded. The latency to the first response may also be measured.

  • Data Analysis: The behavioral responses of the this compound-treated group are compared to the vehicle-treated group to determine the analgesic efficacy of the compound.

Conclusion

This compound demonstrates in vitro activity as a TRPM8 inhibitor with an IC50 in the low micromolar range. While specific in vivo data for this compound is not yet widely published, a comparative analysis with other well-studied TRPM8 antagonists such as AMG2850, PF-05105679, and AMTB provides valuable insights into the potential in vivo efficacy of TRPM8 inhibition. These comparator compounds have shown efficacy in various animal models of pain, particularly those involving cold hypersensitivity. The provided experimental protocols offer a standardized framework for the further evaluation of this compound and other novel TRPM8 modulators. The continued investigation of selective TRPM8 antagonists holds significant promise for the development of new therapeutic strategies for a range of pain conditions.

References

Unraveling the Molecular Grips: A Comparative Guide to TRPM8 Inhibitor Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding mechanisms of various TRPM8 antagonists, providing a crucial resource for researchers in sensory neuroscience and drug development. This guide contrasts the binding modalities of several key inhibitor classes, supported by quantitative data and detailed experimental protocols.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a critical mediator of cold sensation and a promising therapeutic target for conditions involving cold hypersensitivity and neuropathic pain. The development of potent and selective TRPM8 inhibitors is a key focus of academic and industrial research. A thorough understanding of how these inhibitors interact with the channel at a molecular level is paramount for designing next-generation therapeutics.

While the specific inhibitor "TRPM8-IN-1" is not documented in publicly available scientific literature, this guide provides a comparative analysis of the binding sites of several well-characterized classes of TRPM8 antagonists. By examining their distinct interaction patterns within the channel, we can glean valuable insights into the principles of TRPM8 inhibition.

At a Glance: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative TRPM8 antagonists from different chemical scaffolds. These values highlight the diverse potency profiles achieved by targeting the channel's ligand-binding pocket.

Inhibitor ClassRepresentative CompoundTarget SpeciesAssay TypeIC50 (nM)
TetrahydrothienopyridineTetrahydrothienopyridine 4RatIcilin-induced Ca2+ influx-
TetrahydroisoquinolineCompound 87RatIcilin-induced Ca2+ influxPotent (exact value not specified)
Naphthyl DerivativesCompound 1Human--
FlavonoidsOroxylin A--1,700
Sesquiterpene LactonesSesamin-Calcium mobilization9,790
β-LactamsCompound 38-Electrophysiology46
β-LactamsCompound 39-Electrophysiology83
Quinoline-derived sulfonamidesKPR-5714Human-25.3
Pyridine-carboxamidesPF-05105679HumanVoltage- and WS-12-mediated activation103 - 181
Naphthyridine analoguesAMG2850Rat, HumanMenthol, icilin, and cold activation7 - 156
Biphenyl amidesCompound 14HumanIcilin-evoked Ca2+ entry2.4
Biphenyl amidesCompound 14HumanMenthol-evoked currents (Patch-clamp)64

The Common Ground: A Malleable Binding Pocket in the VSLD

Cryo-electron microscopy (cryo-EM) studies have revolutionized our understanding of TRPM8 structure and have revealed a malleable ligand-binding pocket nestled within the voltage-sensor-like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4).[1] This pocket is the primary binding site for a wide array of structurally diverse agonists and antagonists.

The adaptability of this binding pocket is a key determinant of the high-affinity binding of various ligands.[1] While agonists like menthol and icilin bind within this cavity to promote channel opening, antagonists occupy this space to stabilize a closed or desensitized state of the channel.

A Tale of Two Grips: Orthosteric vs. Allosteric Inhibition

TRPM8 inhibitors can be broadly classified based on their mode of interaction with the channel:

  • Orthosteric Inhibitors: These compounds directly compete with agonists for binding within the same pocket. Many known TRPM8 antagonists are believed to act via this mechanism, physically occluding the binding of activating ligands like menthol.[2]

  • Allosteric Inhibitors: These molecules bind to a site on the channel that is distinct from the agonist binding site. This binding event induces a conformational change in the channel that reduces its activity. Some TRPM8 inhibitors may exert their effects through an allosteric mechanism, potentially by modulating the voltage-sensing machinery of the channel.[3]

The distinction between these two modes of inhibition has significant implications for drug development, influencing factors such as selectivity and the potential for off-target effects.

Chemical Scaffolds and Their Binding Footprints

Different chemical classes of TRPM8 inhibitors achieve their antagonistic activity by engaging with specific residues within the VSLD binding pocket.

Benzimidazoles

This class of inhibitors has been optimized for potent antagonism of TRPM8.[4] Structural studies of the antagonist TC-I 2014, a benzimidazole derivative, show it occupying the VSLD pocket.[1] The binding of these compounds is thought to stabilize the closed conformation of the channel, preventing the conformational changes required for ion permeation.

Piperidines and Fused Piperidines

Compounds like BCTC (a piperazine derivative) and novel fused piperidines have demonstrated potent TRPM8 antagonism.[3][5] Their mechanism of action is also attributed to binding within the VSLD, where they interact with key residues to prevent channel activation.[3] The exploration of fused piperidine scaffolds has led to the identification of orally bioavailable antagonists with in vivo efficacy.[5]

Naphthyl Derivatives

Virtual screening and subsequent pharmacological characterization have identified naphthyl derivatives as a novel class of potent and selective TRPM8 inhibitors.[2] Docking studies indicate that these compounds bind to the menthol-binding site, forming interactions with key residues such as Tyr745 and Asp802.[2] The naphthyl moiety fits into a sub-pocket framed by Ile746, Tyr745, Leu750, and Leu806.[2]

β-Carboline-Based Antagonists

These conformationally restricted derivatives of tryptophan have emerged as highly potent TRPM8 antagonists.[6] Molecular modeling suggests a well-defined interaction network within the TRPM8 binding site, highlighting the importance of specific hydrophobic and hydrogen-bonding interactions for their antagonist activity.[6]

TRPM8_Inhibitor_Binding Conceptual Representation of TRPM8 Inhibitor Binding Sites cluster_TRPM8 TRPM8 Channel Subunit cluster_BindingPocket Malleable Ligand-Binding Pocket cluster_KeyResidues Key Interacting Residues VSLD Voltage-Sensor-Like Domain (VSLD) S1-S4 Helices PoreDomain Pore Domain S5-S6 Helices Benzimidazoles Benzimidazoles (e.g., TC-I 2014) Tyr745 Tyr745 Benzimidazoles->Tyr745 Piperidines Piperidines (e.g., BCTC) Piperidines->Tyr745 Naphthyl Naphthyl Derivatives Naphthyl->Tyr745 Asp802 Asp802 Naphthyl->Asp802 Ile746 Ile746 Naphthyl->Ile746 Leu750 Leu750 Naphthyl->Leu750 Leu806 Leu806 Naphthyl->Leu806 BetaCarbolines β-Carbolines

Figure 1. A diagram illustrating the binding of different inhibitor classes within the VSLD of TRPM8.

Experimental Protocols

The characterization of TRPM8 inhibitor binding and functional effects relies on a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and its modulation by inhibitors.

Objective: To determine the IC50 of a test compound on agonist-evoked TRPM8 currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

Protocol:

  • HEK293-hTRPM8 cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • The recording chamber is continuously perfused with the external solution.

  • Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane.

  • The whole-cell configuration is established by applying gentle suction to rupture the cell membrane.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • TRPM8 channels are activated by applying a known concentration of an agonist (e.g., 100 µM menthol or 1 µM icilin) via the perfusion system.

  • Once a stable baseline current is established, the test inhibitor is co-applied with the agonist at increasing concentrations.

  • The inhibition of the agonist-evoked current is measured at each concentration.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the TRPM8 channel by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the TRPM8 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing TRPM8.

  • Radiolabeled ligand (e.g., [3H]-labeled potent antagonist).

  • Unlabeled test compound.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane homogenates containing TRPM8 are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The incubation is carried out in a suitable buffer at a specific temperature and for a time sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The binding site for inhibitors of the TRPM8 channel is a well-defined, yet adaptable pocket within the voltage-sensor-like domain. While a diverse array of chemical scaffolds can effectively antagonize TRPM8, they all converge on this critical regulatory region. The subtle differences in their interaction patterns, dictated by their unique chemical structures, underpin their varying potencies and selectivities. A continued exploration of these molecular interactions, aided by structural biology and computational modeling, will undoubtedly pave the way for the development of more effective and safer therapies targeting TRPM8 for a range of sensory disorders.

References

A head-to-head comparison of commercially available TRPM8 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Commercially Available TRPM8 Inhibitors

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established therapeutic target for a variety of conditions, including neuropathic pain, migraine, and overactive bladder. As a primary sensor of cold temperatures and cooling agents like menthol, its modulation offers a promising avenue for therapeutic intervention. This guide provides a head-to-head comparison of commercially available TRPM8 inhibitors, presenting key performance data, detailed experimental protocols, and relevant biological pathways to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.

Performance Comparison of TRPM8 Inhibitors

The following table summarizes the in vitro potency and selectivity of several prominent commercially available TRPM8 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundhTRPM8 IC50 (nM)rTRPM8 IC50 (nM)Selectivity ProfileKey Features
PF-05105679 103[1]->100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.[1]Orally active, has been evaluated in human clinical trials for cold-related pain.[1][2]
AMG-333 13[3]20Highly selective over other TRP channels (TRPV1, TRPV3, TRPV4, TRPA1; IC50 >20 µM).Potent and selective antagonist that has advanced to Phase I clinical trials for migraine.[4]
RQ-00434739 14[5]->100-fold selective against TRPA1, TRPV1, TRPM2, and several sodium and calcium channels.[5][6]Investigated for bladder hypersensitive disorders.[7][8]
AMTB 580[9]-Also inhibits voltage-gated sodium channels (NaV1.1-1.8) with IC50 values in the low micromolar range.[9][10]A widely used tool compound for in vitro and in vivo studies of TRPM8.
BCTC --Also a potent TRPV1 antagonist.[11]Dual TRPM8/TRPV1 antagonist, useful for studying the interplay between these two channels.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for inhibitor screening.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol Menthol->TRPM8 Activation Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neuronal_Firing Neuronal_Firing Depolarization->Neuronal_Firing Leads to Inhibitor TRPM8 Inhibitor Inhibitor->TRPM8 Blockade

Caption: TRPM8 channel activation and inhibition pathway.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start Cell_Culture Culture TRPM8-expressing cells (e.g., HEK293) Start->Cell_Culture Assay_Prep Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) Cell_Culture->Assay_Prep Compound_Add Add TRPM8 inhibitor (test compound) Assay_Prep->Compound_Add Agonist_Stim Stimulate with TRPM8 agonist (e.g., Menthol or Icilin) Compound_Add->Agonist_Stim Data_Acq Measure intracellular Ca²⁺ levels (Fluorimetry or Imaging) Agonist_Stim->Data_Acq Data_Analysis Calculate IC50 values Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium imaging-based TRPM8 inhibitor assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to characterize TRPM8 inhibitors.

Calcium Imaging Assay

This assay is a high-throughput method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably or transiently expressing human TRPM8 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Plate cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • On the day of the assay, wash the cells with a buffered saline solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[12]

  • After incubation, wash the cells to remove excess dye.

2. Compound Application and Signal Detection:

  • Prepare serial dilutions of the TRPM8 inhibitor in the assay buffer.

  • Add the inhibitor to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

  • Prepare a solution of a TRPM8 agonist, such as menthol or icilin, at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in a fluorescence plate reader or a high-content imaging system.

  • Establish a baseline fluorescence reading.

  • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.[12]

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the inhibitor's effect on TRPM8 channel currents.

1. Cell Preparation:

  • Use cells expressing TRPM8, plated on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Recording TRPM8 Currents:

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a TRPM8-expressing cell.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.[13]

  • Activate TRPM8 channels by applying a cold stimulus (e.g., reducing the bath temperature to <20°C) or by perfusing with a TRPM8 agonist.

3. Inhibitor Application and Data Analysis:

  • Once stable TRPM8 currents are recorded, perfuse the cell with a solution containing the TRPM8 inhibitor at various concentrations.

  • Measure the reduction in the current amplitude at a specific voltage (e.g., +80 mV).

  • Calculate the percentage of inhibition for each concentration.

  • Construct a concentration-response curve and determine the IC50 value.

In Vivo Models

To assess the efficacy of TRPM8 inhibitors in a physiological context, various animal models are employed. A commonly used model for studying cold hypersensitivity is the oxaliplatin-induced cold allodynia model.

Oxaliplatin-Induced Cold Allodynia Model:

  • Administer oxaliplatin to rodents (rats or mice) to induce a state of peripheral neuropathy characterized by hypersensitivity to cold stimuli.[14]

  • Assess cold allodynia by measuring the response to a non-noxious cold stimulus, such as the application of an acetone drop to the hind paw.[14]

  • Administer the TRPM8 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure the withdrawal threshold or the duration of the response to the cold stimulus at different time points after inhibitor administration.

  • A significant reduction in the cold-induced response indicates analgesic efficacy of the compound.

This guide provides a foundational overview for the comparative analysis of commercially available TRPM8 inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature cited herein.

References

Validating TRPM8-IN-1 as a Negative Control in TRPM8 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 8 (TRPM8) channel is a crucial mediator of cold sensation and a therapeutic target for various conditions, including pain and inflammation. Robust experimental design is paramount in studying TRPM8, and the use of appropriate controls is a cornerstone of data validity. This guide provides a framework for validating TRPM8-IN-1 as a potential negative control in TRPM8-related experiments, comparing its known properties with those of an ideal negative control and a well-characterized antagonist.

Understanding the Role of Negative Controls in TRPM8 Research

In the context of TRPM8 research, a negative control is a compound that, ideally, is structurally similar to the active compound (agonist or antagonist) but does not interact with the TRPM8 channel or elicit any biological response. Its purpose is to ensure that the observed effects of the active compound are due to its specific interaction with TRPM8 and not due to off-target effects, the vehicle it is dissolved in, or the experimental conditions.

Characterization of this compound

This compound is commercially available and marketed as a TRPM8 inhibitor. However, publicly available data on its biological activity is limited, necessitating a thorough validation by the end-user.

PropertyThis compound
CAS Number 1159996-20-9
Molecular Formula C23H18F4N2O
IUPAC Name N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Reported Activity Inhibitor of TRPM8 channels
Reported IC50 <5 μM

Table 1: Known Properties of this compound.

Comparison of this compound with an Ideal Negative Control and a Known Antagonist

A critical step in validating a negative control is to compare its properties against an ideal standard and a well-characterized active compound. Here, we compare this compound to the ideal characteristics of a negative control and to AMG8788, a potent and selective TRPM8 antagonist.

FeatureIdeal Negative ControlThis compound (Based on available data)AMG8788 (Well-characterized Antagonist)
On-Target Activity (TRPM8) No effect on channel activityInhibits TRPM8 (IC50 <5 μM)Potent inhibitor (IC50 = 63.2 nM)
Potency Not applicableLow micromolarNanomolar
Selectivity No off-target effectsUnknownSelective over other TRP channels
Published Data Comprehensive characterization showing lack of activityLimited to supplier data sheets and a patent applicationPublished in peer-reviewed journals with in vitro and in vivo data
Use Case Control for vehicle and non-specific compound effectsPotentially a weak antagonist; validation required for use as a negative controlPositive control for TRPM8 inhibition

Table 2: Comparative Analysis of this compound.

Based on the available information, this compound is an inhibitor of TRPM8, not an inert compound. Therefore, it cannot be used as a traditional negative control in experiments investigating TRPM8 function. However, it could potentially be used as a negative control for a more potent TRPM8 antagonist, to control for chemical structure-related off-target effects, but only if its own inhibitory activity is negligible at the concentrations used for the potent antagonist.

Experimental Protocols for Validation

To properly validate this compound for any role in your experiments, a series of validation assays are essential.

In Vitro Assessment of TRPM8 Inhibition

Objective: To determine the precise IC50 of this compound on TRPM8 channels.

Methodology:

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Assay: Calcium imaging using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Protocol:

    • Plate HEK293-TRPM8 cells in a 96-well plate.

    • Load cells with a calcium indicator.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control.

    • Stimulate TRPM8 channels with a known agonist (e.g., menthol at its EC50).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value by fitting the concentration-response data to a logistical equation.

Selectivity Profiling

Objective: To assess the off-target effects of this compound on other relevant ion channels.

Methodology:

  • Cell Lines: Cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) or other relevant ion channels.

  • Assay: Similar calcium imaging or electrophysiology assays as described above.

  • Protocol:

    • Perform concentration-response curves for this compound against a panel of other ion channels.

    • Use known activators for each channel to assess for inhibitory activity of this compound.

    • Compare the IC50 values to determine the selectivity profile.

Cellular Viability Assay

Objective: To ensure that any observed effects of this compound are not due to cytotoxicity.

Methodology:

  • Cell Line: The cell line used in the primary experiments.

  • Assay: A standard cytotoxicity assay (e.g., MTT or LDH release assay).

  • Protocol:

    • Treat cells with the same concentrations of this compound used in the functional assays.

    • Incubate for the same duration as the functional experiments.

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these validation experiments and the underlying biology, the following diagrams are provided.

TRPM8_Signaling_Pathway TRPM8 Channel Activation and Inhibition cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Cell_Response Cellular Response (e.g., Action Potential) Ca_Influx->Cell_Response TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 Inhibits AMG8788 AMG8788 AMG8788->TRPM8 Inhibits

Caption: TRPM8 channel activation by cold or menthol leads to calcium influx and a cellular response. This compound and AMG8788 are inhibitors of this process.

Validation_Workflow Workflow for Validating this compound as a Negative Control cluster_steps Start Start: Obtain this compound Step1 Step 1: In Vitro TRPM8 Inhibition Assay (Determine IC50) Start->Step1 Step2 Step 2: Selectivity Profiling (Test against other channels) Step1->Step2 Step3 Step 3: Cytotoxicity Assay Step2->Step3 Decision Is the compound inert at relevant concentrations? Step3->Decision Use Use as a negative control with caution (at non-inhibitory concentrations) Decision->Use Yes No_Use Do not use as a negative control Decision->No_Use No

Caption: A stepwise workflow for the experimental validation of a compound as a negative control for TRPM8 studies.

Conclusion

While this compound is marketed as a TRPM8 inhibitor, the lack of comprehensive, peer-reviewed data on its potency, selectivity, and mechanism of action makes its use as a negative control problematic. Based on the available information, it should be considered a weak antagonist. Researchers wishing to use this compound for any purpose, especially as a negative control, must perform rigorous validation experiments as outlined in this guide. For a true negative control, a structurally similar but biologically inactive analog would be the ideal choice. In the absence of such a compound, careful consideration of the limitations of using a weak antagonist like this compound is essential for the interpretation of experimental results.

A Comparative Analysis of TRPM8-IN-1 and BCTC as TRPM8 Channel Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the physiological roles of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and for the development of novel therapeutics. This guide provides a detailed comparison of two commercially available TRPM8 antagonists, TRPM8-IN-1 and BCTC, focusing on their mechanism of action, potency, selectivity, and the experimental protocols used for their characterization.

Introduction to TRPM8 and its Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures and in various pathophysiological processes, including neuropathic pain, inflammation, and cancer. Antagonists of the TRPM8 channel are valuable tools for elucidating its functions and hold therapeutic promise. This guide compares this compound and BCTC, two antagonists of the TRPM8 channel.

Mechanism of Action

Both this compound and BCTC function as antagonists of the TRPM8 channel, meaning they block its activation. BCTC has been shown to be a potent and full blocker of recombinant TRPM8 channels. Its mechanism involves a dose-dependent shift in the temperature threshold of activation for cold-evoked responses. BCTC produces a reversible suppression of the elevation of intracellular calcium ([Ca2+]i) in response to TRPM8 agonists like menthol. The detailed mechanism for this compound is less characterized in publicly available literature, but it is classified as an inhibitor of TRPM8 channels.

Potency and Efficacy

The potency of a channel antagonist is a key parameter for its utility in research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a common measure of potency.

CompoundTargetIC50/EC50Assay Conditions
This compound TRPM8< 5 µMNot specified
BCTC TRPM8647 nM (EC50)Inhibition of menthol-evoked Ca2+ influx in rat TRPM8-transfected HEK293 cells
TRPM8685 nM (EC50)Inhibition of cold-evoked Ca2+ influx in rat TRPM8-transfected HEK293 cells
TRPM80.8 ± 1 µM (IC50)Not specified
TRPV16.0 nM (IC50)Inhibition of acid-induced activation of rat TRPV1 receptors
TRPV135 nM (IC50)Inhibition of capsaicin-induced activation of rat TRPV1 receptors

As indicated in the table, BCTC demonstrates nanomolar to low micromolar potency against the TRPM8 channel. In contrast, the reported potency for this compound is less defined at "<5 µM".

Selectivity Profile

A crucial aspect of any pharmacological tool is its selectivity for the intended target over other related proteins. BCTC is a known dual antagonist, exhibiting high potency for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in addition to its effects on TRPM8. This cross-reactivity is an important consideration, as co-inhibition of TRPV1 could confound experimental results or lead to off-target effects in a therapeutic setting. The selectivity profile of this compound against other TRP channels and unrelated targets is not well-documented in the available literature.

Signaling Pathways and Experimental Workflows

The activation of the TRPM8 channel initiates a signaling cascade. Understanding this pathway is essential for interpreting the effects of its antagonists.

TRPM8_Signaling cluster_activation TRPM8 Activation cluster_channel TRPM8 Channel cluster_inhibition Antagonist Action cluster_downstream Downstream Signaling Cold Cold Temperature TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Depolarization TRPM8->Depolarization TRPM8_IN_1 This compound TRPM8_IN_1->TRPM8 BCTC BCTC BCTC->TRPM8 PLC PLC Activation Ca_Influx->PLC PKC PKC Activation Ca_Influx->PKC PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis Action_Potential Action Potential Depolarization->Action_Potential

TRPM8 signaling and points of antagonist intervention.

The experimental workflow for characterizing TRPM8 antagonists typically involves cell-based assays using cell lines stably or transiently expressing the TRPM8 channel, such as HEK293 cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Antagonist Assay cluster_data Data Analysis Cell_Culture Culture TRPM8-expressing HEK293 cells Plating Plate cells in multi-well plates Cell_Culture->Plating Loading Load cells with Ca²⁺ indicator dye Plating->Loading Incubation Incubate with TRPM8 antagonist (this compound or BCTC) Loading->Incubation Stimulation Stimulate with TRPM8 agonist (e.g., Menthol, Icilin) Incubation->Stimulation Measurement Measure intracellular Ca²⁺ levels Stimulation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response IC50_Calc Calculate IC₅₀ values Dose_Response->IC50_Calc

Workflow for in vitro characterization of TRPM8 antagonists.

Experimental Protocols

Calcium Imaging Assay

This method is commonly used to assess the ability of a compound to inhibit TRPM8-mediated calcium influx.

  • Cell Culture: HEK293 cells stably expressing the human or rat TRPM8 channel are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (this compound or BCTC) for a defined period.

  • Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the wells to activate the channel.

  • Signal Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a fluorescence plate reader or a fluorescent microscope.

  • Data Analysis: The data is normalized to controls, and dose-response curves are generated to calculate the IC50 or EC50 values.

Electrophysiology (Patch-Clamp) Assay

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing channel modulators.

  • Cell Preparation: TRPM8-expressing cells are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The cell is held at a specific membrane potential, and voltage steps or ramps are applied to elicit ion channel currents.

  • Compound Application: The test compound is applied to the cell via a perfusion system.

  • Current Measurement: The inward and outward currents through the TRPM8 channel are recorded before and after the application of the antagonist.

  • Data Analysis: The percentage of current inhibition is calculated at different compound concentrations to determine the IC50 value.

Conclusion

Both this compound and BCTC are valuable pharmacological tools for studying the TRPM8 channel. Based on the available data, BCTC is a more potent and better-characterized antagonist of TRPM8. However, its significant activity at the TRPV1 channel necessitates careful experimental design and data interpretation. This compound may serve as a useful alternative, particularly in studies where TRPV1 activity is a concern, though its potency and selectivity require more thorough investigation. The choice between these two compounds will ultimately depend on the specific experimental context, the required potency, and the importance of selectivity. Researchers are encouraged to perform their own in-house validation of these compounds to ensure their suitability for their specific applications.

Safety Operating Guide

Proper Disposal of TRPM8-IN-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of TRPM8-IN-1, a research chemical used by scientists and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains specific information regarding the chemical's hazards, handling, storage, and emergency procedures. In the absence of immediate access to the SDS, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed, labeled container for disposal.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. The following steps provide a general framework for safe disposal.

For Unused or Waste Solid this compound:
  • Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date.

  • Segregation: Store the waste container separately from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of solid this compound in the regular trash.

For this compound in Solution (e.g., dissolved in DMSO):
  • Waste Collection: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled waste container. The label must identify all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent used. For instance, if DMSO is the solvent, use a container suitable for organic solvent waste.

  • Segregation of Solvents: If other solvents are used in the experimental process, segregate halogenated and non-halogenated solvent waste into separate containers.

  • Professional Disposal: The container of this compound solution should be disposed of through a certified hazardous waste disposal service. Do not pour solutions containing this compound down the drain.

Disposal of Contaminated Labware:
  • Decontamination: Whenever possible, decontaminate grossly contaminated labware (e.g., glassware, pipette tips) by rinsing with a suitable solvent. Collect the rinsate as hazardous waste.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated, puncture-resistant sharps container.

  • Solid Waste: Place other contaminated disposable labware (e.g., gloves, absorbent pads) in a labeled hazardous waste bag or container for professional disposal.

  • Empty Containers: Triple-rinse empty this compound containers with an appropriate solvent. Collect the rinsate as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Summary of Key Disposal Information

ItemKey ConsiderationDisposal Guideline
This compound (Solid) Unused or waste compoundCollect in a labeled, sealed container for professional hazardous waste disposal.
This compound (in Solution) Typically dissolved in DMSO or other organic solventsCollect in a labeled, compatible solvent waste container. Segregate from other waste streams. Dispose of via a licensed hazardous waste service.
Contaminated Labware Glassware, pipette tips, gloves, etc.Decontaminate if possible, collecting rinsate as hazardous waste. Dispose of solid items in a labeled hazardous waste container.
Empty Containers Original product containerTriple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of according to institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Identified consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_form Assess Physical Form consult_sds->assess_form solid_waste Solid this compound assess_form->solid_waste Solid solution_waste This compound in Solution assess_form->solution_waste Solution contaminated_labware Contaminated Labware assess_form->contaminated_labware Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_solution Collect in Labeled, Compatible Solvent Waste Container solution_waste->collect_solution decontaminate Decontaminate (if possible) Collect Rinsate as Waste contaminated_labware->decontaminate professional_disposal Arrange for Professional Hazardous Waste Disposal collect_solid->professional_disposal collect_solution->professional_disposal dispose_sharps Dispose of Sharps in Sharps Container decontaminate->dispose_sharps dispose_solid_labware Collect Solid Labware in Hazardous Waste Bag decontaminate->dispose_solid_labware dispose_sharps->professional_disposal dispose_solid_labware->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with institutional and regulatory guidelines.

Essential Safety and Handling of TRPM8-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, novel compounds like TRPM8-IN-1. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a culture of safety and build confidence in laboratory operations.

This compound is an inhibitor of the transient receptor potential melastatin-8 (TRPM8) channel, with an IC50 of less than 5 μM.[1] While a specific, detailed safety data sheet (SDS) with quantitative exposure limits is not always available for such research compounds, a conservative approach based on handling potent pharmaceutical compounds is essential to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, a comprehensive PPE strategy should be implemented.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Provides a high level of protection.
N95 or FFP2 RespiratorSuitable for low-risk activities. Ensure a proper fit test has been conducted.
Hand Protection Double Gloving (Nitrile Gloves)Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.
Body Protection Disposable Coveralls or Lab CoatUse coveralls made of materials like Tyvek or a dedicated lab coat to protect against splashes and dust. Gowns should be disposable and close in the back.[2]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[2]

Experimental Protocol: Safe Handling and Disposal Workflow

A systematic approach is crucial for safely handling and disposing of potent compounds like this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather Materials & Spill Kit don_ppe->gather_materials 2. weigh_compound Weigh Compound gather_materials->weigh_compound 3. dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound 4. perform_experiment Perform Experiment dissolve_compound->perform_experiment 5. decontaminate_surfaces Decontaminate Surfaces & Equipment perform_experiment->decontaminate_surfaces 6. dispose_waste Dispose of Hazardous Waste decontaminate_surfaces->dispose_waste 7. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Standard operational workflow for handling this compound.

Detailed Methodologies

Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosols.

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and a spill kit appropriate for chemical hazards.

Handling:

  • Weighing: Handle the solid compound with care to avoid generating dust.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimentation: Keep containers covered as much as possible during the experiment.

Cleanup and Disposal:

  • Decontamination: After the experiment, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal: this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) should be treated as hazardous waste.[3][4]

    • Collect all waste in a properly labeled, sealed, and leak-proof container.

    • The first rinse of any container that held the compound should be collected as hazardous waste.[3]

    • Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[3]

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound and other potent research compounds, ensuring a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.